molecular formula C21H5I4NNa2O5S B1205733 Erythrosine isothiocyanate CAS No. 73676-43-4

Erythrosine isothiocyanate

货号: B1205733
CAS 编号: 73676-43-4
分子量: 936.9 g/mol
InChI 键: KPBGWWXVWRSIAY-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erythrosine isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C21H5I4NNa2O5S and its molecular weight is 936.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

73676-43-4

分子式

C21H5I4NNa2O5S

分子量

936.9 g/mol

IUPAC 名称

disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C21H7I4NO5S.2Na/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-3-7(26-6-32)1-2-8(9)20(29)31-21;;/h1-5,27-28H;;/q;2*+1/p-2

InChI 键

KPBGWWXVWRSIAY-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]

规范 SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]

其他CAS编号

73676-43-4

同义词

ErITC
erythrosine isothiocyanate
erythrosinisothiocyanate

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Erythrosine Isothiocyanate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a derivative of the red food colorant Erythrosine B, functionalized with a reactive isothiocyanate group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups, making it a valuable tool in various biological and biomedical research applications. Its fluorescent properties enable the detection and tracking of labeled molecules in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Identification

This compound is a xanthene dye characterized by a tetraiodinated fluorescein (B123965) backbone. The isothiocyanate (-N=C=S) group is the key reactive moiety that facilitates conjugation to biomolecules. Commercially available this compound is often sold as a specific isomer, "Erythrosin B isothiocyanate, isomer II". It is crucial to be aware of the specific isomer when designing experiments and interpreting results.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
IUPAC Name disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate[3]
Molecular Formula C₂₁H₅I₄NNa₂O₅S[1][3]
Molecular Weight 936.9 g/mol [1][3]
CAS Number 73676-43-4 (for this compound)[3], 72814-84-7 (for Erythrosin B isothiocyanate, isomer II)[1][2]
SMILES C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+]
InChI Key KPBGWWXVWRSIAY-UHFFFAOYSA-L

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its application as a fluorescent label. These properties dictate its solubility, reactivity, and spectral characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Powder[2]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.
Excitation Maximum (λex) ~528 nm
Emission Maximum (λem) ~554 nm
Quantum Yield Moderate
Extinction Coefficient High

Reactivity and Mechanism of Conjugation

The isothiocyanate group of EITC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable thiourea (B124793) bond. This reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.

G Mechanism of EITC Conjugation to a Protein EITC This compound (R-N=C=S) Intermediate Nucleophilic Attack EITC->Intermediate Protein Protein (with primary amine, -NH2) Protein->Intermediate Conjugate Stable Thiourea Bond (R-NH-C(=S)-NH-Protein) Intermediate->Conjugate

Caption: Covalent bond formation between EITC and a protein.

Experimental Protocols

Protein Labeling with Erythrosine B Isothiocyanate

This protocol provides a general procedure for conjugating Erythrosine B isothiocyanate to a protein, such as an antibody. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • Erythrosin B isothiocyanate, isomer II

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing (10-14 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dialyze the protein solution against PBS, pH 7.4, at 4°C overnight to remove any amine-containing buffers or stabilizers.

  • Reaction Buffer Adjustment: Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated amount of 1 M sodium bicarbonate buffer.

  • EITC Solution Preparation: Immediately before use, dissolve Erythrosin B isothiocyanate in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the EITC solution. A typical starting molar excess of EITC to protein is 10-20 fold.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Size-Exclusion Chromatography: Separate the labeled protein from unreacted EITC by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS, pH 7.4. The first colored fraction to elute will be the EITC-protein conjugate.

    • Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.

  • Characterization of the Conjugate:

    • Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~528 nm (for EITC). The DOL is the molar ratio of dye to protein.

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the dye is covalently attached to the protein and to assess the purity of the conjugate.

  • Storage: Store the purified EITC-protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer pH_Adjust Adjust pH to 8.5-9.0 Protein_Prep->pH_Adjust Mix Mix Protein and EITC pH_Adjust->Mix EITC_Prep Dissolve EITC in DMF/DMSO EITC_Prep->Mix Incubate Incubate (2-4h RT or O/N 4°C) Protect from Light Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize (Spectrophotometry, SDS-PAGE) Purify->Characterize Store Store Conjugate (4°C, Protected from Light) Characterize->Store

Caption: Workflow for protein labeling with EITC.

Cell Labeling for Immunofluorescence

This protocol outlines a general procedure for using an EITC-labeled antibody for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (unlabeled)

  • EITC-labeled secondary antibody

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Preparation: Wash cells grown on coverslips twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the EITC-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for Erythrosine B (excitation ~528 nm, emission ~554 nm).

Applications in Research and Drug Development

This compound and its protein conjugates are versatile tools with numerous applications:

  • Immunofluorescence: EITC-labeled antibodies are used to visualize the subcellular localization of specific proteins in fixed and permeabilized cells.

  • Flow Cytometry: Cells can be labeled with EITC-conjugated antibodies to identify and quantify specific cell populations based on the expression of surface or intracellular markers.

  • Fluorescence Microscopy: Labeled proteins can be tracked in living or fixed cells to study their dynamics, trafficking, and interactions.

  • Protein-Protein Interaction Studies: While not a direct method for studying interactions, EITC can be used to label one protein partner for visualization in co-localization studies or in combination with other techniques like FRET (Förster Resonance Energy Transfer) if a suitable donor fluorophore is present.

G Application of EITC-Labeled Antibody in Indirect Immunofluorescence cluster_cell Cell with Target Protein cluster_antibodies Antibody Labeling cluster_detection Detection Cell Fixed & Permeabilized Cell Target Target Protein PrimaryAb Primary Antibody (Unlabeled) PrimaryAb->Target Binds to Target SecondaryAb EITC-Labeled Secondary Antibody SecondaryAb->PrimaryAb Binds to Primary Ab Microscope Fluorescence Microscope (Excitation ~528 nm) SecondaryAb->Microscope Excitation Signal Fluorescent Signal (Emission ~554 nm) Microscope->Signal Emission

Caption: Indirect immunofluorescence using an EITC-labeled antibody.

Conclusion

This compound is a valuable fluorescent probe for the covalent labeling of proteins and other biomolecules. Its distinct spectral properties and reactive isothiocyanate group make it suitable for a range of applications in cellular and molecular biology research. By following optimized labeling and purification protocols, researchers can generate high-quality fluorescent conjugates for use in various detection and imaging techniques, thereby facilitating a deeper understanding of complex biological processes. As with any fluorescent labeling reagent, careful consideration of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.

References

Erythrosine Isothiocyanate: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of Erythrosine Isothiocyanate (EITC), a fluorescent probe with applications in biological and pharmaceutical research. This document details the spectral characteristics, presents a standardized experimental protocol for its spectral measurement, and illustrates the fundamental process of fluorescence.

Core Spectral and Photophysical Properties

This compound is a derivative of the xanthene dye, erythrosine B, functionalized with a reactive isothiocyanate group. This group allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. The spectral properties of EITC are central to its utility as a fluorescent marker.

Quantitative Spectral Data

The key spectral and photophysical parameters for this compound and its parent compound, Erythrosine B, are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

ParameterValueCompoundSolventReference
Excitation Maximum (λex) 533 nmErythrosin-5-isothiocyanateNot Specified[1]
526 nmErythrosine BAqueous Solution[2]
535 nmErythrosine BEthanol[3]
~544 nmErythrosine BMicellar Environment[4]
Emission Maximum (λem) 553 nmErythrosin-5-isothiocyanateNot Specified[1]
554 nmErythrosine BMicellar Environment[4]
Molar Extinction Coefficient (ε) 107,000 M⁻¹cm⁻¹ at 535 nmErythrosine BEthanol[3]
Fluorescence Quantum Yield (Φf) 0.08Erythrosine BEthanol[3]
Phosphorescence Quantum Yield (Φp) (1.5±0.3)×10⁻⁵Erythrosine BAerobic Alkaline Aqueous Solution[5]
Singlet Oxygen Quantum Yield (ΦΔ) 0.82Erythrosine BAqueous Solution[2]

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standardized method for determining the excitation and emission spectra of this compound.

I. Materials and Reagents
  • This compound (EITC) powder

  • Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

II. Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a small amount of EITC powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Protect the solution from light to prevent photobleaching.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for fluorescence measurements. The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

III. Spectrofluorometer Setup and Measurement
  • Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.

  • Solvent Blank: Fill a quartz cuvette with the solvent used for sample preparation. Place the cuvette in the sample holder and record a blank spectrum for both excitation and emission to subtract any background signal.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected emission maximum (e.g., 553 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 550 nm).

    • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 540 nm to 650 nm).

    • The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).

IV. Data Analysis
  • Blank Subtraction: Subtract the solvent blank spectra from the corresponding sample spectra.

  • Peak Identification: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

  • Correction: If necessary, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected spectrum.

Fundamental Principle of Fluorescence

The process of fluorescence, which is the underlying principle of EITC's utility as a probe, can be visualized as a series of steps involving the absorption of light energy and its subsequent emission.

Fluorescence_Process GroundState_Before Ground State (S₀) ExcitedState Excited State (S₁) GroundState_Before->ExcitedState Excitation (Absorption of Photon) ExcitedState->ExcitedState GroundState_After Ground State (S₀) ExcitedState->GroundState_After Emission (Fluorescence) Protein_Labeling_Workflow start Start: Prepare Protein Solution (Amine-free buffer, pH 9.0-9.5) add_eitc Add EITC Solution (in DMSO or DMF) start->add_eitc incubate Incubate (e.g., 1-2 hours at room temperature) add_eitc->incubate purify Purification (e.g., Gel filtration to remove unconjugated dye) incubate->purify characterize Characterize Conjugate (Spectroscopy) purify->characterize end End: Labeled Protein Ready for Use characterize->end

References

Erythrosine Isothiocyanate: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine Isothiocyanate (EITC) is a versatile fluorescent probe derived from the xanthene dye, Erythrosine B. Its isothiocyanate group allows for covalent labeling of primary amines on proteins and other biomolecules, making it a valuable tool in various biological and drug discovery applications. This technical guide provides an in-depth overview of the core photophysical properties of EITC, detailed experimental protocols for their characterization, and insights into its application in studying cellular signaling pathways and drug development. While specific photophysical data for EITC is not extensively reported, the properties of its parent compound, Erythrosine B, serve as a close and reliable proxy.

Core Photophysical Properties

The photophysical characteristics of a fluorophore are critical for its effective application. Key parameters for this compound, based on data from its closely related precursor Erythrosine B, are summarized below.

PropertyValueSolventReference
Absorption Maximum (λabs) 535 nmEthanol[1]
Molar Extinction Coefficient (ε) 107,000 M-1cm-1Ethanol[1]
Emission Maximum (λem) Not explicitly found for EITC, but Erythrosine B is ~545-555 nmEthanol
Fluorescence Quantum Yield (Φf) 0.08Ethanol[1]
Phosphorescence Lifetime (τp) 1.92 ± 0.1 µs0.1 mM NaOH[2]

Note: The isothiocyanate group in EITC is not expected to significantly alter the core spectral properties compared to Erythrosine B, though minor shifts and changes in quantum yield upon conjugation to biomolecules can be expected.[3]

Experimental Protocols

Accurate characterization of photophysical properties is essential for reproducible and quantitative fluorescence-based experiments. The following are detailed methodologies for key measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The comparative method, using a standard with a known quantum yield, is a widely adopted technique.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of choice (e.g., spectroscopic grade ethanol)

  • This compound (sample)

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the EITC sample and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation:

      Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

      where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

experimental_workflow_quantum_yield cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solutions (EITC & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate result Quantum Yield calculate->result Φ_sample

Workflow for determining relative fluorescence quantum yield.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for its measurement.

Materials:

  • TCSPC system (pulsed light source, detector, timing electronics)

  • Sample solution in a suitable cuvette

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation wavelength and record the scattered light to obtain the IRF. The IRF represents the time profile of the excitation pulse and the response of the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the EITC sample solution.

    • Acquire the fluorescence decay data by collecting photons over a sufficient period to build a histogram of photon arrival times relative to the excitation pulse.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to determine the fluorescence lifetime(s).

experimental_workflow_lifetime cluster_setup Setup & Measurement cluster_analysis Analysis measure_irf Measure Instrument Response Function (IRF) measure_decay Measure Fluorescence Decay of Sample measure_irf->measure_decay deconvolve Deconvolve IRF from Sample Decay measure_decay->deconvolve fit_model Fit to Exponential Decay Model deconvolve->fit_model result Fluorescence Lifetime fit_model->result τ_sample

Workflow for measuring fluorescence lifetime using TCSPC.

Applications in Research and Drug Development

This compound's ability to covalently label proteins makes it a powerful tool for investigating cellular processes and for high-throughput screening in drug discovery.

Probing Membrane Protein Dynamics

EITC can be used as a phosphorescent probe to study the slow rotational mobility of membrane proteins.[4] By labeling a membrane protein with EITC, changes in the phosphorescence anisotropy can be monitored to provide information about the protein's rotational diffusion, which can be affected by ligand binding, protein-protein interactions, or changes in the membrane environment.

Intracellular pH Sensing

The fluorescence of fluorescein (B123965) derivatives, including Erythrosine, can be pH-sensitive. While not its primary application, EITC conjugates could potentially be used to measure intracellular pH.[5][6] The fluorescence intensity or emission spectrum of the dye may change with pH, allowing for ratiometric or intensity-based measurements of pH in different cellular compartments.[7][8]

High-Throughput Screening (HTS) in Drug Discovery

In the context of drug discovery, EITC can be employed in various H-TS assays. For instance, it can be used to label a target protein, such as a G-protein coupled receptor (GPCR), to develop binding assays.[9] A change in the fluorescence properties (e.g., fluorescence polarization) upon binding of a test compound can indicate a potential hit.

Furthermore, EITC can be utilized in cell-based assays to screen for inhibitors of specific cellular processes. For example, by labeling a key protein in a signaling pathway, changes in its localization or interaction with other proteins in the presence of test compounds can be monitored using high-content imaging.[10]

signaling_pathway_gpcr cluster_membrane Cell Membrane GPCR GPCR (EITC Labeled) G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

EITC labeling of a GPCR to study ligand binding and signaling.

Conclusion

This compound is a valuable fluorescent probe with a range of applications in biological research and drug development. Its favorable photophysical properties, inherited from Erythrosine B, combined with its ability to covalently label biomolecules, make it a versatile tool for studying protein dynamics, cellular signaling, and for use in high-throughput screening assays. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize and effectively utilize EITC in their studies. As with any fluorescent probe, careful consideration of the experimental conditions and potential environmental effects on its photophysical properties is crucial for obtaining reliable and meaningful data.

References

Erythrosine isothiocyanate quantum yield and fluorescence lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of erythrosine, a widely utilized xanthene dye in various scientific applications. The information herein is intended to serve as a comprehensive resource for researchers employing erythrosine as a fluorescent probe, photosensitizer, or labeling agent. While the isothiocyanate derivative (EITC) is specified, the majority of published data pertains to Erythrosine B. Given their structural similarity and comparable photophysical behavior, the data for Erythrosine B is presented as a close and relevant analogue.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of erythrosine are highly dependent on its local environment, including the solvent, pH, and presence of quenchers. The following tables summarize key quantitative data from various studies.

ParameterValueSolvent/ConditionsReference
Fluorescence Quantum Yield (Φf)
0.012Water[1]
0.08Ethanol[2]
0.020Alkaline water[3]
0.03Dilute aqueous solution[4]
0.0035Water with 5.02 M KI (quencher)[5]
Fluorescence Lifetime (τf)
0.089 nsWater[1][6]
24 psWater with 5.02 M KI (quencher)[5]
0.25 nsDilute aqueous solution[4]
Phosphorescence Quantum Yield (Φp)
(1.5 ± 0.3) × 10⁻⁵0.1 mM NaOH[7]
Phosphorescence Lifetime (τp)
1.92 ± 0.1 μs0.1 mM NaOH[7]
Singlet Oxygen Quantum Yield (ΦΔ)
0.82Not specified[3]
0.68Air-saturated D₂O[4]

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is crucial for the effective application of erythrosine. The following sections detail the standard methodologies for these measurements.

1. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8]

Principle: The method assumes that under identical experimental conditions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields.[9] The following equation is used for calculation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the erythrosine sample and a suitable fluorescence standard (e.g., Rhodamine 6G or Quinine Sulfate) in the desired solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9] Maintaining absorbance below 0.1 minimizes re-absorption effects.[8]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions and the pure solvent (as a blank).

    • Determine the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectra for all sample and standard solutions, as well as the pure solvent.

    • The excitation wavelength must be the same for all measurements.[9]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Subtract the integrated intensity of the solvent blank from each measurement.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the erythrosine sample using the following equation, which is a variation of the one above that uses the gradients from the plots:

      Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (nsample² / nstd²)[8]

G cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_sample Prepare Erythrosine Stock dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra dilute_sample->abs_measure fluor_measure Measure Fluorescence Spectra dilute_sample->fluor_measure dilute_std->abs_measure dilute_std->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluor_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield gradient->calc_qy G cluster_setup Instrument Setup cluster_irf IRF Measurement cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result pulsed_source Pulsed Light Source sample_holder Sample pulsed_source->sample_holder detector Single-Photon Detector sample_holder->detector electronics TCSPC Electronics detector->electronics measure_irf Record Instrument Response Function (using scatterer) electronics->measure_irf measure_decay Measure Fluorescence Decay of Erythrosine electronics->measure_decay deconvolution Deconvolution with IRF measure_irf->deconvolution measure_decay->deconvolution fitting Exponential Curve Fitting deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S1->fluor_node Fluorescence (τf) S1->ic_node Internal Conversion T1->phos_node Phosphorescence (τp) abs_node->S1 Absorption

References

Synthesis of Erythrosine Isothiocyanate for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Erythrosine Isothiocyanate (EITC) for the fluorescent labeling of biomolecules. Erythrosine, a tetraiodofluorescein derivative, offers a distinct spectral profile, making its isothiocyanate form a valuable tool for bioconjugation in various research and diagnostic applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the core chemical processes and workflows.

Introduction to this compound in Bioconjugation

This compound is a derivative of the food colorant Erythrosine B, functionalized with a reactive isothiocyanate (-N=C=S) group. This group readily forms a stable covalent thiourea (B124793) bond with primary amine groups present on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) under mild alkaline conditions. This specific reactivity makes EITC a useful reagent for fluorescently labeling antibodies, enzymes, and other proteins for applications in fluorescence microscopy, flow cytometry, and immunoassays. The tetra-iodo substitution on the fluorescein (B123965) core results in a higher quantum yield for phosphorescence compared to eosin, making it suitable for applications requiring long-lived fluorescence signals.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from 6-aminofluorescein (B15268). The first step is the iodination of 6-aminofluorescein to produce 6-aminoerythrosine, followed by the conversion of the amino group to an isothiocyanate group using thiophosgene.

Synthesis Pathway

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Step 1: Iodination cluster_1 Step 2: Isothiocyanate Formation 6-Aminofluorescein 6-Aminofluorescein Reaction_1 Stir at 70°C for 1h 6-Aminofluorescein->Reaction_1 dissolved in Methanol Iodine Iodine Iodine->Reaction_1 dissolved in Methanol Sodium Acetate Buffer (pH 6.0) Sodium Acetate Buffer (pH 6.0) Sodium Acetate Buffer (pH 6.0)->Reaction_1 Methanol Methanol 6-Aminoerythrosin 6-Aminoerythrosin Reaction_2 Stir at RT (1h), then reflux (2h) 6-Aminoerythrosin->Reaction_2 Reaction_1->6-Aminoerythrosin Thiophosgene Thiophosgene Thiophosgene->Reaction_2 Calcium Carbonate Calcium Carbonate Calcium Carbonate->Reaction_2 Acetone Acetone Acetone->Reaction_2 This compound This compound Reaction_2->this compound Bioconjugation_Workflow General Workflow for Protein Bioconjugation with EITC Protein_Preparation Prepare Protein Solution (e.g., 2 mg/mL in Carbonate Buffer, pH 9.0) Conjugation Mix Protein and EITC Solutions (Stir overnight in the dark at 4°C) Protein_Preparation->Conjugation EITC_Preparation Prepare EITC Solution (e.g., 2.5 mg/mL in anhydrous DMSO) EITC_Preparation->Conjugation Purification Purify Conjugate (e.g., Sephadex G-25 column) Conjugation->Purification Characterization Characterize Conjugate (Spectrophotometry) Purification->Characterization Logical_Relationships Key Parameter Relationships in Bioconjugation cluster_input Input Variables cluster_output Desired Outcomes pH pH DOL Optimal Degree of Labeling pH->DOL influences Dye_Protein_Ratio Dye:Protein Ratio Dye_Protein_Ratio->DOL directly affects Protein_Activity Preserved Protein Activity Dye_Protein_Ratio->Protein_Activity can negatively impact Reaction_Time Reaction Time Reaction_Time->DOL influences Temperature Temperature Temperature->Protein_Activity affects Conjugate_Stability Conjugate Stability DOL->Conjugate_Stability can affect

An In-depth Technical Guide to the Mechanism of Action of Erythrosine Isothiocyanate in Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Erythrosine Isothiocyanate (EITC), detailing its dual mechanism of action as a covalent labeling agent and a fluorescent probe. It covers the fundamental photophysical principles of the erythrosine core, the chemical reactivity of the isothiocyanate group, quantitative performance data, and detailed experimental protocols for its application.

Core Mechanism of Action

This compound (EITC) is a derivative of the xanthene dye Erythrosine B, functionalized with a reactive isothiocyanate (-N=C=S) group. Its mechanism of action is twofold:

  • Covalent Conjugation: The isothiocyanate group acts as an electrophile, enabling the molecule to form stable, covalent bonds with nucleophilic groups on biomolecules, primarily primary amines.

  • Fluorescence Emission: The core Erythrosine B structure functions as the fluorophore, absorbing light energy and emitting it at a longer wavelength, allowing for detection and visualization.

Mechanism of Fluorescence

The fluorescence of EITC originates from its tetraiodinated xanthene core, a structure it shares with Erythrosine B. The process can be summarized as follows:

  • Excitation: The molecule's extensive system of conjugated pi (π) bonds absorbs photons of light, causing an electron to transition from the ground state (S₀) to an excited singlet state (S₁). The maximum absorption for EITC occurs in the green region of the visible spectrum.

  • Internal Conversion & Vibrational Relaxation: The excited molecule rapidly loses some energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state.

  • Fluorescence Emission: The electron returns to the ground state (S₀), releasing the remaining energy as a photon of light. Due to the energy lost during relaxation, this emitted photon has lower energy (a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Erythrosine B is also known for its ability to undergo intersystem crossing from the excited singlet state (S₁) to a long-lived triplet state (T₁).[1] This property makes it not only a fluorescent probe but also a potent photosensitizer and phosphorescent probe, capable of generating singlet oxygen or emitting light over microsecond timescales.[1][2]

Mechanism of Covalent Labeling

The utility of EITC as a molecular probe hinges on the reactivity of its isothiocyanate moiety. This group readily reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues.

The reaction proceeds via a nucleophilic addition mechanism:

  • The lone pair of electrons on the primary amine nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).[3]

  • This attack forms an unstable intermediate.

  • The intermediate rapidly rearranges to form a stable thiourea (B124793) bond , covalently linking the EITC molecule to the target protein or biomolecule.[3]

This reaction is highly efficient under alkaline conditions (pH 9.0-9.5), which deprotonate the primary amines, enhancing their nucleophilicity. Buffers containing free amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with EITC.

EITC_Reaction_Mechanism cluster_reaction Nucleophilic Addition EITC This compound (EITC) R-N=C=S Reaction_Point + EITC:port->Reaction_Point Protein Biomolecule (e.g., Protein) R'-NH₂ (Primary Amine) Protein:port->Reaction_Point Reaction_Arrow pH 9.0-9.5 Conjugate {Fluorescently Labeled Biomolecule|{R-NH-C(=S)-NH-R' (Thiourea Bond)}} Reaction_Arrow->Conjugate

EITC covalently reacts with primary amines to form a stable thiourea linkage.

Quantitative Photophysical Data

The photophysical properties of EITC are largely governed by its Erythrosine B core. The following table summarizes key quantitative data for the fluorophore. Note that some parameters are cited for Erythrosine B, which serves as a close proxy for EITC.

ParameterValueConditions / NotesReference(s)
Excitation Maximum (λex) ~533 nmVaries slightly with solvent polarity and pH.[4]
Emission Maximum (λem) ~553 nmVaries slightly with solvent polarity and pH.[4]
Molar Absorptivity (ε) ~82,500 M⁻¹cm⁻¹At 526 nm for Erythrosine B.[5]
Fluorescence Quantum Yield (Φf) 0.02For Erythrosine B in alkaline water.[4]
Fluorescence Lifetime (τf) ~0.25 nsFor Erythrosine B in dilute aqueous solution.[1]

Detailed Experimental Protocol: Protein Labeling with EITC

This protocol provides a detailed methodology for the covalent labeling of a target protein with this compound. The principles are analogous to those for FITC labeling.

Materials
  • Target Protein (>2 mg/mL for optimal reaction)

  • This compound (EITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0).

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other buffer suitable for the target protein.

Procedure
  • Protein Preparation:

    • Dissolve or dialyze the target protein into the Labeling Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine, ammonium (B1175870) salts) or sodium azide, as these will compete with the labeling reaction.

  • EITC Stock Solution Preparation:

    • Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect from light.

  • Labeling Reaction:

    • Calculate the required volume of EITC stock solution. A 10- to 20-fold molar excess of EITC to protein is a common starting point.

    • While gently stirring the protein solution, add the EITC solution dropwise.

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 1-2 hours at room temperature to quench any unreacted EITC.

  • Purification of Conjugate:

    • Separate the EITC-labeled protein from unreacted dye and reaction byproducts.

    • Size-Exclusion Chromatography: Equilibrate the column with the desired Storage Buffer. Apply the reaction mixture to the column. The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the Storage Buffer at 4°C. Perform several buffer changes over 24-48 hours until no free dye is observed in the buffer.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~533 nm (for EITC).

    • Store the labeled protein in an appropriate buffer at 4°C or -20°C, protected from light.

EITC_Labeling_Workflow start Start prep_protein 1. Prepare Protein (2-10 mg/mL in pH 9.0 Carbonate Buffer) start->prep_protein react 3. Labeling Reaction (Add EITC to Protein, Incubate 2-8h in dark) prep_protein->react prep_eitc 2. Prepare EITC (1 mg/mL in DMSO) prep_eitc->react quench 4. Quench Reaction (Add Hydroxylamine or Tris) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify characterize 6. Characterize & Store (Measure Degree of Labeling, Store at 4°C or -20°C) purify->characterize end_node End characterize->end_node

Experimental workflow for labeling proteins with this compound.

References

A Technical Deep Dive: Erythrosine B versus Erythrosine B Isothiocyanate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive comparison of Erythrosine B and its isothiocyanate derivative, Erythrosine B isothiocyanate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct properties and applications of these two powerful xanthene dyes, enabling informed decisions for their integration into sophisticated experimental designs.

Core Structural and Functional Differences

Erythrosine B, a tetraiodofluorescein salt, is a well-established biological stain, food colorant, and photosensitizer.[1][2] Its structure features a xanthene core with four iodine atoms, which contribute to its characteristic absorption and emission properties. The isothiocyanate derivative, Erythrosine B isothiocyanate (ErITC), incorporates a reactive isothiocyanate (-N=C=S) group. This functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable thiourea (B124793) bond. This key structural difference fundamentally dictates their primary applications, with Erythrosine B being a versatile non-covalent probe and stain, while ErITC excels as a covalent labeling reagent, particularly for studying protein dynamics.[3]

Comparative Physicochemical and Photophysical Properties

The addition of the isothiocyanate group subtly alters the photophysical characteristics of the erythrosine core. The following tables summarize the key quantitative data for both compounds.

Table 1: Physicochemical Properties

PropertyErythrosine BErythrosine B Isothiocyanate
Chemical Formula C₂₀H₆I₄Na₂O₅C₂₁H₅I₄NNa₂O₅S
Molecular Weight 879.86 g/mol 936.9 g/mol [4]
Appearance Red to reddish-brown powderData not readily available
Solubility Soluble in water and ethanolData not readily available

Table 2: Photophysical Properties

PropertyErythrosine BErythrosine B Isothiocyanate
Excitation Maximum (λex) ~526-535 nm[2][5]~533 nm
Emission Maximum (λem) ~545-556 nm[6][7]~553 nm
Molar Extinction Coefficient (ε) ≥102,000 M⁻¹cm⁻¹ at 526-534 nm[5]Data not readily available
Fluorescence Quantum Yield (Φf) ~0.012 (in water)[8]Data not readily available for fluorescence; noted for high phosphorescence quantum yield[9][10]
Fluorescence Lifetime (τf) ~0.089 ns (in water)[8]Data not readily available for fluorescence
Phosphorescence Lifetime (τp) ~1.92 µs (in 0.1 mM NaOH)[5]Long phosphorescence lifetime suitable for depolarization studies[3][10]

Key Applications and Experimental Considerations

Erythrosine B: A Multifaceted Probe

Erythrosine B's utility spans a range of applications, primarily leveraging its spectral properties and its interaction with biological systems.

  • Cell Viability Assays: As a membrane exclusion dye, Erythrosine B selectively stains dead cells with compromised plasma membranes, providing a simple and effective method for assessing cell viability.[1][9] Live cells with intact membranes exclude the dye and remain unstained.

  • Photosensitizer in Photodynamic Therapy (PDT): Upon illumination, Erythrosine B can generate reactive oxygen species (ROS), leading to localized cellular damage. This property is harnessed in PDT research for targeted cell killing.

  • Inhibitor of Protein-Protein Interactions: Erythrosine B has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs), a valuable characteristic in screening for novel therapeutic agents.[6][11]

The mechanism of Erythrosine B's effect on cells can be multifaceted, including increasing membrane permeability to ions like calcium.

ErythrosineB_Mechanism EryB Erythrosine B Membrane Cell Membrane EryB->Membrane interacts with PPI Protein-Protein Interactions EryB->PPI binds to protein surfaces IonChannel Increased Ion Permeability (e.g., Ca²⁺) Membrane->IonChannel leads to Inhibition Inhibition PPI->Inhibition results in CellularProcesses Disruption of Cellular Processes IonChannel->CellularProcesses Inhibition->CellularProcesses

Mechanism of Erythrosine B's Cellular Effects
Erythrosine B Isothiocyanate: A Covalent Probe for Protein Dynamics

The presence of the isothiocyanate group makes ErITC an ideal tool for covalently labeling proteins to study their behavior.

  • Phosphorescence Depolarization Microscopy: ErITC is a powerful phosphorescent probe. Due to its long phosphorescence lifetime, the depolarization of its emission can be used to measure slow rotational mobility of membrane proteins, providing insights into membrane dynamics and protein interactions.[3][10]

  • Fluorescence Microscopy: Once conjugated to a protein of interest, ErITC can be used as a fluorescent label for imaging and localization studies within cells and tissues.

The workflow for protein labeling with Erythrosine B isothiocyanate is a straightforward process involving conjugation, purification, and characterization.

ProteinLabeling_Workflow Protein Protein Solution (Amine-free buffer, pH 8-9) Incubation Incubation (Room temp or 4°C, protected from light) Protein->Incubation ErITC Erythrosine B Isothiocyanate (dissolved in DMSO) ErITC->Incubation Purification Purification (e.g., Gel Filtration) Incubation->Purification LabeledProtein Labeled Protein (Characterize DOL) Purification->LabeledProtein CellViability_Workflow Start Start: Cell Suspension Mix Mix 1:1 with 0.4% Erythrosine B Start->Mix Incubate Incubate 1-2 min at Room Temp Mix->Incubate Load Load into Hemocytometer Incubate->Load Count Count Live (unstained) and Dead (stained) cells Load->Count Calculate Calculate % Viability Count->Calculate End End Calculate->End PhosphorescenceDepolarization_Workflow Start Start: ErITC-labeled Membrane Protein Excite Excite with Pulsed, Plane-Polarized Light (λex) Start->Excite Emission Measure Time-Resolved Phosphorescence Emission (Parallel & Perpendicular Components) Excite->Emission Anisotropy Calculate Time-Dependent Phosphorescence Anisotropy Emission->Anisotropy Analysis Analyze Anisotropy Decay to Determine Rotational Correlation Time Anisotropy->Analysis End End: Information on Protein Rotational Mobility Analysis->End

References

Solubility and stability of Erythrosine isothiocyanate in buffers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Erythrosine Isothiocyanate in Buffers

Introduction

This compound (EITC) is a phosphorescent dye used as a probe for measuring the rotational mobility of proteins in membranes.[1] As a derivative of the xanthene dye Erythrosin B, EITC possesses a reactive isothiocyanate (-N=C=S) group that allows for covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction forms a stable thiourea (B124793) linkage, enabling the attachment of the phosphorescent label to biomolecules.

The success of any labeling experiment hinges on the proper handling of the reactive dye. Understanding the solubility and stability of EITC in various solvents and buffers is critical for researchers, scientists, and drug development professionals. The inherent reactivity of the isothiocyanate group makes it susceptible to degradation, particularly in the aqueous buffers required for biological experiments. This guide provides a comprehensive overview of the solubility and stability of EITC, along with detailed experimental protocols for its use.

Solubility of this compound

Key Considerations for Solubility:

  • Organic Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[3]

  • Aqueous Buffers: While soluble in aqueous buffers, the stability in these solutions is limited.[3] Direct dissolution in buffers is possible but not recommended for creating stock solutions due to rapid hydrolysis.

  • Effect of pH: The solubility of the Erythrosin B backbone is pH-dependent. It is notably insoluble in acidic conditions (pH 3-5) but stable at neutral to alkaline pH (pH 7-8).[4][5] Therefore, acidic buffers should be avoided for conjugation reactions.

Table 1: Quantitative Solubility Data (Erythrosin B)
SolventConcentrationTemperatureNotes
DMSO, DMF, Ethanol~30 mg/mLRoom Temp.Recommended for preparing concentrated stock solutions.[3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mLRoom Temp.Represents solubility in a typical aqueous buffer.[3]
Water90 - 110 mg/mL25 °CHigh solubility, but stability is very poor.[4][5]

Stability of this compound

The stability of EITC is governed by the electrophilic isothiocyanate group, which is susceptible to nucleophilic attack, primarily from water (hydrolysis). This degradation is a critical factor that must be managed to ensure efficient labeling.

Key Considerations for Stability:

  • Hydrolysis: The primary degradation pathway for EITC in aqueous solutions is hydrolysis of the isothiocyanate group to an unstable carbamic acid, which then decomposes to an amine. This reaction is irreversible and renders the dye incapable of conjugating to its target.[6][7]

  • Effect of pH: The rate of hydrolysis is highly dependent on pH. Isothiocyanates are generally more stable in acidic to neutral conditions and become significantly more labile at alkaline pH.[6][8] However, the conjugation reaction with amines requires an alkaline pH (typically 8.5-9.5) for the target amine to be sufficiently nucleophilic, creating a necessary trade-off between dye stability and reaction efficiency.[9]

  • Buffer Composition: The degradation of isothiocyanates is more rapid in common biological buffers (e.g., PBS, Tris-Cl, Citrate-Phosphate) than in deionized water.[6][10] Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will react with the EITC and compete with the target protein.

  • Storage: Proper storage is essential to maintain the reactivity of the dye. The solid powder should be stored desiccated at -20°C.[3] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C in small, single-use aliquots to prevent moisture contamination and damage from freeze-thaw cycles. Aqueous solutions of the parent dye, Erythrosin B, are not recommended for storage longer than one day.[3]

Table 2: Stability and Storage Recommendations
FormConditionRecommended DurationNotes
Solid Powder-20°C, Desiccated, Protected from light≥ 4 yearsThe material is hygroscopic; protect from moisture.[3][11]
Stock Solution (in anhydrous DMSO/DMF)-20°C, Single-use aliquotsMonthsAvoid repeated freeze-thaw cycles and moisture contamination.
Aqueous Buffer Solution4°C to Room Temp.< 1 dayHighly susceptible to hydrolysis. Should be prepared immediately before use.[3]
EITC Degradation Pathway

The primary degradation pathway for EITC in aqueous buffers is hydrolysis.

G cluster_products Degradation Products EITC Erythrosine-N=C=S (Reactive Isothiocyanate) Intermediate Erythrosine-NH-C(=S)OH (Unstable Thiocarbamic Acid) EITC->Intermediate Nucleophilic Attack (Hydrolysis) H2O H₂O (Water/Hydroxide) Amine Erythrosine-NH₂ (Unreactive Amine) Intermediate->Amine Decomposition COS COS Intermediate->COS

Diagram 1: Hydrolysis pathway of EITC in aqueous solution.

Experimental Protocols and Best Practices

Successful protein labeling with EITC requires careful attention to the preparation of reagents and reaction conditions to maximize conjugation efficiency while minimizing dye degradation.

Protocol 1: Preparation of EITC Stock Solution
  • Equilibrate: Allow the vial of EITC powder to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve: Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or ~10 mM).

  • Mix: Vortex the solution thoroughly until all the EITC powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Protein Labeling with EITC

This protocol provides a general procedure. The optimal molar ratio of dye to protein and reaction time should be determined empirically for each specific protein.

  • Prepare Protein:

    • Dissolve or buffer-exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

    • Recommended Buffers: 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0), or 100 mM HEPES or PBS (pH adjusted to 8.0-8.5).

    • Incompatible Buffers: Avoid Tris, glycine, or any buffer containing primary amines.

  • Labeling Reaction:

    • Thaw one aliquot of the EITC stock solution immediately before use.

    • While gently stirring the protein solution, slowly add the required volume of EITC stock solution to achieve a 10- to 20-fold molar excess of dye over protein.[2]

    • Protect the reaction vessel from light (e.g., wrap in aluminum foil).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[2]

  • Purification of Conjugate:

    • Separate the labeled protein from unreacted EITC and hydrolysis byproducts.

    • Common methods include gel filtration (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns) or extensive dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~527 nm (for Erythrosine).

    • Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.[2]

EITC Conjugation Reaction and Workflow

G prep_dye Prepare EITC Stock (in anhydrous DMSO) react Combine & React (1-2h RT or O/N 4°C, dark) prep_dye->react prep_protein Prepare Protein (in amine-free buffer, pH 8-9) prep_protein->react purify Purify Conjugate (Gel Filtration / Dialysis) react->purify analyze Analyze & Store (Determine DOL, store at 4°C or -20°C) purify->analyze

References

Reactivity of the Isothiocyanate Group with Primary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the reaction between isothiocyanates and primary amines, a cornerstone transformation in organic synthesis and medicinal chemistry. The reaction's high efficiency and the utility of the resulting thiourea (B124793) products make it invaluable for creating diverse molecular scaffolds for drug discovery and other applications.[1][2]

Core Reaction Mechanism

The reaction of an isothiocyanate (R-N=C=S) with a primary amine (R'-NH₂) proceeds through a nucleophilic addition mechanism to form a substituted thiourea. The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electrophilicity can be further enhanced by attaching an electron-withdrawing group to the R-group, such as an acyl group.[1]

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate. This attack results in the formation of a transient zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1] The reaction is typically exothermic and proceeds quickly under mild conditions.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product R_NCS R-N=C=S Isothiocyanate Intermediate [R-N⁻-C(=S)-N⁺H₂-R'] Zwitterionic Intermediate R_NH2 R'-NH₂ Primary Amine R_NH2->Intermediate Nucleophilic Attack Thiourea R-NH-C(=S)-NH-R' N,N'-Disubstituted Thiourea Intermediate->Thiourea Proton Transfer

Caption: Nucleophilic addition of a primary amine to an isothiocyanate.

Factors Influencing Reactivity

The rate and success of the reaction are influenced by several factors, including the structure of both the amine and the isothiocyanate, the solvent, and the pH of the reaction medium.

  • Amine Nucleophilicity: The reactivity of the amine is directly related to its nucleophilicity. Aliphatic amines are generally more basic and more reactive than aromatic amines.[4] The presence of electron-donating groups on the amine increases its nucleophilicity, while electron-withdrawing groups decrease it.

  • Isothiocyanate Electrophilicity: The electrophilicity of the isothiocyanate carbon is a key driver of the reaction. Aliphatic isothiocyanates are typically more reactive than aromatic isothiocyanates because the alkyl group is electron-donating, whereas the aryl group in aromatic isothiocyanates can delocalize electron density, stabilizing the molecule.[5] Electron-withdrawing substituents on an aromatic isothiocyanate, such as a nitro group, enhance the electrophilicity of the carbon atom and increase the reaction rate.[5]

  • Solvent Effects: The choice of solvent can influence the reaction rate. The reaction is often carried out in organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN).[3]

  • pH Dependence: The kinetics of the reaction are strongly pH-dependent. For the amine to be nucleophilic, it must be in its free base form. At a pH below 8, the concentration of the free base form of aliphatic amines is low, which slows down the reaction. A pH range of 8.5 to 9.5 is often optimal for reactions involving lysine (B10760008) residues in proteins.[4] For reactions with thiols, a pH of 6-8 is preferred, while for amines, a more alkaline condition of pH 9-11 is favorable to form the thiourea.[6]

Factors_Affecting_Reactivity cluster_amine Primary Amine Factors cluster_isothiocyanate Isothiocyanate Factors cluster_conditions Reaction Conditions center Reactivity of Isothiocyanate + Primary Amine Amine_Type Amine Type (Aliphatic > Aromatic) Amine_Type->center Basicity Basicity (pKa) Amine_Type->Basicity Basicity->center Sterics Steric Hindrance Sterics->center ITC_Type Isothiocyanate Type (Aliphatic > Aromatic) ITC_Type->center Substituents Substituent Effects (Electron-withdrawing groups increase reactivity) ITC_Type->Substituents Substituents->center Solvent Solvent Polarity Solvent->center pH pH (Optimal ~8.5-9.5) pH->center Temperature Temperature Temperature->center

Caption: Key factors influencing the isothiocyanate-amine reaction rate.

Quantitative Data on Reaction Rates

The reactivity of isothiocyanates can be quantified by determining the second-order rate constant (k) of their reaction with a nucleophile. The table below summarizes kinetic data for the reaction of various isothiocyanates with amines, illustrating the principles discussed above.

IsothiocyanateAmineSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Benzyl (B1604629) Isothiocyanate (Aliphatic)DiglycineWater (pH 9.0)254.60 x 10⁻³[5]
Phenyl Isothiocyanate (Aromatic)DiglycineWater (pH 9.0)251.40 x 10⁻³[5]
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl Ether251.23 x 10⁻²[5]

Key Observations:

  • Aliphatic vs. Aromatic: As shown in the reaction with diglycine, the aliphatic benzyl isothiocyanate reacts approximately 3.3 times faster than the aromatic phenyl isothiocyanate under identical conditions.[5]

  • Substituent Effects: The presence of a strong electron-withdrawing nitro group in p-nitrophenyl isothiocyanate significantly increases its reactivity towards n-butylamine compared to the unsubstituted phenyl isothiocyanate.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting. Below are protocols for the synthesis of a thiourea derivative and for the kinetic analysis of the reaction.

Synthesis of N-Phenyl-N'-benzylthiourea[3]

This protocol describes the reaction between phenyl isothiocyanate and benzylamine (B48309).

Materials:

  • Phenyl isothiocyanate (10 mmol)

  • Benzylamine (10 mmol)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve phenyl isothiocyanate (10 mmol) in a suitable organic solvent such as THF or MeCN in a round-bottom flask equipped with a magnetic stirrer.

  • Add benzylamine (10 mmol) dropwise to the stirring solution at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.

Kinetic Analysis by Stopped-Flow Spectrophotometry[5]

This method is suitable for measuring the rapid kinetics of the isothiocyanate-amine reaction.

Principle: The formation of the thiourea product can be monitored by observing the change in absorbance of the reaction mixture over time. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.[5]

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Isothiocyanate solution of known concentration

  • Amine solution of known concentration

  • Appropriate buffer solution

Procedure:

  • Prepare stock solutions of the isothiocyanate and the amine in the chosen solvent or buffer system.

  • Load the reactant solutions into the separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance at a predetermined wavelength as a function of time.

  • Analyze the resulting kinetic trace to determine the initial reaction rate.

  • Repeat the experiment with varying concentrations of the amine (while keeping the isothiocyanate concentration constant and in excess) to determine the order of the reaction with respect to the amine and to calculate the second-order rate constant (k).

Experimental_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A1 Dissolve Isothiocyanate in Solvent A2 Add Primary Amine (Dropwise, RT) A1->A2 A3 Stir for 1-2 hours A2->A3 B1 Monitor by TLC A3->B1 B2 Solvent Evaporation B1->B2 C1 Recrystallization or Column Chromatography B2->C1 C2 Characterization (NMR, MS, IR) C1->C2

Caption: General workflow for thiourea synthesis and purification.

Conclusion

The reaction between isothiocyanates and primary amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted thioureas.[2] Understanding the core mechanism and the factors that influence reactivity—such as the electronic properties of the reactants and the reaction conditions—is critical for optimizing reaction outcomes. The provided protocols offer a practical starting point for researchers. For professionals in drug development, this reaction provides a reliable pathway to generate diverse heterocyclic scaffolds, which are essential for discovering new therapeutic agents.[1]

References

Erythrosine Isothiocyanate for Phosphorescence Depolarization Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of erythrosine isothiocyanate (EITC) as a long-lifetime phosphorescent probe for studying the slow rotational dynamics of macromolecules.

Introduction: Probing Slow Molecular Rotations

The study of macromolecular dynamics, particularly the rotational diffusion of large proteins and their complexes, is crucial for understanding biological function. While fluorescence depolarization is a powerful technique, its temporal range is limited by the nanosecond lifetime of fluorescence, making it suitable only for smaller, faster-rotating molecules.[1][2] To investigate larger assemblies, such as membrane proteins or protein aggregates, which exhibit rotational motions on the microsecond to millisecond timescale, probes with much longer excited-state lifetimes are required.[3][4]

Erythrosine, an iodinated derivative of fluorescein, is an ideal candidate due to its prominent triplet state, which results in a long-lived phosphorescent emission.[3][4][5] The isothiocyanate derivative, this compound (EITC), allows for the stable, covalent labeling of proteins through the formation of a thiourea (B124793) bond with primary amine groups, such as the N-terminus or the ε-amino group of lysine (B10760008) residues.[6][7] By exciting a population of EITC-labeled molecules with plane-polarized light and measuring the subsequent time-resolved depolarization of the phosphorescence, one can directly quantify slow rotational correlation times in the 10⁻⁵ to 10⁻³ second range.[3][4]

Core Principles

Phosphorescence Anisotropy

The core of the technique lies in the measurement of time-resolved phosphorescence anisotropy, r(t). When a sample is excited with a brief pulse of vertically polarized light, only those EITC molecules whose absorption dipoles are aligned with the polarization plane are preferentially excited. If the molecule is stationary, the subsequent phosphorescent emission will also be highly polarized. However, if the molecule rotates during the phosphorescence lifetime, the orientation of the emission dipole will be randomized, leading to depolarization of the emitted light.

The anisotropy, r(t), is calculated from the intensity of the emitted light polarized parallel (I||(t)) and perpendicular (I⊥(t)) to the polarization of the excitation pulse:

r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t))

Where G is an instrumental correction factor. The decay of anisotropy over time is directly related to the rotational motion of the labeled macromolecule.

Rotational Correlation Time (τc)

For a spherical molecule undergoing isotropic rotation, the anisotropy decay is a single exponential function:

r(t) = r0 * exp(-t / τc)

Where:

  • r0 is the fundamental anisotropy at t=0 (the anisotropy in the absence of rotational motion). For immobilized erythrosin, this value is approximately 0.25.[3][4]

  • τc is the rotational correlation time, which is the average time it takes for the molecule to rotate by one radian.[8]

The rotational correlation time is related to the molecule's hydrodynamic volume (V), the solvent viscosity (η), the Boltzmann constant (k), and the absolute temperature (T) through the Stokes-Einstein-Debye equation:

τc = ηV / kT

Thus, by measuring the decay of phosphorescence anisotropy, one can determine τc and gain insights into the size, shape, and aggregation state of the protein being studied.

Properties of this compound (EITC)

EITC is a derivative of Erythrosine B (also known as FD&C Red No. 3), a widely used food colorant.[9][10] Its key properties make it an excellent probe for these studies.

PropertyValueReference
Chemical Formula C₂₁H₅I₄NNa₂O₅S[11]
Molecular Weight 936.9 g/mol [11]
Excitation Maximum (Erythrosine) ~524-540 nm[3][4][5]
Phosphorescence Emission > 645 nm[3][4]
Reactive Group Isothiocyanate (-N=C=S)[6][12]
Target Functional Group Primary Amines (-NH₂)[7][13]
Bond Type Thiourea[6][7]

Experimental Guide

The overall experimental process involves protein labeling, purification of the conjugate, sample preparation, and finally, the time-resolved phosphorescence measurement.

experimental_workflow Experimental Workflow for Phosphorescence Depolarization cluster_prep Probe & Conjugate Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein 1. Protein Purification & Buffer Exchange Labeling 3. Covalent Labeling (Protein + EITC) Protein->Labeling EITC_Sol 2. EITC Solubilization (e.g., in DMSO) EITC_Sol->Labeling Purification 4. Purification (Gel Filtration) Labeling->Purification SamplePrep 5. Sample Preparation (Anaerobic Conditions) Purification->SamplePrep Measurement 6. Time-Resolved Phosphorescence Measurement SamplePrep->Measurement DecayCurves 7. Obtain I_parallel(t) & I_perp(t) Measurement->DecayCurves AnisotropyCalc 8. Calculate Anisotropy Decay r(t) DecayCurves->AnisotropyCalc Fit 9. Fit Decay to Model (Determine τc) AnisotropyCalc->Fit reaction struct1 Protein-NH₂ reaction_arrow pH 9.0-9.5 plus + struct2 S=C=N-Erythrosine struct3 Protein-NH-C(=S)-NH-Erythrosine (Thiourea Bond) reaction_arrow->struct3 data_analysis_flow Data Analysis Pathway start Acquire I_parallel(t) and I_perp(t) Decay Curves calc_anisotropy Calculate Time-Resolved Anisotropy: r(t) = [I_par(t) - G*I_perp(t)] / [I_par(t) + 2*G*I_perp(t)] start->calc_anisotropy model_fitting Fit r(t) to an Exponential Decay Model e.g., r(t) = r_0 * exp(-t / τ_c) calc_anisotropy->model_fitting results Extract Parameters: - Rotational Correlation Time (τ_c) - Fundamental Anisotropy (r_0) model_fitting->results interpretation Interpret τ_c in terms of: - Molecular Size & Shape - Aggregation State - Environmental Viscosity results->interpretation

References

Methodological & Application

Application Note: Labeling Proteins with Erythrosine Isothiocyanate for Phosphorescence-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a phosphorescent dye that serves as a valuable tool for labeling proteins and other biomolecules. As a derivative of the food colorant erythrosine, EITC features a reactive isothiocyanate group (-N=C=S) that forms a stable covalent thiourea (B124793) bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This robust linkage makes EITC an excellent choice for applications requiring stable fluorescent probes.

The key feature of EITC is its long-lived phosphorescence, which allows for time-resolved fluorescence (TRF) measurements. This technique is particularly advantageous in complex biological samples where background fluorescence and light scattering can obscure the signal from conventional fluorophores. By introducing a time delay between the excitation pulse and the detection window, these short-lived background signals can be effectively eliminated, leading to a significantly improved signal-to-noise ratio. EITC-labeled proteins are therefore well-suited for a variety of sensitive applications, including immunoassays, fluorescence polarization studies, and time-resolved fluorescence microscopy.

Core Principles of EITC Labeling

The labeling reaction is a nucleophilic addition of the unprotonated primary amine of the protein to the electrophilic carbon atom of the isothiocyanate group of EITC. This reaction is pH-dependent, with optimal rates typically observed between pH 9.0 and 9.5. At this alkaline pH, a significant proportion of the primary amines on the protein are deprotonated and thus available for reaction.

Applications in Research and Drug Development

EITC-labeled proteins are instrumental in various research and drug development applications:

  • Time-Resolved Fluorescence Immunoassays (TRFIA): The long decay lifetime of EITC enables highly sensitive detection of analytes by minimizing background fluorescence.

  • Fluorescence Polarization (FP) Assays: FP assays are used to study molecular interactions, such as protein-ligand binding. When a small, fluorescently labeled molecule binds to a larger protein, its rotational motion slows, leading to an increase in fluorescence polarization. The long lifetime of EITC is advantageous for studying the binding of large proteins.

  • Time-Resolved Fluorescence Microscopy (TRFM): TRFM with phosphorescent probes like EITC allows for the imaging of cellular processes while suppressing autofluorescence from cellular components, thereby enhancing image contrast and clarity.[1]

  • Studying Protein Dynamics: The phosphorescence anisotropy of EITC can be used to measure the rotational correlation times of proteins, providing insights into their size, shape, and interactions with other molecules.

Experimental Protocol: Covalent Labeling of Proteins with this compound

This protocol provides a general framework for labeling proteins with EITC. Optimization may be required for specific proteins and downstream applications.

Materials and Reagents
  • Protein of interest

  • This compound (EITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5 (prepare fresh)

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein)

  • Spectrophotometer (UV-Vis)

  • Microcentrifuge tubes

  • Stir plate and stir bars

Procedure

1. Protein Preparation

1.1. Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 2-10 mg/mL.

1.2. Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide), as these will compete with the protein for reaction with EITC. If necessary, perform buffer exchange into the Labeling Buffer by dialysis or using a desalting column.

2. EITC Solution Preparation

2.1. Immediately before use, prepare a 10 mg/mL stock solution of EITC in anhydrous DMSO.

2.2. Vortex the solution thoroughly to ensure the dye is completely dissolved.

3. Labeling Reaction

3.1. While gently stirring the protein solution, slowly add the desired amount of the EITC stock solution. A 10- to 20-fold molar excess of EITC to protein is a good starting point for optimization.

3.2. Protect the reaction mixture from light by wrapping the tube or vial in aluminum foil.

3.3. Incubate the reaction for 2 hours at room temperature with continuous gentle stirring. Alternatively, the reaction can be carried out overnight at 4°C.

4. Purification of the Labeled Protein

4.1. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with at least three column volumes of Purification Buffer.

4.2. Carefully load the reaction mixture onto the top of the column.

4.3. Elute the protein-dye conjugate with Purification Buffer. The labeled protein will appear as the first colored band to elute from the column. The smaller, unreacted EITC molecules will elute later.

4.4. Collect the fractions containing the labeled protein.

4.5. Alternative Purification: Unreacted dye can also be removed by extensive dialysis against the Purification Buffer at 4°C with several buffer changes, or by using centrifugal filtration devices with an appropriate molecular weight cutoff.

5. Characterization of the EITC-Protein Conjugate

5.1. Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated per protein molecule. It can be determined spectrophotometrically.

5.2. Functional Analysis: Perform a relevant bioassay to confirm that the biological activity of the protein has been preserved after labeling.

6. Storage

Store the labeled protein in a light-protected container at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Determining the Correction Factor (CF)

The correction factor is necessary because the dye also absorbs light at 280 nm, interfering with the protein concentration measurement. To determine the CF for EITC:

  • Prepare a dilute solution of EITC in the Purification Buffer.

  • Measure its absorbance at 280 nm (A280) and at its maximum absorbance wavelength (~533 nm, Amax).

  • Calculate the correction factor: CF = A280 / Amax .

Quantitative Data Summary

ParameterValueSource
Excitation Maximum (λex) ~533 nmAAT Bioquest
Emission Maximum (λem) ~553 nmAAT Bioquest
Molar Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹Estimated from Eosin-5-isothiocyanate[2][3][4]
Recommended Reaction pH 9.0 - 9.5General Isothiocyanate Chemistry
Recommended Molar Excess (EITC:Protein) 10:1 to 20:1General Labeling Protocols
Typical Degree of Labeling (DOL) 2 - 10[5]

Visualized Workflows

EITC Protein Labeling Workflow

EITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Final Product Protein_Prep Protein in Amine-Free Buffer (pH 9.0-9.5) Mixing Combine & Incubate (Dark, Room Temp) Protein_Prep->Mixing EITC_Prep EITC in Anhydrous DMSO EITC_Prep->Mixing Purification Purification (Size-Exclusion Chromatography) Mixing->Purification Characterization Characterization (DOL & Activity) Purification->Characterization Labeled_Protein EITC-Labeled Protein Characterization->Labeled_Protein TR_FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - EITC-labeled protein (Tracer) - Unlabeled Ligand - Target Protein start->prepare_reagents incubate Incubate Tracer, Ligand, and Target Protein prepare_reagents->incubate excite Excite with Pulsed, Vertically Polarized Light incubate->excite delay Introduce Time Delay (Gating) excite->delay detect Detect Parallel & Perpendicular Phosphorescence Emission delay->detect calculate Calculate Fluorescence Polarization detect->calculate analyze Analyze Data (Binding Curve) calculate->analyze end End analyze->end

References

Application Notes and Protocols for the Conjugation of Erythrosine Isothiocyanate to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a derivative of the red fluorescent dye, Erythrosine B. The isothiocyanate group (-N=C=S) allows for the covalent labeling of proteins, primarily through the reaction with primary amine groups found on lysine (B10760008) residues and the N-terminus of the antibody. This process, known as bioconjugation, yields a fluorescently labeled antibody that can be utilized in a variety of immunoassays, including immunofluorescence microscopy, flow cytometry, and fluorescence-based immunoassays.[1][2][3]

This document provides a detailed, step-by-step guide for the successful conjugation of this compound to antibodies, including protocols for purification and characterization of the resulting conjugate.

Key Experimental Parameters

The success of the conjugation reaction is dependent on several critical parameters that should be optimized for each specific antibody and application. These parameters are summarized in the table below.

ParameterRecommended RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[4]
Reaction Buffer 0.1 M Carbonate-Bicarbonate BufferpH should be maintained between 9.0 and 9.5 for optimal reaction with primary amines.[5] Buffers containing primary amines (e.g., Tris or glycine) must be avoided.[4]
Dye-to-Antibody Molar Ratio 5:1 to 20:1A starting point of 10:1 is recommended. This ratio may need to be optimized to achieve the desired degree of labeling without compromising antibody function.[4]
Reaction Time 1 - 2 hours at Room Temperature or Overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive antibodies. The reaction should be performed in the dark to prevent photobleaching of the dye.
Purification Method Gel Filtration (e.g., Sephadex G-25), DialysisEssential for removing unconjugated EITC, which can cause high background in downstream applications.[4]

Experimental Workflow

The overall workflow for the conjugation of this compound to an antibody is depicted in the following diagram.

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + EITC) antibody_prep->conjugation eitc_prep EITC Solution Preparation eitc_prep->conjugation purification Purification (Gel Filtration/Dialysis) conjugation->purification characterization Characterization (Spectrophotometry) purification->characterization dol_calc Degree of Labeling (DOL) Calculation characterization->dol_calc

Caption: Experimental workflow for antibody-EITC conjugation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific antibody.

Materials and Reagents
  • Purified Antibody (2-10 mg/mL in a suitable buffer)

  • This compound (EITC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel Filtration Column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO)

  • Spectrophotometer

Step-by-Step Procedure

1. Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or high concentrations of stabilizers like BSA, it must be exchanged into an amine-free buffer.[4]

  • Dialyze the antibody against 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5) overnight at 4°C.

  • Adjust the antibody concentration to 2-10 mg/mL using the same buffer.

2. EITC Solution Preparation

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. EITC is sensitive to moisture, so use of anhydrous DMSO is critical.

3. Conjugation Reaction

  • Calculate the required volume of the EITC solution to achieve the desired dye-to-antibody molar ratio. A starting ratio of 10:1 is recommended.

    • Calculation Example:

      • Assume you have 1 mL of a 5 mg/mL antibody solution (Molecular Weight of IgG ≈ 150,000 g/mol ).

      • Moles of Antibody = (5 mg) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of EITC needed (for 10:1 ratio) = 10 * 3.33 x 10⁻⁸ mol = 3.33 x 10⁻⁷ mol

      • Molecular Weight of EITC ≈ 937 g/mol .[4]

      • Mass of EITC needed = 3.33 x 10⁻⁷ mol * 937 g/mol = 3.12 x 10⁻⁴ g = 0.312 mg

      • Volume of 10 mg/mL EITC solution = 0.312 mg / 10 mg/mL = 0.0312 mL = 31.2 µL

  • Slowly add the calculated volume of the EITC solution to the antibody solution while gently stirring.

  • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring, or overnight at 4°C.

4. Purification of the Conjugate

  • It is crucial to remove the unreacted EITC to avoid high background fluorescence.

  • Gel Filtration:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • The first colored fraction to elute will be the EITC-conjugated antibody. The smaller, unconjugated EITC molecules will be retained on the column and elute later.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours until the buffer remains clear.

5. Characterization of the Conjugate

  • The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Erythrosine B (approximately 526-535 nm, use A₅₃₀ for this protocol).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ x CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A₅₃₀ / ε_dye

    • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

ParameterValueReference/Note
Molar Extinction Coefficient of IgG (ε_protein) ~210,000 M⁻¹cm⁻¹For a typical IgG at 280 nm.[6]
Molar Extinction Coefficient of Erythrosine B (ε_dye) ~107,000 M⁻¹cm⁻¹At ~535 nm.[5]
Correction Factor (CF₂₈₀) (A₂₈₀ of free dye) / (A_max of free dye)This should be determined experimentally by measuring the absorbance of a pure EITC solution at 280 nm and ~530 nm.
  • An optimal DOL is typically between 3 and 7. Over-labeling can lead to antibody precipitation and reduced antigen-binding affinity, while under-labeling may result in a weak fluorescent signal.

Signaling Pathway Visualization (Example)

EITC-conjugated antibodies are often used to visualize target proteins within cellular signaling pathways. The following is a generic example of a simplified signaling pathway that could be studied using immunofluorescence with an EITC-labeled antibody.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene Target Gene TF_active->Gene Gene Expression

Caption: A generic cell signaling pathway.

Storage of Conjugated Antibody

Store the purified EITC-conjugated antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles. The addition of a preservative such as sodium azide (B81097) (0.02%) can prevent microbial growth.

References

Application Notes and Protocols for Erythrosine Isothiocyanate in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine isothiocyanate (EITC) is a derivative of the xanthene dye, erythrosine B. As a fluorescent probe, it offers potential applications in immunofluorescence microscopy for the detection and visualization of specific proteins and other antigens within cells and tissues. The isothiocyanate group allows for the covalent labeling of primary amines on antibodies, creating stable fluorescent conjugates.[1][2][3] This document provides detailed protocols for the conjugation of EITC to antibodies and their subsequent use in immunofluorescence staining, along with a summary of its photophysical properties.

Photophysical Properties of Erythrosine

Understanding the spectral properties of the fluorophore is critical for successful immunofluorescence experiments. Erythrosine B, the parent compound of EITC, exhibits distinct excitation and emission characteristics.

PropertyValueReference
Excitation Maximum (λex) ~527 nm[4]
Emission Maximum (λem) ~554 nm[4]
Molar Extinction Coefficient (ε) 95,000 M⁻¹cm⁻¹ (for Eosin-5-isothiocyanate)[5]
Fluorescence Quantum Yield (Φf) 0.095 (when attached to a peptide)[6]

Note: The spectral properties of EITC-antibody conjugates may vary slightly from the parent dye.

Experimental Protocols

I. Conjugation of this compound to Antibodies

This protocol is adapted from established methods for conjugating isothiocyanate derivatives to immunoglobulins.[7][8] Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (EITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody solution against PBS (pH 7.4) at 4°C to remove any amine-containing preservatives (e.g., sodium azide).

    • Determine the antibody concentration by measuring the absorbance at 280 nm (A280).

  • EITC Solution Preparation:

    • Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated amount of 1 M sodium bicarbonate buffer.

    • Slowly add the EITC solution to the antibody solution while gently stirring. A molar ratio of 10:1 to 20:1 (EITC:antibody) is a good starting point for optimization.

    • Protect the reaction mixture from light by wrapping the container in aluminum foil.

    • Incubate for 1-2 hours at room temperature with continuous gentle stirring, or overnight at 4°C.

  • Purification of the Conjugate:

    • Separate the EITC-conjugated antibody from unconjugated dye using a gel filtration column pre-equilibrated with PBS (pH 7.4).

    • The labeled antibody will elute in the first colored fractions.

    • Collect the fractions containing the conjugated antibody.

  • Characterization of the Conjugate (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of EITC (~527 nm).

  • Storage:

    • Store the purified EITC-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.

II. Direct Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a directly labeled EITC primary antibody for the visualization of a target antigen in cultured cells.[9][10]

Materials:

  • Cultured cells on coverslips

  • EITC-conjugated primary antibody

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Antifade mounting medium

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Preparation:

    • Rinse the cells grown on coverslips twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the EITC-conjugated primary antibody to its optimal working concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Erythrosine (Excitation: ~527 nm, Emission: ~554 nm).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody Purified Antibody (in amine-free buffer) reaction Mixing and Incubation (pH 8.5-9.0, dark) antibody->reaction Adjust pH eitc This compound (dissolved in DMSO) eitc->reaction purification Gel Filtration (e.g., Sephadex G-25) reaction->purification Separate labeled Ab from free dye storage Store Conjugate (4°C, protected from light) purification->storage

Figure 1. Workflow for the conjugation of this compound to a primary antibody.

Direct_Immunofluorescence_Workflow start Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking antibody_incubation Incubation with EITC-conjugated Primary Ab blocking->antibody_incubation washing Washing Steps antibody_incubation->washing mounting Mounting with Antifade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging

Figure 2. Experimental workflow for direct immunofluorescence staining using an EITC-conjugated antibody.

Discussion and Considerations

This compound can be a viable alternative to more common fluorophores like FITC, particularly in multicolor imaging experiments where spectral overlap is a concern. However, researchers should consider the following:

  • Photostability: Xanthene dyes, including fluorescein (B123965) and its derivatives, are known to be susceptible to photobleaching.[2][11] The use of an antifade mounting medium is highly recommended to preserve the fluorescent signal during imaging. Studies have shown that eosin-based conjugates can offer favorable fading characteristics compared to FITC under certain conditions.[12]

  • Quantum Yield: The fluorescence quantum yield of Erythrosine B is generally lower than that of fluorescein.[12] This may result in a dimmer initial signal. However, optimization of the degree of labeling and imaging parameters can compensate for this.

  • pH Sensitivity: The fluorescence of many xanthene dyes is sensitive to the pH of the local environment. It is important to maintain a physiological pH during the staining and imaging steps to ensure a stable signal.

  • Commercial Availability: While EITC itself is commercially available, pre-conjugated EITC antibodies are not as common as those for other fluorophores like FITC or Alexa Fluor dyes.[13] Therefore, in-house conjugation is often necessary.

By following the detailed protocols and considering the specific properties of this compound, researchers can successfully employ this fluorophore in their immunofluorescence microscopy studies to gain valuable insights into the localization and expression of target proteins.

References

Application Notes and Protocols: Erythrosine Isothiocyanate for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine, a xanthene dye also known as Red No. 3, is a versatile compound with established applications in biomedical research.[1] While its use as a food coloring agent and a biological stain is well-known, its potential in flow cytometry, particularly in the form of Erythrosine Isothiocyanate (EITC), remains a promising yet relatively unexplored area.[2] The isothiocyanate group enables covalent conjugation to primary amines on proteins, making EITC a candidate for creating fluorescent probes for flow cytometry.[3][4]

This document provides detailed application notes and proposed protocols for the use of this compound in flow cytometry. The information is based on the known properties of Erythrosine and the established principles of isothiocyanate conjugation chemistry, widely used for other fluorochromes like Fluorescein isothiocyanate (FITC).[5][6]

Principle of Detection

Erythrosine B, the parent compound of EITC, functions as a membrane exclusion dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes allow it to enter and stain intracellular components.[1][7] When conjugated to antibodies or other proteins, EITC can be used to identify and quantify specific cell populations or markers through fluorescence detection on a flow cytometer. The isothiocyanate group forms a stable covalent thiourea (B124793) bond with primary amine groups on the target biomolecule.[3][4]

Spectral Properties

Understanding the spectral properties of a fluorochrome is critical for successful flow cytometry panel design. Erythrosine has a maximum absorption at approximately 526 nm in water at neutral pH.[8] It can be excited by a blue (488 nm) or yellow/green (561 nm) laser and its emission is expected to be in the orange-red range.

Table 1: Spectral Properties of Erythrosine B and FITC

PropertyErythrosine BFluorescein Isothiocyanate (FITC)
Excitation Maximum ~526 nm~495 nm[9][10]
Emission Maximum ~548 nm (in ethanol)~519 nm[9][10]
Common Laser Line Blue (488 nm), Yellow-Green (561 nm)Blue (488 nm)[6][10]
Common Filter ~585/42 nm (PE) or ~610/20 nm (PE-Texas Red)~530/30 nm (FITC/GFP)[6]
Molecular Weight 879.86 g/mol (disodium salt)[2]389.38 g/mol [10]

Note: The exact excitation and emission maxima of EITC-conjugated biomolecules may vary depending on the conjugation ratio and the local chemical environment.

Applications in Flow Cytometry

Based on its properties, EITC can be proposed for the following flow cytometry applications:

  • Cell Viability Assessment: As a fluorescent alternative to traditional Erythrosine B or Trypan Blue dye exclusion methods.

  • Immunophenotyping: For the identification and enumeration of cell surface or intracellular markers using EITC-conjugated antibodies.

  • Protein Labeling: For tracking and analysis of other proteins or molecules of interest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using EITC

This protocol describes a method for differentiating live and dead cells using EITC as a fluorescent viability dye.

Materials:

  • This compound (EITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell suspension

  • Flow cytometer

Procedure:

  • Prepare a 1 mg/mL EITC stock solution: Dissolve EITC in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare cell suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold PBS.

  • Prepare EITC working solution: Dilute the EITC stock solution in PBS to a final concentration range of 0.1 - 10 µg/mL. The optimal concentration should be determined empirically.

  • Stain cells: Add 1 µL of the EITC working solution to 100 µL of the cell suspension.

  • Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Wash (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in 500 µL of PBS or flow cytometry staining buffer. This step may reduce background fluorescence.

  • Acquire data: Analyze the samples on a flow cytometer, exciting with a blue (488 nm) or yellow-green (561 nm) laser and collecting emission in the appropriate channel (e.g., PE or PE-Texas Red channel).

Data Analysis:

Live cells will have low fluorescence, while dead cells will exhibit bright fluorescence.

Table 2: Recommended Starting Conditions for EITC Viability Staining

ParameterRecommended Range
EITC Concentration 0.1 - 10 µg/mL
Incubation Time 15 - 30 minutes
Incubation Temperature Room Temperature
Cell Concentration 1 x 10^6 cells/mL
Protocol 2: Antibody Conjugation with EITC

This protocol provides a general procedure for conjugating EITC to a primary antibody. The optimal FITC:antibody molar ratio should be determined for each antibody to achieve bright staining with low background.[6]

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (EITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the primary amines are deprotonated and reactive. Adjust the antibody concentration to at least 2 mg/mL.[6]

  • Prepare EITC solution: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation reaction: While gently stirring, add the EITC solution to the antibody solution. A starting point is to use a molar ratio of 5-20 moles of EITC for every mole of antibody.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Purify conjugate: Remove unreacted EITC by passing the reaction mixture through a desalting column pre-equilibrated with PBS. Collect the colored fractions, which contain the EITC-conjugated antibody.

  • Determine degree of labeling (Optional): Measure the absorbance of the conjugate at 280 nm and ~530 nm (the absorbance maximum of Erythrosine). The protein concentration and the fluorophore-to-protein (F/P) ratio can be calculated.

  • Store conjugate: Store the purified EITC-conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at -20°C.

Protocol 3: Immunophenotyping with EITC-Conjugated Antibodies

This protocol outlines the steps for staining cells with a custom EITC-conjugated antibody for flow cytometry analysis.

Materials:

  • EITC-conjugated antibody

  • Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Flow cytometer

Procedure:

  • Prepare cell suspension: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.[11]

  • Block Fc receptors (optional): If staining cells with Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C to reduce non-specific antibody binding.[12]

  • Stain with EITC-conjugated antibody: Add the predetermined optimal amount of EITC-conjugated antibody to 100 µL of the cell suspension.

  • Incubate: Incubate for 20-30 minutes at 4°C in the dark.[12]

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Resuspend: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for EITC.

Visualizations

EITC_Conjugation Antibody Antibody with Primary Amine (-NH2) Incubation Incubation pH 9.0, RT, 2h Antibody->Incubation EITC Erythrosine Isothiocyanate (-N=C=S) EITC->Incubation Conjugated_Antibody EITC-Conjugated Antibody (Stable Thiourea Bond) Incubation->Conjugated_Antibody

Caption: Covalent conjugation of EITC to an antibody.

EITC_Viability_Workflow cluster_live Live Cell cluster_dead Dead Cell Live_Cell Intact Membrane EITC_excluded EITC Excluded Low_Fluorescence Low Fluorescence Dead_Cell Compromised Membrane EITC_uptake EITC Uptake High_Fluorescence High Fluorescence Cell_Suspension Cell Suspension Add_EITC Add EITC Solution Cell_Suspension->Add_EITC Incubate Incubate 15-30 min Add_EITC->Incubate Flow_Cytometer Analyze on Flow Cytometer Incubate->Flow_Cytometer EITC_Immunophenotyping_Workflow start Start: Single-Cell Suspension fc_block Fc Receptor Block (Optional) start->fc_block add_antibody Add EITC-Conjugated Antibody fc_block->add_antibody incubate Incubate 20-30 min at 4°C add_antibody->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

References

Application Notes and Protocols for Labeling Membrane Proteins with Erythrosine Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine Isothiocyanate (EITC) is a derivative of the xanthene dye Erythrosine B (also known as FD&C Red No. 3).[1][2] This compound serves as a valuable tool in biological research, primarily for the covalent labeling of proteins. The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH2) found on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable thiourea (B124793) bond.[3] This stable covalent linkage makes EITC an effective probe for various applications.

Erythrosine itself is a photosensitizer, meaning that upon excitation with light, it can generate reactive oxygen species (ROS).[4][5][6] This property is utilized in photodynamic therapy (PDT) research.[4][5][6] When conjugated to a membrane protein, EITC can be used to study protein localization and dynamics, as well as to induce localized photodamage to study protein function or in targeted PDT applications.[4] Furthermore, Erythrosine B has been identified as a promiscuous inhibitor of protein-protein interactions (PPIs), a characteristic that could be explored in drug development.[2][7]

These application notes provide a detailed protocol for the labeling of membrane proteins with this compound, including purification of the labeled protein and methods for characterization.

Core Principles and Mechanism of Action

The fundamental principle behind labeling with EITC is the chemical reaction between the isothiocyanate functional group of the dye and the primary amines on the protein. This reaction is most efficient under slightly alkaline conditions (pH 7.5-9.5).[3][8] The resulting thiourea bond is stable, ensuring that the fluorescent and photosensitizing properties of the erythrosine moiety remain associated with the protein of interest during subsequent experiments.[3]

For membrane proteins, the labeling procedure requires careful consideration of detergents to maintain protein solubility and native conformation.[9][10] The purification process is crucial to remove unreacted EITC, which could otherwise interfere with downstream applications.

Experimental Protocols

Protocol 1: Covalent Labeling of Membrane Proteins with EITC

This protocol outlines the steps for the covalent labeling of a purified membrane protein with this compound.

Materials:

  • Purified membrane protein (2-10 mg/mL) in a suitable detergent-containing buffer

  • This compound (EITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM sodium carbonate or sodium borate (B1201080) buffer, pH 8.0-9.0, containing a suitable detergent (e.g., 0.1% DDM) and 5% glycerol (B35011) for protein stability.[3][9] Crucially, this buffer must be free of primary amines like Tris or glycine. [3][11]

  • Gel filtration column (e.g., Sephadex G-50)

  • Storage Buffer: e.g., Phosphate-buffered saline (PBS) with 0.05% DDM and 10% glycerol.

  • Reaction tubes (microcentrifuge tubes or similar)

  • Aluminum foil

Procedure:

  • Protein Preparation:

    • Ensure the purified membrane protein is in the appropriate concentration range (2-10 mg/mL) in the Labeling Buffer.[3]

    • If the protein buffer contains primary amines, dialyze the protein solution against the Labeling Buffer overnight at 4°C.[3][11]

  • EITC Solution Preparation:

    • Immediately before use, dissolve the EITC powder in anhydrous DMSO to a concentration of 1-10 mg/mL.[3]

    • Protect the EITC solution from light by wrapping the tube in aluminum foil.[3][11]

  • Labeling Reaction:

    • Slowly add the dissolved EITC solution to the protein solution while gently stirring or vortexing. A common starting point is a 10-20 fold molar excess of EITC to protein.[3] The optimal ratio may need to be determined empirically.

    • Wrap the reaction tube in aluminum foil to protect it from light.[11]

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rocking.[3] For sensitive proteins, performing the reaction at 4°C is recommended.[3]

Protocol 2: Purification of EITC-Labeled Membrane Proteins

This protocol describes the removal of unreacted EITC from the labeling reaction mixture using gel filtration chromatography.

Procedure:

  • Column Equilibration:

    • Equilibrate a gel filtration column (e.g., Sephadex G-50) with at least 5 column volumes of Storage Buffer.

  • Sample Loading and Elution:

    • Carefully load the entire reaction mixture from Protocol 1 onto the top of the equilibrated column.

    • Allow the sample to enter the column bed, then add Storage Buffer to the top of the column to begin elution.

    • Two colored bands should become visible and separate on the column. The first, faster-moving band is the EITC-labeled protein. The second, slower-moving band is the smaller, unreacted EITC dye.[11]

  • Fraction Collection:

    • Collect fractions as the bands elute from the column.

    • Visually identify and pool the fractions corresponding to the labeled protein.

  • Alternative Purification:

    • For His-tagged membrane proteins, immobilized metal affinity chromatography (IMAC) can be used for purification.[9][12] The unreacted dye will not bind to the column, while the labeled protein can be eluted with an imidazole (B134444) gradient.[9][13]

Protocol 3: Characterization of EITC-Labeled Protein

This protocol details how to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified, EITC-labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of Erythrosine (approximately 527-530 nm).[7][14]

  • Calculation of Degree of Labeling (DOL):

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of EITC at 280 nm.[15]

    • The concentration of EITC can be calculated from its absorbance at its λmax.

    • The DOL is then calculated as the molar ratio of the dye to the protein.

    Note: The exact extinction coefficient for EITC may need to be determined experimentally or obtained from the manufacturer. For Erythrosine B, the λmax is around 527 nm in the absence of protein and can shift to ~536 nm upon binding.[7]

Data Presentation

While specific quantitative data for EITC labeling of membrane proteins is not widely published, the following tables provide an illustrative summary of expected outcomes based on typical isothiocyanate labeling procedures.[3][15]

Table 1: Typical Reaction Parameters for EITC Labeling

ParameterRecommended ValueNotes
Protein Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.[16]
EITC:Protein Molar Ratio10:1 to 20:1May require optimization for specific proteins.[3]
pH8.0 - 9.0Essential for the reaction with primary amines.[3]
Temperature4°C or Room Temperature4°C is preferred for sensitive proteins.[3]
Incubation Time1-2 hours (RT) or Overnight (4°C)Longer incubation can increase labeling, but also risk of protein degradation.[3]

Table 2: Troubleshooting Common Labeling Issues

ProblemPotential CauseSuggested Solution
Low Degree of Labeling Buffer contains primary amines (e.g., Tris).Dialyze protein into an amine-free buffer.[3][11]
Insufficient molar excess of EITC.Increase the molar ratio of EITC to protein.[3]
EITC was hydrolyzed before reaction.Prepare EITC solution in anhydrous DMSO immediately before use.[3]
Protein Precipitation Protein is unstable under labeling conditions.Perform the reaction at 4°C; add stabilizing agents like glycerol.[3][9]
High concentration of organic solvent (DMSO).Keep the volume of added EITC solution to a minimum.
Low Protein Recovery Protein loss during purification.Use appropriate chromatography media and techniques.
Protein aggregation and precipitation.Optimize buffer conditions and handle the protein gently.[3]

Visualizations

Chemical Reaction and Experimental Workflow

G cluster_0 Chemical Reaction cluster_1 Experimental Workflow Protein Membrane Protein (-NH2) LabeledProtein EITC-Labeled Protein (Stable Thiourea Bond) Protein->LabeledProtein pH 8.0-9.0 EITC Erythrosine Isothiocyanate (-N=C=S) EITC->LabeledProtein A 1. Prepare Protein in Amine-Free Buffer C 3. Mix Protein and EITC (Protect from Light) A->C B 2. Prepare Fresh EITC Solution in DMSO B->C D 4. Incubate (RT or 4°C) C->D E 5. Purify via Gel Filtration or Affinity Chromatography D->E F 6. Characterize (Determine DOL) E->F

Caption: The chemical reaction of EITC with protein amines and the corresponding experimental workflow.

Conceptual Diagram of EITC Application in Photodynamic Therapy

PDT_Pathway cluster_cell Target Cell EITC_Protein EITC-Labeled Membrane Protein ROS Reactive Oxygen Species (ROS) Generation EITC_Protein->ROS 2. Energy Transfer to O2 Light Light Excitation (e.g., ~530 nm) Light->EITC_Protein 1. Excitation Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->Damage 3. Oxidative Stress Apoptosis Apoptosis / Necrosis Damage->Apoptosis 4. Cell Death

Caption: Conceptual pathway of photodynamic therapy using an EITC-labeled membrane protein.

References

Erythrosine Isothiocyanate: Application Notes for a Niche Fluorescent Probe in Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Erythrosine Isothiocyanate (EITC) is a derivative of the xanthene dye, Erythrosine B. While historically synthesized for phosphorescence-based studies, its application as a fluorescent probe for live-cell imaging is not widespread. The isothiocyanate group allows for covalent labeling of primary amines on proteins, suggesting its potential as a tool for fluorescently tagging biomolecules. However, the photophysical properties of the parent compound, Erythrosine B, present significant challenges for live-cell fluorescence microscopy, including a low fluorescence quantum yield and potential for phototoxicity.

These application notes provide an overview of the known properties of Erythrosine B, general protocols for protein labeling with isothiocyanates, and a procedure for cell viability assessment, which is the most common application of Erythrosine B in a cellular context.

Photophysical and Cytotoxic Properties of Erythrosine B

Quantitative data for this compound (EITC) in live-cell imaging applications is largely unavailable in the scientific literature. The data presented below is for its parent compound, Erythrosine B, and should be considered as an indicator of the potential properties of EITC.

Table 1: Photophysical Properties of Erythrosine B

PropertyValueNotes
Maximum Absorption Wavelength (λ_abs_) ~524-527 nm[1][2][3]In aqueous solution.
Maximum Emission Wavelength (λ_em_) ~554 nm[4]In aqueous solution.
Fluorescence Quantum Yield (Φ_F_) ~0.02[1][5]In aqueous solution. This low value is a significant drawback for fluorescence imaging.
Singlet Oxygen Quantum Yield (Φ_Δ_) ~0.62 - 0.82[1]In aqueous solution. The high singlet oxygen yield indicates a potential for phototoxicity, making it more suitable for photodynamic therapy than live-cell imaging.
Molar Extinction Coefficient (ε) HighErythrosine B has a high molar absorptivity.

Table 2: Cytotoxicity of Erythrosine B

Cell TypeConcentrationObservation
Mammalian cells in monolayer cultureNot specifiedConsidered an effective and nontoxic vital exclusion dye.[6][7]
Allium cepa (onion root) cells0.25 mg/mLComplete inhibition of mitosis, indicating significant cytotoxicity.[8]
Allium cepa (onion root) cells0.1 mg/mLSignificant reduction in mitotic index and increased chromosomal aberrations.[8]
Various mammalian cell linesNot specifiedCan eventually enter and lethally stain live cells, with the rate varying between cell lines.[9]

Experimental Protocols

General Protocol for Protein Labeling with Isothiocyanates

This protocol is a general guideline for labeling proteins with isothiocyanate-functionalized dyes like EITC. Note: This protocol has not been specifically validated for EITC and extensive optimization would be required. The low fluorescence quantum yield and potential for photobleaching of the erythrosine core may limit the utility of EITC-labeled proteins in fluorescence microscopy.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.5-9.0.

  • This compound (EITC).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Amine-containing buffer for quenching (e.g., Tris-HCl).

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and other contaminants by dialysis against the labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

  • Dye Preparation: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add the EITC solution to the protein solution while gently stirring. A 10-20 fold molar excess of dye to protein is a common starting point, but the optimal ratio must be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench the reaction by consuming any unreacted EITC. Incubate for at least 1 hour.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~526 nm (for erythrosine).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Protein Preparation (Amine-free buffer, pH 9.0) Labeling Labeling Reaction (1-2h RT or overnight 4°C, dark) Protein_Prep->Labeling Dye_Prep EITC Dissolution (Anhydrous DMSO) Dye_Prep->Labeling Quenching Quenching (Tris buffer) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization Storage Storage (4°C or -20°C, dark) Characterization->Storage

Workflow for Protein Labeling with Isothiocyanates.
Protocol for Cell Viability Assessment Using Erythrosine B

Erythrosine B is a vital dye that is excluded by live cells with intact membranes but penetrates the compromised membranes of dead cells, staining them pink/red. This protocol is for assessing cell viability in a cell suspension.

Materials:

  • Cell suspension in culture medium or PBS.

  • 0.4% (w/v) Erythrosine B solution in PBS.

  • Hemocytometer or automated cell counter.

  • Microscope.

Procedure:

  • Sample Preparation: Create a suspension of the cells to be counted.

  • Staining:

    • Mix the cell suspension with the 0.4% Erythrosine B solution. A 1:1 ratio is common, but this can be adjusted.

    • Mix gently and incubate for 1-5 minutes at room temperature. There is no long incubation time required.[10]

  • Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Using a brightfield microscope, count the number of stained (dead) and unstained (live, translucent) cells in the central grid of the hemocytometer.

  • Calculation:

    • Calculate the total number of cells (live + dead).

    • Calculate the percentage of viable cells:

      • % Viability = (Number of live cells / Total number of cells) x 100

G Cell_Suspension Prepare Cell Suspension Staining Stain with Erythrosine B (1:1 ratio, 1-5 min incubation) Cell_Suspension->Staining Loading Load onto Hemocytometer Staining->Loading Counting Count Live (unstained) and Dead (stained) Cells (Brightfield Microscopy) Loading->Counting Calculation Calculate % Viability Counting->Calculation

Workflow for Cell Viability Assessment using Erythrosine B.

Application in Signaling Pathway Imaging

There is no evidence in the reviewed literature to suggest that this compound has been successfully or routinely used for imaging specific signaling pathways in live cells. The inherent photophysical limitations of the erythrosine fluorophore, such as low fluorescence quantum yield and high singlet oxygen production, make it a suboptimal choice for the dynamic and often low-abundance protein tracking required for signaling studies. Researchers interested in imaging signaling pathways are advised to use well-characterized and photostable fluorescent probes or fluorescent proteins.

Summary and Recommendations

This compound is not a conventional fluorescent probe for live-cell imaging. Its parent compound, Erythrosine B, exhibits poor fluorescence quantum yield and a high potential for phototoxicity, properties that are generally undesirable for imaging dynamic processes in living cells. The primary established use of Erythrosine B in a cellular context is as a vital stain for distinguishing live from dead cells, serving as a safer alternative to Trypan Blue.

For researchers requiring fluorescent labeling of proteins for live-cell imaging, it is highly recommended to use well-established, photostable, and bright fluorescent dyes with high quantum yields and low cytotoxicity. While the isothiocyanate moiety of EITC allows for covalent labeling of proteins, the resulting fluorescent signal is likely to be weak and prone to rapid photobleaching, limiting its utility in demanding live-cell imaging experiments.

References

Application Note and Protocol: Determining the Degree of Labeling for Erythrosine Isothiocyanate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrosine isothiocyanate is a reactive dye commonly used for the fluorescent labeling of proteins, antibodies, and other biomolecules. The isothiocyanate group reacts with primary amine groups on the target molecule, forming a stable thiourea (B124793) bond. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality, consistency, and optimal performance of the resulting conjugate.[1][2] An insufficient DOL may lead to a weak signal, while an excessive DOL can cause issues such as fluorescence quenching, reduced solubility, and altered biological activity of the labeled molecule.[3]

This application note provides a detailed protocol for determining the DOL of this compound-labeled proteins using absorbance spectroscopy. The principle is based on the Beer-Lambert law, which allows for the calculation of both the protein and dye concentrations from absorbance measurements at two specific wavelengths.[1]

Principle

The calculation of the DOL involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

  • 280 nm: At this wavelength, both the protein (due to the presence of aromatic amino acids like tryptophan and tyrosine) and the Erythrosine dye absorb light.[1]

  • ~526 nm (λmax of Erythrosine): This is the maximum absorbance wavelength for Erythrosine, where the dye exhibits strong absorbance, and the protein's absorbance is generally negligible.[4]

To accurately determine the protein concentration, the contribution of the Erythrosine dye to the absorbance at 280 nm must be subtracted. This is achieved by applying a correction factor (CF).[1][5]

Quantitative Data Summary

The following table summarizes the essential quantitative data required for the DOL calculation.

ParameterSymbolValueSource(s)
Molar Extinction Coefficient of Erythrosine B at λmaxε_dye_82,500 - 107,000 M⁻¹cm⁻¹[4][6][7]
Maximum Absorbance Wavelength of Erythrosine Bλmax~526 - 535 nm[4][7][8][9][10]
Correction Factor for Erythrosine at 280 nmCFA₂₈₀ of dye / A_max_ of dye[5][11]
Molar Extinction Coefficient of Protein at 280 nmε_protein_Protein-specific (e.g., IgG ≈ 210,000 M⁻¹cm⁻¹)[1]

Note: The exact molar extinction coefficient and λmax of Erythrosine can vary slightly depending on the solvent and conjugation state. It is recommended to use the value provided by the manufacturer of the specific this compound product. If not available, an experimental determination is advised.

Experimental Workflow

The following diagram illustrates the general workflow for determining the DOL of an this compound conjugate.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purify Purify Conjugate (e.g., Gel Filtration, Dialysis) Dilute Dilute Sample (if necessary) Purify->Dilute Ensure A_max < 2.0 Blank Blank Spectrophotometer with Buffer Measure Measure Absorbance at 280 nm and λ_max Blank->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Calc_Prot Calculate Protein Concentration (with Correction Factor) Measure->Calc_Prot Calc_DOL Calculate Degree of Labeling Calc_Dye->Calc_DOL Calc_Prot->Calc_DOL

Caption: Workflow for Determining the Degree of Labeling.

Experimental Protocol

Materials
  • This compound-labeled protein conjugate, purified from unreacted dye.

  • Conjugation or storage buffer (must be free of components that absorb at 280 nm or λmax).

  • Spectrophotometer capable of measuring absorbance in the UV-visible range.

  • Quartz cuvettes (1 cm path length).

Method
  • Purification of the Conjugate: It is crucial to remove all non-conjugated this compound from the labeled protein. This can be achieved by methods such as gel filtration (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer.[3][5][11][12]

  • Sample Preparation:

    • Ensure the purified conjugate is in a buffer that does not interfere with absorbance readings at 280 nm and ~526 nm.

    • If the conjugate solution is highly concentrated, dilute it with the buffer to ensure that the absorbance reading at λmax is within the linear range of the spectrophotometer (typically below 2.0).[5] Record the dilution factor if applicable.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Set the instrument to measure absorbance at 280 nm and the λmax of Erythrosine (e.g., 526 nm).

  • Blanking the Instrument:

    • Fill a clean quartz cuvette with the same buffer used for the conjugate sample.

    • Place the cuvette in the spectrophotometer and zero the instrument (set absorbance to 0.0) at both 280 nm and λmax.

  • Absorbance Measurement:

    • Empty the blanking cuvette and fill it with the purified conjugate solution.

    • Measure and record the absorbance at 280 nm (A₂₈₀) and at the λmax of Erythrosine (A_max_).

Calculation of the Degree of Labeling

The DOL is calculated using the following steps:

Step 1: Calculate the molar concentration of the dye ([Dye]).

[Dye] (M) = A_max_ / (ε_dye_ × path length)

  • A_max_ : Absorbance of the labeled protein at the λmax of Erythrosine.

  • ε_dye_ : Molar extinction coefficient of Erythrosine at λmax (in M⁻¹cm⁻¹).

  • path length : The path length of the cuvette (typically 1 cm).

Step 2: Calculate the corrected absorbance of the protein at 280 nm (A_protein_).

A_protein_ = A₂₈₀ - (A_max_ × CF)

  • A₂₈₀ : Absorbance of the labeled protein at 280 nm.

  • CF : Correction factor (A₂₈₀ of free dye / A_max_ of free dye).

Note on the Correction Factor (CF): If the CF for this compound is not available from the manufacturer, it can be determined experimentally by measuring the absorbance of a solution of the free dye at 280 nm and its λmax.

Step 3: Calculate the molar concentration of the protein ([Protein]).

[Protein] (M) = A_protein_ / ε_protein_

  • A_protein_ : Corrected absorbance of the protein at 280 nm.

  • ε_protein_ : Molar extinction coefficient of the specific protein at 280 nm (in M⁻¹cm⁻¹).

Step 4: Calculate the Degree of Labeling (DOL).

DOL = [Dye] / [Protein]

The DOL represents the average number of Erythrosine molecules per protein molecule.[13]

Sample Calculation

Measured Values:

  • A₂₈₀ = 1.5

  • A_max_ (at 526 nm) = 0.9

  • Protein: IgG (ε_protein_ = 210,000 M⁻¹cm⁻¹)

  • Erythrosine ε_dye_ = 82,500 M⁻¹cm⁻¹

  • Assumed Correction Factor (CF) = 0.20 (This should be experimentally determined if unknown)

Calculations:

  • [Dye]: 0.9 / (82,500 M⁻¹cm⁻¹ × 1 cm) = 1.09 x 10⁻⁵ M

  • A_protein_: 1.5 - (0.9 × 0.20) = 1.5 - 0.18 = 1.32

  • [Protein]: 1.32 / (210,000 M⁻¹cm⁻¹) = 6.29 x 10⁻⁶ M

  • DOL: (1.09 x 10⁻⁵ M) / (6.29 x 10⁻⁶ M) ≈ 1.73

In this example, the degree of labeling is approximately 1.7.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the measured and calculated parameters in determining the DOL.

DOL_Calculation_Logic cluster_inputs Input Parameters cluster_outputs Calculated Values A280 A₂₈₀ Prot_Conc [Protein] A280->Prot_Conc Amax A_max Dye_Conc [Dye] Amax->Dye_Conc Amax->Prot_Conc E_dye ε_dye E_dye->Dye_Conc E_prot ε_protein E_prot->Prot_Conc CF Correction Factor (CF) CF->Prot_Conc DOL Degree of Labeling (DOL) Dye_Conc->DOL Prot_Conc->DOL

Caption: Logical flow of DOL calculation.

Conclusion

Accurate determination of the degree of labeling is essential for the development and application of this compound conjugates. The spectrophotometric method described in this application note provides a straightforward and reliable means to quantify the DOL, ensuring the quality and reproducibility of labeled biomolecules for research and diagnostic purposes. For optimal accuracy, it is recommended to use protein- and dye-specific extinction coefficients and to experimentally determine the correction factor for the specific labeling conditions.

References

Erythrosine Isothiocyanate in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine Isothiocyanate (EITC) is a derivative of the fluorescent dye Erythrosine B. The isothiocyanate group (-N=C=S) allows for covalent labeling of proteins by reacting with primary amine groups, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, forming a stable thiourea (B124793) bond. While Erythrosine B is known for its use as a biological stain and has been studied for its neurotoxic effects, the application of its isothiocyanate derivative, EITC, in neuroscience research is not yet widely established in published literature.

These application notes provide a theoretical framework and generalized protocols for the potential use of this compound in neuroscience research, based on the known properties of erythrosine and the well-established chemistry of isothiocyanate-based labeling. The primary proposed applications include neuronal tracing, protein labeling for fluorescence microscopy, and cell viability assessment. Researchers should be aware that Erythrosine B, the parent compound, can exhibit neurotoxic effects at certain concentrations, a critical consideration for experiments involving live neurons.[1][2][3]

I. Potential Applications

  • Anterograde and Retrograde Neuronal Tracing: EITC's fluorescent properties and its ability to covalently bind to intracellular proteins make it a candidate for use as a neuronal tracer to map neural circuits. Similar isothiocyanate derivatives, such as Rhodamine-B-isothiocyanate (RITC), have been successfully used for both anterograde and retrograde tracing in the nervous system.[4] When injected into a specific brain region, EITC could be taken up by neuronal cell bodies and transported down the axon to the terminals (anterograde tracing) or taken up by axon terminals and transported back to the cell body (retrograde tracing).

  • Covalent Labeling of Neurons and Proteins for Fluorescence Microscopy: EITC can be used as a fluorescent probe to label specific proteins in vitro for subsequent introduction into neurons, or potentially for general intracellular labeling of fixed neuronal preparations for morphological studies. The stable covalent bond it forms makes it suitable for long-term studies where dye leakage could be a problem. The general principles of labeling proteins with isothiocyanates like FITC are well-established and can be adapted for EITC.[5][6][7]

  • Neuronal Viability and Cytotoxicity Assays: Building on the properties of Erythrosine B, which is used as a dye-exclusion stain for cell viability, EITC could potentially be adapted for similar applications.[8] In this context, it would primarily be used to identify dead or membrane-compromised neurons in culture.

II. Quantitative Data

The following table summarizes the key spectral properties of Erythrosine B, the chromophore of EITC. These properties are essential for configuring fluorescence microscopes and other detection instruments.

PropertyValueReference(s)
Chemical Formula (Erythrosine B) C₂₀H₆I₄Na₂O₅[9]
Appearance Bright pink to red crystalline powder[9]
Maximum Absorption Wavelength (λ_abs) 524 nm[10]
Maximum Emission Wavelength (λ_em) 548 nm[11]
Solubility Highly soluble in water, moderately soluble in ethanol[9][10]

III. Experimental Protocols

Note: The following protocols are generalized and should be optimized for the specific application and experimental system. Particular attention should be paid to the concentration of EITC used, due to the potential for cytotoxicity.[1][3]

Protocol 1: Retrograde Neuronal Tracing in Rodents

This protocol is adapted from general procedures for fluorescent retrograde tracers.[12]

Materials:

  • This compound (EITC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe)

  • Perfusion solutions (saline, paraformaldehyde)

  • Vibratome or cryostat

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red dyes)

Procedure:

  • Preparation of EITC Solution: Dissolve EITC in sterile saline or PBS to a final concentration of 1-5% (w/v). Sonicate briefly to aid dissolution. Filter-sterilize the solution.

  • Animal Surgery and Injection:

    • Anesthetize the animal and mount it in a stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

    • Lower a microsyringe needle to the desired coordinates.

    • Inject a small volume (e.g., 50-200 nL) of the EITC solution slowly over several minutes.

    • Leave the needle in place for an additional 5-10 minutes to minimize backflow.

    • Slowly withdraw the needle and suture the incision.

  • Post-Operative Care and Survival:

    • Provide appropriate post-operative care.

    • Allow a survival period of 3-14 days for retrograde transport of the tracer. The optimal time should be determined empirically.

  • Tissue Processing:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in PBS.

    • Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

    • Section the brain using a vibratome or cryostat at 40-50 µm thickness.

  • Imaging:

    • Mount the sections on glass slides.

    • Image the sections using a fluorescence microscope equipped with filters appropriate for Erythrosine's spectral properties (Excitation: ~524 nm, Emission: ~548 nm).

Protocol 2: Fluorescent Labeling of a Purified Protein

This protocol is based on general methods for protein conjugation with isothiocyanates.[5]

Materials:

  • This compound (EITC)

  • Purified protein of interest

  • Labeling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • EITC Solution Preparation: Immediately before use, dissolve EITC in a small amount of anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the EITC solution to the protein solution while gently stirring. A 10-20 fold molar excess of dye to protein is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process.

  • Purification of Labeled Protein:

    • Separate the labeled protein from unreacted EITC using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (the first colored peak to elute).

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~524 nm (for EITC).

    • Calculate the degree of labeling (DOL) to determine the average number of dye molecules per protein molecule.

Protocol 3: Neuronal Viability Assay in Culture

This protocol is adapted from the Erythrosin B dye exclusion assay.[8]

Materials:

  • Neuronal cell culture

  • This compound (EITC) solution (e.g., 0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Light microscope

Procedure:

  • Cell Preparation:

    • If using adherent cells, gently trypsinize and resuspend the cells in culture medium.

    • For suspension cells, gently mix the culture to ensure a uniform suspension.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of the 0.4% EITC solution (1:1 ratio).

    • Mix gently and incubate for 1-2 minutes at room temperature. No incubation time is required for Erythrosin B, this may need optimization for EITC.[8]

  • Counting:

    • Immediately load the stained cell suspension into a hemocytometer.

    • Under a light microscope, count the number of stained (dead) and unstained (live) cells.

    • Calculate the percentage of viable cells: Viability (%) = (Number of live cells / Total number of cells) x 100.

IV. Visualizations

Below are diagrams illustrating the theoretical workflows and concepts described in these application notes.

G cluster_0 Neuronal Tracing Workflow A Prepare EITC Solution (1-5% in sterile saline) B Stereotaxic Injection into target brain region A->B C Survival Period (3-14 days for transport) B->C D Perfuse and Fix Tissue (4% PFA) C->D E Section Brain Tissue (Vibratome/Cryostat) D->E F Fluorescence Microscopy (Image retrogradely labeled neurons) E->F

Workflow for retrograde neuronal tracing using EITC.

G cluster_1 Protein Labeling with EITC Prot Purified Protein (-NH2 groups) Mix Incubate in Alkaline Buffer (pH 9.0) Prot->Mix EITC EITC (-N=C=S group) EITC->Mix Bond Formation of stable Thiourea Bond Mix->Bond Purify Purification (Size-Exclusion Chromatography) Bond->Purify LabeledProt Fluorescently Labeled Protein Purify->LabeledProt G cluster_2 Cell Viability Assessment Start Neuronal Cell Suspension AddEITC Add EITC Solution Start->AddEITC Incubate Incubate (1-2 min) AddEITC->Incubate Live Live Neuron (Intact Membrane) Excludes Dye Incubate->Live Dead Dead Neuron (Compromised Membrane) Takes up Dye Incubate->Dead Count Microscopic Counting (Hemocytometer) Live->Count Dead->Count

References

Application Notes and Protocols for Staining Fixed Cells with Erythrosine B Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B is a xanthene dye commonly utilized as a viability stain for cells.[1][2] Its isothiocyanate derivative, Erythrosine B isothiocyanate (EBITC), offers the capability for covalent labeling of cellular components. The isothiocyanate group (–N=C=S) reacts with primary amine groups found in proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable thiourea (B124793) bond.[3][4] This covalent linkage makes EBITC a potentially valuable tool for fluorescently labeling proteins within fixed cells for various imaging applications, including fluorescence microscopy and flow cytometry.

These application notes provide a detailed protocol for the use of Erythrosine B isothiocyanate for staining fixed mammalian cells. The protocol is based on established methods for other isothiocyanate-based dyes, such as Fluorescein Isothiocyanate (FITC), and has been adapted for EBITC.[4][5]

Principle of the Method

The staining protocol involves three main stages: cell fixation, permeabilization, and covalent labeling with Erythrosine B isothiocyanate. Fixation crosslinks cellular components, preserving their morphology. Permeabilization creates pores in the cell membrane, allowing the dye to access intracellular structures. Finally, the isothiocyanate group of EBITC covalently binds to intracellular proteins, resulting in stable fluorescent labeling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of Erythrosine B and related isothiocyanate dyes. Note that optimal conditions for Erythrosine B isothiocyanate may require empirical determination.

ParameterErythrosine B (as viability stain)Fluorescein Isothiocyanate (FITC) (for protein labeling)Recommended Starting Conditions for Erythrosine B Isothiocyanate
Excitation Wavelength (λex) ~524-530 nm[1]~495 nm[4]~524-530 nm
Emission Wavelength (λem) ~540-550 nm~525 nm[5]~540-550 nm
Stock Solution Concentration 2% (w/v) in Tris-HCl buffer[1]1 mg/mL in anhydrous DMSO[4][5]1 mg/mL in anhydrous DMSO
Working Solution Concentration 0.02% - 0.1% (w/v)[1]Varies based on protein concentration10 - 100 µg/mL (to be optimized)
Reaction pH Not applicable (non-covalent)8.5 - 9.5[6][7]8.5 - 9.0
Incubation Time 1 - 15 minutes[1]1 - 8 hours[4][5]1 - 2 hours at room temperature
Incubation Temperature Room Temperature or 37°C[1]4°C or Room Temperature[4][5]Room Temperature (protected from light)

Experimental Protocols

Materials and Reagents

  • Erythrosine B isothiocyanate (EBITC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.0)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Mounting Medium

  • Glass slides and coverslips

  • Cell culture medium

  • Adherent mammalian cells

Protocol for Staining Fixed Adherent Cells with Erythrosine B Isothiocyanate

This protocol is designed for staining adherent cells cultured on glass coverslips.

1. Cell Seeding and Culture a. Place sterile glass coverslips into the wells of a cell culture plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining. c. Culture cells in appropriate medium at 37°C in a humidified CO2 incubator until they reach the desired confluency.

2. Cell Fixation a. Carefully aspirate the culture medium from the wells. b. Gently wash the cells twice with PBS. c. Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells. d. Incubate for 15-20 minutes at room temperature. e. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

3. Cell Permeabilization a. Add 0.1% Triton X-100 in PBS to each well. b. Incubate for 10-15 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

4. Blocking (Optional but Recommended) a. To reduce non-specific binding, add 1% BSA in PBS to each well. b. Incubate for 30 minutes at room temperature. c. Aspirate the blocking solution. Do not wash after this step.

5. Erythrosine B Isothiocyanate Staining a. Preparation of Staining Solution: Immediately before use, prepare the EBITC staining solution. i. Prepare a 1 mg/mL stock solution of EBITC in anhydrous DMSO. ii. Dilute the stock solution in Carbonate-Bicarbonate Buffer (pH 9.0) to a final working concentration of 10-100 µg/mL. The optimal concentration should be determined empirically. b. Add the EBITC staining solution to the cells, ensuring the entire coverslip is covered. c. Incubate for 1-2 hours at room temperature, protected from light. d. Aspirate the staining solution.

6. Washing a. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

7. Mounting a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto glass slides using an appropriate mounting medium. c. Seal the edges of the coverslip with nail polish to prevent drying.

8. Imaging a. Visualize the stained cells using a fluorescence microscope with appropriate filters for Erythrosine B (Excitation: ~530 nm, Emission: ~550 nm).

Visualizations

Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol seed Seed Cells on Coverslips culture Culture to Desired Confluency seed->culture fix Fixation (4% PFA) culture->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (1% BSA) perm->block stain EBITC Staining (pH 9.0) block->stain wash Washing stain->wash mount Mounting wash->mount image Imaging mount->image Fluorescence Microscopy

Caption: Experimental workflow for staining fixed cells with Erythrosine B isothiocyanate.

Covalent_Labeling_Mechanism protein Protein with Primary Amine (-NH2) reaction Covalent Reaction (pH 8.5-9.0) protein->reaction ebitc Erythrosine B Isothiocyanate (-N=C=S) ebitc->reaction labeled_protein Fluorescently Labeled Protein (Stable Thiourea Bond) reaction->labeled_protein

Caption: Mechanism of covalent labeling of proteins with Erythrosine B isothiocyanate.

References

Troubleshooting & Optimization

How to reduce non-specific binding of Erythrosine isothiocyanate conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) associated with Erythrosine isothiocyanate conjugates.

Troubleshooting Guide: High Background and Non-Specific Binding

High background fluorescence can obscure specific signals, leading to a poor signal-to-noise ratio and potentially inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding.

Problem: High background or non-specific staining is observed in my experiment.

High background can stem from several factors, including the inherent properties of Erythrosine B, suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[1][2] Erythrosine B, a poly-iodinated xanthene dye, is known for its promiscuous, non-specific binding to proteins, which can contribute significantly to background signal.

Initial Troubleshooting Steps
  • Optimize Conjugate Concentration: An excessively high concentration of the this compound conjugate is a common cause of non-specific binding.[3][4] It is crucial to perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Review Blocking Protocol: Inadequate blocking of non-specific sites on your sample or substrate is a primary contributor to high background.[2][4] The choice of blocking agent and the duration of the blocking step are critical.

  • Enhance Washing Steps: Insufficient washing will not adequately remove unbound or weakly bound conjugates, leading to high background.[3][5]

The following flowchart outlines a systematic approach to troubleshooting non-specific binding.

BindingMechanisms cluster_0 Binding Types cluster_1 Non-Specific Binding Specific Specific Binding (Antigen-Antibody) Hydrophobic Hydrophobic/ Ionic Interactions FcReceptor Fc Receptor Binding Matrix Matrix/ Substrate Adherence ErythrocyteConj Erythrosine Isothiocyanate Conjugate Target Target Antigen ErythrocyteConj->Target Desired OffTarget Off-Target Protein/ Surface ErythrocyteConj->OffTarget Undesired FcR_Cell Fc Receptor on Cell ErythrocyteConj->FcR_Cell Undesired Target->Specific OffTarget->Hydrophobic OffTarget->Matrix FcR_Cell->FcReceptor

References

Technical Support Center: Preventing Photobleaching of Erythrosine Isothiocyanate (EITC) in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Erythrosine isothiocyanate (EITC) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EITC) and why is it used in microscopy?

A1: this compound (EITC) is a derivative of the red food dye Erythrosine B, modified with an isothiocyanate group. This reactive group allows EITC to be easily conjugated to primary amines on proteins and other biomolecules, making it a useful fluorescent probe for various microscopy applications, including immunofluorescence and histology.[1][2]

Q2: What is photobleaching and why is it a problem for EITC?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like EITC, upon exposure to excitation light. This leads to a permanent loss of fluorescence, which can significantly compromise image quality, reduce the duration of imaging experiments, and affect quantitative analysis. EITC is known to be susceptible to photobleaching, particularly in the presence of oxygen.[3][4][5][6][7]

Q3: What is the primary mechanism behind EITC photobleaching?

A3: The photobleaching of EITC is primarily an oxygen-dependent process. Upon excitation with light, the EITC molecule can transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then attack and chemically modify the EITC molecule, rendering it non-fluorescent.[3][4][5]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They work through various mechanisms, primarily by scavenging for reactive oxygen species like singlet oxygen, thereby protecting the fluorophore from chemical damage.[8] Some common components of antifade reagents include free radical scavengers and triplet state quenchers.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence microscopy with EITC.

Problem 1: Rapid loss of fluorescent signal during imaging.

This is the most common manifestation of photobleaching.

  • Troubleshooting Steps:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the microscope's software settings.

    • Minimize Exposure Time: Keep the duration of the sample's exposure to the excitation light to a minimum. Use sensitive detectors and optimize camera settings (e.g., binning) to acquire images with shorter exposure times.

    • Use an Antifade Mounting Medium: Employ a commercial or homemade antifade reagent in your mounting medium. While specific data for EITC is limited, reagents that are effective for other xanthene dyes like fluorescein (B123965) may also be beneficial. It is advisable to test a few different antifade reagents to find the one that works best for your specific experimental conditions.

    • Deoxygenate the Imaging Buffer: Since EITC photobleaching is oxygen-dependent, removing oxygen from the imaging medium can significantly improve its photostability. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the buffer with nitrogen gas.

Problem 2: High background fluorescence.

High background can obscure the specific signal from your EITC-labeled target.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure that all unbound EITC is removed from the sample by performing thorough washing steps after the staining protocol.

    • Use a Blocking Solution: Before applying the EITC-conjugated antibody or probe, incubate the sample with a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to minimize non-specific binding.

    • Check for Autofluorescence: Some cells and tissues exhibit natural fluorescence (autofluorescence). To check for this, examine an unstained control sample under the same imaging conditions. If autofluorescence is an issue, you may need to use spectral unmixing techniques or choose a different fluorophore with an emission spectrum that is distinct from the autofluorescence.

Problem 3: Inconsistent staining or weak initial signal.

If the initial fluorescence is weak, it can be difficult to distinguish from background and may appear to photobleach more quickly.

  • Troubleshooting Steps:

    • Optimize Staining Protocol: Ensure that the concentration of the EITC conjugate and the incubation time are optimized for your specific target and sample type.

    • Check the Health of Your Sample: Poorly fixed or unhealthy cells can lead to suboptimal staining. Ensure that your sample preparation protocols are sound.

    • Verify Conjugate Activity: If you have conjugated EITC to your own antibody or protein, verify the success of the conjugation and the activity of the labeled molecule.

Quantitative Data on Antifade Reagents

Antifade ReagentHalf-Life of Fluorescein (seconds)
90% Glycerol in PBS (pH 8.5)9
Vectashield96
CitifluorNot specified, but noted to be less effective than Vectashield
SlowfadeNot specified, but noted to be less effective than Vectashield
p-PhenylenediamineNot specified, but a common component of antifade reagents
1,4-Diazabicyclo-(2.2.2.)-octane (DABCO)Not specified, but a common component of antifade reagents
[Data extracted from Longin et al., Journal of Histochemistry & Cytochemistry, 1993][9][10]

Recommendation: Based on the data for fluorescein, Vectashield appears to be a promising candidate for reducing the photobleaching of EITC. However, it is strongly recommended that users test a panel of antifade reagents to determine the optimal one for their specific experimental setup.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with EITC

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections as required for your experiment.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • EITC-Conjugated Secondary Antibody Incubation: Incubate the samples with the EITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for EITC (Excitation max: ~529 nm, Emission max: ~554 nm).

Protocol 2: Evaluating the Effectiveness of Antifade Reagents

  • Prepare multiple identical samples stained with EITC according to Protocol 1.

  • Mount each sample with a different antifade reagent (including a control with no antifade reagent, e.g., glycerol/PBS).

  • Select a representative field of view for each sample.

  • Using identical imaging settings (laser power, exposure time, etc.), acquire a time-lapse series of images of the same field of view for a set duration (e.g., 5 minutes with an image every 10 seconds).

  • Quantify the fluorescence intensity of a region of interest (ROI) in each image of the time series.

  • Plot the normalized fluorescence intensity (intensity at time t / initial intensity) against time for each antifade reagent.

  • Compare the photobleaching rates and determine the half-life for each condition to identify the most effective antifade reagent.

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of EITC.

Troubleshooting_Workflow Start Start: Experiencing EITC Photobleaching Reduce_Intensity Reduce Excitation Light Intensity Start->Reduce_Intensity Minimize_Exposure Minimize Exposure Time Reduce_Intensity->Minimize_Exposure Use_Antifade Use Antifade Mounting Medium Minimize_Exposure->Use_Antifade Deoxygenate Deoxygenate Imaging Buffer Use_Antifade->Deoxygenate Check_Staining Review Staining Protocol Deoxygenate->Check_Staining Problem_Solved Problem Resolved Check_Staining->Problem_Solved Signal Improved Further_Optimization Further Optimization May Be Needed Check_Staining->Further_Optimization Signal Still Fading

Caption: A logical workflow for troubleshooting EITC photobleaching in microscopy.

References

Troubleshooting low fluorescence signal with Erythrosine isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Erythrosine isothiocyanate (EITC) in fluorescence-based experiments.

Troubleshooting Guide: Low Fluorescence Signal

Low or no fluorescence signal is a common problem in experiments involving fluorescent probes. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal when using this compound (EITC).

Question: I am observing a very low or no fluorescence signal from my EITC-labeled sample. What are the possible causes and how can I troubleshoot this?

Answer: A low fluorescence signal with EITC can stem from several factors, ranging from the experimental setup to the chemical properties of the dye and its conjugate. Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Verify Instrument Settings and Filter Compatibility

Ensure your fluorescence instrument (e.g., microplate reader, flow cytometer, fluorescence microscope) is correctly configured for EITC.

  • Excitation and Emission Wavelengths: EITC has an excitation maximum around 528 nm and an emission maximum around 554 nm.[1][2] Verify that your instrument's excitation source and emission detector are set to these or very similar wavelengths.

  • Filter Sets: Use a filter set appropriate for EITC. A standard FITC or TRITC filter set may not be optimal.

  • Detector Gain/Sensitivity: Increase the gain or sensitivity setting on your detector. However, be cautious as this can also increase background noise.

Step 2: Assess EITC Reagent Quality and Storage

The stability of the EITC reagent is critical for successful conjugation and fluorescence.

  • Storage Conditions: EITC is sensitive to light and moisture. It should be stored in a desiccator at -20°C. Allowing the vial to warm to room temperature before opening prevents condensation.

  • Reagent Age and Handling: Use fresh EITC solutions for conjugation. Avoid repeated freeze-thaw cycles.

Step 3: Evaluate EITC Conjugation Efficiency

Inefficient conjugation of EITC to your target molecule (e.g., antibody, protein) is a primary cause of low signal.

  • Low Degree of Labeling (DOL): An insufficient number of EITC molecules per target molecule will result in a weak signal. You can determine the DOL spectrophotometrically (see Experimental Protocols section).

  • Suboptimal Reaction Conditions:

    • pH: The conjugation reaction between the isothiocyanate group of EITC and primary amines on the protein is pH-dependent, with an optimal range of 9.0-9.5.[3]

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as they compete with the target molecule for reaction with EITC. Use amine-free buffers like carbonate-bicarbonate or phosphate-buffered saline (PBS).

    • Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to better labeling efficiency.[4]

  • Impure Antibody/Protein: Contaminating proteins or other molecules with primary amines in your sample will compete for EITC, reducing the labeling of your target molecule. Ensure your protein is of high purity (>95%).[5]

Step 4: Investigate Environmental Factors Affecting Fluorescence

The fluorescence of EITC is sensitive to its local environment.

  • pH of the Imaging Buffer: The fluorescence of fluorescein (B123965) derivatives like erythrosine is pH-sensitive. Ensure your imaging or assay buffer is at a pH that is optimal for EITC fluorescence. Maximum fluorescence quenching of Erythrosine B has been observed at pH 4.0, so a more neutral or slightly alkaline pH is generally preferred for higher fluorescence.[2]

  • Solvent Polarity: The polarity of the solvent can influence the fluorescence intensity of erythrosine dyes. Studies have shown that an increase in solvent polarity can lead to an increase in fluorescence intensity.[6]

  • Photobleaching: EITC, like many fluorophores, is susceptible to photobleaching (light-induced signal loss).

    • Minimize exposure of your sample to the excitation light.

    • Use an anti-fade mounting medium if you are performing fluorescence microscopy.

  • Quenching: Fluorescence quenching can occur due to the presence of certain molecules or high concentrations of the fluorophore itself.

    • Self-Quenching: Over-labeling your protein with too many EITC molecules can lead to self-quenching, where the fluorophores interact and dissipate energy as heat rather than light.

    • External Quenchers: Components in your sample or buffer could be quenching the fluorescence. For example, potassium iodide is a known collisional quencher of Erythrosine B.[7]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting a low EITC fluorescence signal:

TroubleshootingWorkflow Start Low Fluorescence Signal CheckInstrument Step 1: Verify Instrument Settings - Excitation/Emission Wavelengths - Filter Set - Detector Gain Start->CheckInstrument CheckReagent Step 2: Assess EITC Reagent - Proper Storage - Freshly Prepared CheckInstrument->CheckReagent Settings OK CheckConjugation Step 3: Evaluate Conjugation - Determine DOL - Optimize Reaction (pH, Buffer) - Check Protein Purity CheckReagent->CheckConjugation Reagent OK CheckEnvironment Step 4: Investigate Environment - Buffer pH - Photobleaching - Quenching CheckConjugation->CheckEnvironment Conjugation OK Solution Signal Improved CheckEnvironment->Solution Environment Optimized

Caption: A stepwise workflow for troubleshooting low fluorescence signals with EITC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for EITC is approximately 528 nm, and its emission peak is around 554 nm.[1][2]

Q2: How does pH affect the fluorescence of EITC?

A2: The fluorescence of EITC is pH-dependent. At acidic pH (e.g., pH 4.0), the fluorescence can be significantly quenched.[2] For optimal fluorescence, it is recommended to use a buffer with a neutral to slightly alkaline pH.

Q3: Can I use a FITC filter set for EITC?

A3: While a FITC filter set might provide some signal, it is not optimal. FITC's emission maximum is around 525 nm.[8] Using a filter set specifically designed for the spectral properties of EITC or a broader red filter set will yield better results.

Q4: What is the most common reason for a failed EITC conjugation?

A4: The most common reasons for failed conjugation are suboptimal pH of the reaction buffer and the presence of primary amines (e.g., Tris buffer) that compete with the target protein for EITC. An incorrect pH can significantly reduce the reactivity of the isothiocyanate group with the primary amines on the protein.

Q5: How can I prevent photobleaching of my EITC-labeled samples?

A5: To minimize photobleaching, reduce the exposure time and intensity of the excitation light. For microscopy, using an anti-fade mounting medium is highly recommended. Store your labeled samples protected from light.

Q6: What is fluorescence quenching and how can it affect my EITC signal?

A6: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For EITC, this can occur through a static mechanism where a non-fluorescent complex is formed with a quencher molecule.[1][2] Over-labeling can also lead to self-quenching.

Quantitative Data Summary

Table 1: Spectral Properties of Erythrosine B and Related Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
Erythrosine B 528554107,0000.08Ethanol
Erythrosine B 526--0.82 (singlet oxygen)In the presence of light
Erythrosine B ---0.0035In the presence of 5.02 M KI
FITC 49552573,000--

Data compiled from multiple sources.[1][2][7][8][9]

Experimental Protocols

Protocol 1: Conjugation of this compound (EITC) to a Protein (e.g., IgG)

This protocol is adapted from standard protocols for FITC conjugation due to the chemical similarity of the isothiocyanate reactive group.[3]

Materials:

  • Purified protein (e.g., IgG) at 2-10 mg/mL

  • This compound (EITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • 50 mM NH₄Cl in PBS

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dialyze the protein against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to ensure the correct pH and remove any amine-containing substances.

    • Adjust the protein concentration to 2-10 mg/mL in the carbonate-bicarbonate buffer.

  • Prepare the EITC Solution:

    • Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Slowly add 50 µL of the EITC solution for every 1 mL of the protein solution while gently stirring. Add the EITC in small aliquots.

    • Incubate the reaction mixture in the dark for 8 hours at 4°C with gentle stirring.

  • Stop the Reaction:

    • Add NH₄Cl to a final concentration of 50 mM to quench any unreacted EITC.

    • Incubate for 2 hours at 4°C.

  • Purification of the Conjugate:

    • Separate the EITC-protein conjugate from unconjugated EITC by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • The first colored fraction to elute will be the EITC-labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 528 nm (A₅₂₈).

    • Calculate the protein concentration: Protein (M) = [A₂₈₀ - (A₅₂₈ x CF)] / ε_protein (where CF is the correction factor for EITC absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein).

    • Calculate the dye concentration: Dye (M) = A₅₂₈ / ε_EITC (where ε_EITC is the molar extinction coefficient of EITC, ~107,000 M⁻¹cm⁻¹).

    • Calculate the DOL: DOL = Dye (M) / Protein (M)

Protocol 2: Measuring EITC Fluorescence Intensity

This protocol provides a general method for measuring the fluorescence of EITC-labeled samples using a microplate reader.

Materials:

  • EITC-labeled sample

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Samples:

    • Dilute your EITC-labeled sample to the desired concentration in the assay buffer.

    • Include appropriate controls:

      • Unlabeled protein (to measure autofluorescence).

      • Buffer only (as a blank).

  • Load the Microplate:

    • Pipette your samples and controls into the wells of the 96-well plate. Perform measurements in triplicate for better accuracy.

  • Configure the Microplate Reader:

    • Set the excitation wavelength to ~528 nm.

    • Set the emission wavelength to ~554 nm.

    • Adjust the gain/sensitivity to ensure the signal from your brightest sample is within the linear range of the detector and not saturated.

  • Measure Fluorescence:

    • Acquire the fluorescence intensity readings for all wells.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from all sample and control wells.

    • If the autofluorescence from the unlabeled protein is significant, subtract this value from your labeled sample readings.

Visualizations

Signaling Pathway: Static Fluorescence Quenching

Static quenching occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.

StaticQuenching cluster_0 Excitation and Emission cluster_1 Static Quenching F EITC (Ground State) F_star EITC* (Excited State) F->F_star Excitation (hν) F_star->F Fluorescence (hν') FQ EITC-Quencher Complex (Non-fluorescent) F_plus_Q EITC + Quencher FQ->F_plus_Q Dissociation F_plus_Q->FQ Complex Formation

References

Technical Support Center: Optimizing Erythrosine Isothiocyanate (EITC) Antibody Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Erythrosine isothiocyanate (EITC) antibody labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EITC) and how does it label antibodies?

This compound (EITC) is a derivative of the food dye Erythrosin B, modified with a reactive isothiocyanate (-N=C=S) group.[1] This group forms a stable covalent thiourea (B124793) bond with primary amine groups found on the antibody, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[2] This reaction allows for the stable attachment of the fluorescent erythrosine molecule to the antibody, enabling its use in various fluorescence-based applications.

Q2: What are the critical parameters to control in an EITC antibody labeling reaction?

The success of an EITC antibody labeling reaction is dependent on several key parameters:

  • pH: The reaction between the isothiocyanate group and primary amines is highly pH-dependent. A pH range of 9.0-9.5 is generally optimal for efficient labeling of lysine residues.[3]

  • Molar Ratio of EITC to Antibody: The ratio of EITC to antibody molecules will influence the degree of labeling (DOL). A molar excess of EITC is required to drive the reaction, with a starting point of a 10-20 fold molar excess often recommended for similar isothiocyanate dyes.[4]

  • Antibody Concentration: For efficient labeling, it is recommended to use an antibody concentration of at least 2 mg/mL.[5] Higher concentrations can improve the reaction kinetics.

  • Reaction Time and Temperature: Labeling is typically carried out for 1-2 hours at room temperature or overnight at 4°C to allow the reaction to proceed to completion.[4]

  • Antibody Purity: The antibody solution should be free of other amine-containing compounds (e.g., Tris buffer, ammonium (B1175870) salts) and stabilizing proteins like BSA, as these will compete with the antibody for reaction with EITC.

Q3: How do I determine the degree of labeling (DOL) for my EITC-conjugated antibody?

The degree of labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (approximately 526 nm for Erythrosin B).[6][7]

The following formulas can be used:

  • Corrected Antibody Concentration (M):

    • Protein Conc. (M) = [A₂₈₀ - (A₅₂₆ × CF)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₅₂₆ is the absorbance of the conjugate at 526 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For EITC, this value may need to be determined empirically, but a common value for similar dyes like FITC is around 0.30.[8]

      • ε_protein is the molar extinction coefficient of the antibody in M⁻¹cm⁻¹ (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Dye Concentration (M):

    • Dye Conc. (M) = A₅₂₆ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of EITC in M⁻¹cm⁻¹ (for Erythrosin B, this is approximately 82,500 M⁻¹cm⁻¹ at 526 nm).[6]

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Inefficient Labeling Reaction * Verify pH: Ensure the reaction buffer is at pH 9.0-9.5. Isothiocyanate reactions are significantly less efficient at neutral or acidic pH.[3] * Increase EITC Molar Excess: The initial molar ratio of EITC to antibody may be too low. Perform a titration with increasing molar excess (e.g., 10x, 20x, 40x) to find the optimal ratio.[4] * Check Antibody Concentration: If the antibody concentration is below 2 mg/mL, consider concentrating the antibody before labeling.[5] * Extend Reaction Time: Incubate the reaction overnight at 4°C to allow for maximum conjugation.[4]
Presence of Competing Amines * Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., carbonate-bicarbonate or borate (B1201080) buffer). Buffers like Tris or glycine, and preservatives like sodium azide, contain primary amines that will compete with the antibody for EITC.
Degraded EITC Reagent * Use Fresh EITC Solution: EITC is susceptible to hydrolysis. Always prepare the EITC solution in anhydrous DMSO immediately before use and protect it from light.[5]
High Background Staining Excess Unconjugated EITC * Thorough Purification: Ensure all free EITC has been removed after the labeling reaction. Use size exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis. The unconjugated dye must be completely removed for optimal results.[7]
Over-labeled Antibody * Reduce EITC Molar Excess: A very high degree of labeling can lead to non-specific binding and aggregation. Reduce the molar ratio of EITC to antibody in the reaction. * Optimize DOL: Aim for a DOL in the range of 3-8 for most applications. Over-labeling can also lead to fluorescence quenching.[9]
Antibody Aggregation * Centrifuge Conjugate: Before use, centrifuge the labeled antibody solution (e.g., at >10,000 x g for 10 minutes) to pellet any aggregates that may have formed.
Loss of Antibody Activity Labeling of Critical Residues * Reduce Degree of Labeling: Excessive labeling can modify lysine residues within the antigen-binding site, reducing or abolishing antibody activity.[9] Use a lower molar excess of EITC in the labeling reaction.
Harsh Reaction Conditions * Optimize pH and Temperature: While a high pH is necessary for the reaction, prolonged exposure can be detrimental to some antibodies. Consider performing the reaction at 4°C instead of room temperature to minimize potential denaturation.[4]

Quantitative Data Summary

Table 1: Physicochemical Properties of Erythrosine B (EITC parent molecule)

PropertyValueReference
Molecular Weight (Erythrosin B) ~879.86 g/mol
Molecular Weight (EITC) ~936.9 g/mol
Absorbance Maximum (λ_max_) ~526 nm[6]
Molar Extinction Coefficient (ε) ~82,500 M⁻¹cm⁻¹ at 526 nm[6]

Table 2: Recommended Starting Parameters for EITC Antibody Labeling

ParameterRecommended ValueNotes
Antibody Purity >95%Free of amine-containing buffers and stabilizing proteins.
Antibody Concentration ≥ 2 mg/mLHigher concentrations improve reaction efficiency.[5]
Reaction Buffer 100 mM Sodium Carbonate-BicarbonateEnsure pH is between 9.0 and 9.5.[3]
EITC Molar Excess 10-20 foldThis is a starting point and should be optimized for each antibody.[4]
Reaction Temperature Room Temperature or 4°C4°C may be gentler for sensitive antibodies.[4]
Reaction Time 1-2 hours (RT) or Overnight (4°C)Protect from light during incubation.[4]

Experimental Protocols

Protocol 1: EITC Antibody Labeling

This protocol provides a general procedure for conjugating EITC to an antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (EITC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate, pH 9.0

  • Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate, pH 9.3

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% Sodium Azide)

Procedure:

  • Antibody Preparation: a. Ensure the antibody is at a concentration of at least 2 mg/mL. If necessary, concentrate the antibody using an appropriate method. b. If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer. c. For the reaction, adjust the pH of the antibody solution to ~9.3 by adding 1/10th volume of 1 M Sodium Bicarbonate, pH 9.0.

  • EITC Solution Preparation: a. Immediately before use, prepare a 10 mg/mL solution of EITC in anhydrous DMSO. b. Protect the solution from light.

  • Labeling Reaction: a. Calculate the volume of EITC solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess). b. While gently stirring the antibody solution, slowly add the calculated amount of EITC solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate: a. Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with the storage buffer. The first colored band to elute will be the labeled antibody. The second, slower-moving colored band will be the unconjugated EITC. d. Collect the fractions containing the labeled antibody.

  • Characterization and Storage: a. Measure the absorbance of the purified conjugate at 280 nm and 526 nm to determine the protein concentration and the degree of labeling (see FAQ Q3). b. Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to a final concentration of 50% and storing at -20°C.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control & Storage start Start: Purified Antibody buffer_exchange Buffer Exchange (Amine-free, pH 9.0-9.5) start->buffer_exchange mix Mix Antibody and EITC (Target Molar Ratio) buffer_exchange->mix prep_dye Prepare EITC (10 mg/mL in DMSO) prep_dye->mix incubate Incubate (2h @ RT or O/N @ 4°C) Protect from light mix->incubate sec_column Size Exclusion Chromatography (e.g., Sephadex G-25) incubate->sec_column collect Collect Labeled Antibody Fractions sec_column->collect measure Measure A280 & A526 Calculate DOL collect->measure storage Store Conjugate (4°C, protected from light) measure->storage end End: Labeled Antibody storage->end G start Problem Encountered low_signal Low / No Signal start->low_signal e.g., in assay high_bg High Background start->high_bg e.g., in assay check_ph Reaction pH < 9.0? low_signal->check_ph Check Reaction check_purification Inadequate Purification? high_bg->check_purification Check Conjugate adjust_ph Solution: Adjust buffer to pH 9.0-9.5 check_ph->adjust_ph Yes check_ratio Low EITC:Ab Ratio? check_ph->check_ratio No increase_ratio Solution: Increase molar excess of EITC check_ratio->increase_ratio Yes check_amines Competing Amines Present? check_ratio->check_amines No buffer_exchange Solution: Buffer exchange antibody into amine-free buffer check_amines->buffer_exchange Yes purify_again Solution: Repeat purification step (SEC or Dialysis) check_purification->purify_again Yes check_dol DOL too high? check_purification->check_dol No reduce_ratio Solution: Reduce EITC:Ab molar ratio in labeling reaction check_dol->reduce_ratio Yes check_agg Aggregates Present? check_dol->check_agg No centrifuge Solution: Centrifuge conjugate before use check_agg->centrifuge Yes

References

Technical Support Center: Purification of Erythrosine Isothiocyanate (EITC) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying proteins labeled with Erythrosine isothiocyanate (EITC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound (EITC) after labeling my protein?

A1: Removing excess, unbound EITC is critical for the accuracy and reliability of downstream applications.[1][2] Failure to remove free dye can lead to high background fluorescence, which can interfere with assays such as immunoassays, fluorescence microscopy, and flow cytometry.[3][4] Accurate determination of the dye-to-protein ratio, a key quality control parameter, also necessitates the complete removal of non-conjugated dye.[1][2]

Q2: What are the primary methods for purifying EITC-labeled proteins?

A2: The two most common and effective methods for removing unconjugated EITC from a protein solution are size exclusion chromatography (SEC) and dialysis.[3][5] SEC, also known as gel filtration, separates molecules based on their size, with the larger labeled protein eluting before the smaller, free dye molecules.[6][7][8] Dialysis involves the use of a semi-permeable membrane that allows the small, free dye molecules to pass through into a larger volume of buffer while retaining the larger, labeled protein.[3]

Q3: How do I choose between size exclusion chromatography and dialysis for my purification?

A3: The choice between SEC and dialysis depends on factors such as sample volume, desired purity, and time constraints. SEC is generally faster and can provide a higher degree of purification in a single step.[9] It is also the preferred method when you need to exchange the buffer of your protein sample simultaneously.[10] Dialysis is a simpler method that is well-suited for desalting and removing small molecules from larger sample volumes, though it is typically a slower process.[3] For very small proteins, care must be taken to select a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to prevent loss of the labeled protein.

Q4: How can I determine the concentration and degree of labeling of my purified EITC-protein conjugate?

A4: The degree of labeling (DOL), or the dye-to-protein (D/P) molar ratio, can be calculated using absorbance measurements.[1][2][5] You will need to measure the absorbance of your purified protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength for EITC (approximately 526 nm in an aqueous solution at neutral pH).[11] A correction factor is needed to account for the dye's absorbance at 280 nm. The following formulas can be used:

  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

  • Dye Concentration (M) = A_max / ε_dye

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance at 280 nm.

  • A_max is the absorbance at the dye's maximum wavelength.

  • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

Troubleshooting Guide

Problem 1: Low recovery of the labeled protein after purification.

Possible Cause Suggested Solution
Protein aggregation Erythrosine B, the parent molecule of EITC, is known to have a "promiscuous" or non-specific binding ability, which can lead to protein aggregation.[12][13][14] To mitigate this, consider including additives like arginine (50 mM - 0.5 M) or glycerol (B35011) in your buffers to suppress aggregation.[4][15] It is also advisable to work with lower protein concentrations during labeling and purification.[15]
Non-specific binding to the chromatography resin The hydrophobic nature of EITC can increase the non-specific binding of the labeled protein to the chromatography matrix. Ensure the buffer used for size exclusion chromatography contains a sufficient salt concentration (e.g., 0.15 M NaCl) to minimize ionic interactions.[6]
Protein instability in the purification buffer The pH and composition of the purification buffer are critical for protein stability.[4] Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain solubility.[4]
Improper column packing or handling A poorly packed size exclusion column can lead to band broadening and poor recovery. If packing your own column, ensure it is done correctly. For convenience and optimal performance, using pre-packed columns is recommended.[10]

Problem 2: Incomplete removal of free EITC dye.

Possible Cause Suggested Solution
Suboptimal size exclusion chromatography (SEC) conditions The resolution of SEC is affected by the flow rate. For better separation of the labeled protein from the free dye, reduce the flow rate.[9] Also, ensure the sample volume is appropriate for the column size (typically 0.5% to 4% of the total column volume for preparative SEC).[10]
Incorrect dialysis membrane molecular weight cut-off (MWCO) The MWCO of the dialysis membrane should be significantly larger than the molecular weight of the free dye but smaller than that of the protein. For EITC, a membrane with a MWCO of 10 kDa or lower is generally suitable, assuming the protein is larger than this.
Insufficient dialysis time or buffer volume Dialysis is a diffusion-limited process. Ensure you are using a sufficiently large volume of dialysis buffer (at least 100 times the sample volume) and allow for adequate dialysis time with several buffer changes.[3] Performing dialysis at room temperature (if the protein is stable) can increase the rate of diffusion.
Non-specific binding of free dye to the protein Due to the nature of Erythrosine B, some free dye molecules may non-covalently associate with the protein, making them difficult to remove.[12][13] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffer to disrupt these non-specific interactions.

Problem 3: The labeled protein has lost its biological activity.

Possible Cause Suggested Solution
Over-labeling of the protein A high degree of labeling can alter the protein's conformation and interfere with its function.[1] Aim for a lower dye-to-protein ratio by reducing the molar excess of EITC during the labeling reaction.[16]
Labeling of critical functional residues The isothiocyanate group of EITC reacts with primary amines, such as the N-terminus and the side chains of lysine (B10760008) residues. If these residues are in the active site or a binding interface, labeling can inactivate the protein. Consider using a different labeling chemistry that targets other residues if this is a concern.
Protein denaturation during purification Maintain appropriate temperature and pH throughout the purification process to ensure the protein remains in its native state.[15] Avoid harsh elution conditions if using other forms of chromatography prior to the final polishing step.

Experimental Protocols

Size Exclusion Chromatography (SEC) for Purification of EITC-Labeled Proteins

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and chromatography system.

Materials:

  • EITC-labeled protein reaction mixture

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.15 M NaCl[6]

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer at the desired flow rate until a stable baseline is achieved.[4]

  • Sample Preparation: Centrifuge the EITC-labeled protein reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any precipitated protein or aggregates. Filter the supernatant through a 0.22 µm syringe filter.[4]

  • Sample Application: Load the filtered sample onto the column. The sample volume should ideally be between 0.5% and 4% of the column's total volume.[10]

  • Elution: Elute the sample with the SEC Buffer at a constant, low flow rate to ensure optimal resolution.[9]

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~526 nm (for EITC).

  • Analysis: The labeled protein will elute first in the colored fractions, followed by the smaller, unconjugated EITC. Pool the fractions containing the purified labeled protein.[3]

Quantitative Parameters for SEC:

ParameterRecommended ValueRationale
Flow Rate Low (e.g., 0.5-1.0 mL/min for a standard lab-scale column)Slower flow rates increase the interaction time with the resin, leading to better resolution between the labeled protein and free dye.[9]
Sample Volume 0.5% - 4% of column volumeSmaller sample volumes lead to better peak separation.[10]
Buffer Salt Concentration ~0.15 M NaClReduces non-specific ionic interactions between the labeled protein and the chromatography matrix.[6]
Dialysis for Removal of Unconjugated EITC

This protocol is suitable for removing small molecules from a protein solution.

Materials:

  • EITC-labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.

  • Sample Loading: Load the EITC-labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 100 times the sample volume).[3] Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the free dye.[3]

  • Sample Recovery: After the final buffer change, carefully remove the sample from the dialysis tubing/cassette.

Quantitative Parameters for Dialysis:

ParameterRecommended ValueRationale
MWCO of Membrane 10 kDa or lower (protein dependent)Should be large enough to allow free passage of EITC (MW ~974 Da) but small enough to retain the protein.
Dialysis Buffer Volume ≥ 100x sample volumeA large buffer volume maintains a high concentration gradient, driving the diffusion of the free dye out of the sample.[3]
Number of Buffer Changes 3-4Multiple buffer changes are necessary to remove the free dye to completion.[3]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis & Storage protein Protein Solution (Amine-free buffer, pH 8.5-9.0) reaction Labeling Reaction (Incubate in dark) protein->reaction eitc EITC in DMSO eitc->reaction centrifuge Centrifugation/ Filtration reaction->centrifuge choice Choose Method centrifuge->choice sec Size Exclusion Chromatography analysis Purity & DOL Analysis (UV-Vis) sec->analysis dialysis Dialysis dialysis->analysis choice->sec Fast, High Resolution choice->dialysis Simple, Large Volume storage Store Purified Protein (4°C or -20°C) analysis->storage

Caption: Experimental workflow for EITC-protein labeling and purification.

troubleshooting_workflow start Low Protein Recovery? q1 Visible Precipitate? start->q1 a1_yes Protein Aggregation Likely. - Add solubilizing agents (arginine, glycerol). - Reduce protein concentration. q1->a1_yes Yes q2 High background in assay? q1->q2 No a1_yes->q2 a2_yes Incomplete Free Dye Removal. - Optimize SEC (lower flow rate). - Optimize dialysis (more buffer changes). q2->a2_yes Yes q3 Loss of biological activity? q2->q3 No a2_yes->q3 a3_yes Over-labeling or Denaturation. - Reduce EITC:protein ratio. - Ensure gentle purification conditions. q3->a3_yes Yes end Consult further resources or contact technical support. q3->end No a3_yes->end

Caption: Troubleshooting decision tree for EITC-labeled protein purification.

References

Technical Support Center: Overcoming Erythrosine Isothiocyanate (EITC) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Erythrosine Isothiocyanate (EITC). Due to its hydrophobic nature, EITC has a tendency to aggregate in aqueous solutions, which can significantly impact the efficiency of labeling reactions and the interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EITC) and why is it prone to aggregation?

This compound (EITC) is a derivative of the red fluorescent dye Erythrosine B. The addition of the isothiocyanate (-N=C=S) functional group allows for covalent labeling of primary amines on proteins and other biomolecules. However, the large, planar, and hydrophobic structure of the erythrosine core contributes to its low solubility in aqueous buffers and a strong tendency to self-associate and form aggregates. This aggregation can quench fluorescence and hinder the conjugation reaction.

Q2: How can I visually identify EITC aggregation in my solution?

EITC aggregation can manifest in several ways:

  • Visible Precipitation: In severe cases, you may observe pink or red particles suspended in the solution or settled at the bottom of the tube.

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy, even without distinct particles.

  • Color Change: A noticeable shift in the color of the solution can indicate aggregation.

For a more quantitative assessment, spectrophotometry can be used. Aggregation can lead to a broadening or shifting of the absorption spectrum.

Q3: What is the recommended solvent for dissolving EITC?

EITC is sparingly soluble in water. It is best to first dissolve EITC in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous reaction buffer while vortexing to minimize precipitation.

Q4: How does pH affect EITC aggregation and the labeling reaction?

The pH of the reaction buffer is a critical factor. The isothiocyanate group of EITC reacts with unprotonated primary amines (R-NH2). This reaction is most efficient at a pH between 8.5 and 9.5. However, a high pH can also promote dye aggregation and protein denaturation. It is crucial to find an optimal pH that balances labeling efficiency with the stability of both the dye and the protein.

Q5: Can I use additives to prevent EITC aggregation?

Yes, certain additives can help to reduce EITC aggregation in your working solutions. These are often referred to as "solubilizing agents" or "aggregation inhibitors." Common examples include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically below their critical micelle concentration) and organic co-solvents. However, it is important to ensure that these additives are compatible with your downstream application and do not interfere with the function of the labeled molecule.

Troubleshooting Guides

Issue 1: EITC Precipitates Immediately Upon Addition to Aqueous Buffer

This is a common issue arising from the low aqueous solubility of EITC.

Potential Cause Recommended Solution
High EITC Concentration Prepare a more dilute working solution of EITC. Add the EITC stock solution to the buffer slowly and with vigorous stirring or vortexing.
Inadequate Initial Dissolution Ensure the EITC is fully dissolved in the organic solvent (DMSO or DMF) before adding it to the aqueous buffer. Sonication of the stock solution can aid dissolution.
Buffer Composition The ionic strength and pH of the buffer can influence EITC solubility. Test a range of buffer conditions to find the optimal one for your experiment.
Temperature Low temperatures can decrease the solubility of EITC. Prepare the EITC solution at room temperature unless your protocol specifies otherwise.
Issue 2: Low Labeling Efficiency or Inconsistent Results

Aggregation of EITC can significantly reduce the concentration of reactive dye available for conjugation, leading to poor labeling.

Potential Cause Recommended Solution
EITC Aggregation Use a freshly prepared EITC solution for each labeling reaction. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer to improve EITC solubility.
Incorrect pH Optimize the pH of your labeling reaction. Perform a pH titration (e.g., from pH 8.0 to 9.5) to determine the optimal condition for your specific protein.
Hydrolysis of EITC The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, especially at high pH. Use the EITC solution immediately after preparation and avoid prolonged storage in aqueous buffers.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with EITC. Use a non-amine-containing buffer such as carbonate-bicarbonate or borate (B1201080) buffer.

Experimental Protocols

Protocol 1: Preparation of EITC Stock and Working Solutions

This protocol provides a general guideline for preparing EITC solutions to minimize aggregation.

  • Prepare EITC Stock Solution:

    • Allow the vial of EITC powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mg/mL.

    • Vortex or sonicate the vial until the EITC is completely dissolved. This stock solution can be stored at -20°C, protected from light and moisture.

  • Prepare EITC Working Solution:

    • Immediately before use, dilute the EITC stock solution to the desired final concentration in the appropriate reaction buffer.

    • Add the stock solution dropwise to the buffer while vigorously vortexing to ensure rapid mixing and minimize precipitation.

    • Use the working solution immediately.

Protocol 2: General Protein Labeling with EITC

This protocol outlines a general procedure for labeling proteins with EITC.

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.0).

    • The protein concentration should ideally be in the range of 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the EITC working solution to achieve the desired molar ratio of dye to protein (typically between 10:1 and 20:1).

    • Slowly add the EITC working solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted EITC and any aggregates by size exclusion chromatography (e.g., a Sephadex G-25 column).

    • The first colored fraction to elute will be the EITC-labeled protein.

Visualizations

experimental_workflow Experimental Workflow for EITC Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_troubleshooting Troubleshooting prep_eitc Prepare EITC Stock (DMSO/DMF) mix Mix EITC and Protein (Slow addition with stirring) prep_eitc->mix prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.5-9.5) prep_protein->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate precipitate Precipitation? mix->precipitate sec Size Exclusion Chromatography (e.g., Sephadex G-25) incubate->sec collect Collect Labeled Protein Fraction sec->collect low_yield Low Yield? collect->low_yield optimize Optimize: - EITC Concentration - pH - Additives precipitate->optimize Yes low_yield->optimize Yes

Caption: Workflow for EITC labeling with troubleshooting checkpoints.

rtk_signaling EITC as a Probe for Receptor Tyrosine Kinase (RTK) Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk_inactive RTK (Inactive) rtk_active RTK (Active) Dimerized & Phosphorylated rtk_inactive->rtk_active Activates downstream Downstream Signaling (e.g., MAPK Pathway) rtk_active->downstream ligand Ligand (e.g., Growth Factor) ligand->rtk_inactive Binds eitc_probe EITC-labeled Antibody eitc_probe->rtk_active Binds to visualize response Cellular Response (Proliferation, Survival) downstream->response

Caption: Visualizing RTK signaling with an EITC-labeled probe.

Technical Support Center: Erythrosine Isothiocyanate (EITC) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrosine isothiocyanate (EITC). The following information addresses common issues and questions, with a focus on the critical role of pH in achieving optimal conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the effect of pH on EITC conjugation efficiency?

A1: The conjugation of this compound (EITC) to proteins primarily involves the reaction of its isothiocyanate group (-N=C=S) with the primary amino groups (-NH2) on the protein. The most common target is the ε-amino group of lysine (B10760008) residues. For this reaction to occur, the amino group must be in its deprotonated, nucleophilic state. The pH of the reaction buffer dictates the equilibrium between the protonated (-NH3+) and deprotonated (-NH2) forms of the amine. A basic pH is required to shift this equilibrium towards the deprotonated form, thereby increasing the concentration of the reactive nucleophile and enhancing conjugation efficiency.

Q2: What is the optimal pH range for conjugating EITC to proteins?

A2: For optimal conjugation to primary amines, a pH range of 8.5 to 9.5 is generally recommended.[1] Within this range, the majority of lysine side chains will be sufficiently deprotonated to react with the isothiocyanate group. It is important to note that while a higher pH increases the reactivity of the amines, it can also accelerate the hydrolysis of the EITC molecule, where it reacts with water instead of the protein. Therefore, it is a balance between maximizing amine reactivity and minimizing dye degradation.

Q3: Can EITC react with other amino acid residues besides lysine?

A3: Yes, the isothiocyanate group of EITC can also react with other nucleophilic residues, most notably the thiol group (-SH) of cysteine.[2][3] However, the pH optimum for the reaction with thiols is lower than that for amines, typically in the range of 6.0 to 8.0.[2] At the recommended basic pH for amine conjugation (8.5-9.5), the reaction with amines is generally favored.

Q4: What types of buffers should be used for EITC conjugation reactions?

A4: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target protein for reaction with the EITC.[4][5] Commonly used buffers for isothiocyanate conjugation include sodium carbonate-bicarbonate buffer (pH 9.0-9.5) and borate (B1201080) buffer (pH 8.5-9.0).[3][5] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided.[4]

Q5: How does pH affect the stability of the EITC dye itself?

A5: Isothiocyanates are susceptible to hydrolysis, especially at a high pH. It is recommended to prepare the EITC solution in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and to add it to the protein solution at the start of the reaction.[6] Storing EITC in aqueous buffers for extended periods is not recommended as it will lead to its inactivation.[7]

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency.

  • Question: I am not seeing any labeling of my protein with EITC. What could be the problem?

  • Answer:

    • Incorrect pH: The most common reason for low conjugation efficiency is a suboptimal pH.[5] Verify that the pH of your reaction buffer is within the recommended range of 8.5-9.5.[1] The amino groups on your protein need to be deprotonated to be reactive.

    • Buffer Composition: Ensure your buffer does not contain any primary or secondary amines (e.g., Tris, glycine), which will compete with your protein for the dye.[4][5] Switch to a non-amine-containing buffer like sodium carbonate or borate.

    • EITC Inactivity: EITC is moisture-sensitive and can hydrolyze and become inactive. Always use freshly prepared EITC solution in an anhydrous solvent like DMSO.[6]

    • Insufficient Molar Excess of EITC: A 10- to 20-fold molar excess of EITC over the protein is a good starting point. You may need to optimize this ratio for your specific protein.[6]

Issue 2: Protein precipitation during the conjugation reaction.

  • Question: My protein is precipitating when I add the EITC or during the incubation. How can I prevent this?

  • Answer:

    • High pH: Some proteins are not stable at the high pH required for efficient conjugation.[1][8] If you suspect pH-induced precipitation, you can try performing the reaction at the lower end of the recommended pH range (e.g., pH 8.5).

    • Solvent Concentration: The addition of EITC dissolved in an organic solvent like DMSO can cause some proteins to precipitate. Add the EITC solution slowly to the protein solution while gently stirring to avoid localized high concentrations of the solvent.[8]

    • Over-labeling: Excessive conjugation can alter the protein's isoelectric point and lead to aggregation and precipitation. Try reducing the molar excess of EITC or shortening the reaction time.

Issue 3: High background or non-specific staining in downstream applications.

  • Question: I am observing high non-specific binding with my EITC-conjugated protein. What is the cause and how can I fix it?

  • Answer:

    • Unreacted EITC: It is essential to remove all unconjugated EITC after the reaction is complete. Free dye can bind non-specifically to other molecules or surfaces. Use gel filtration (e.g., a desalting column) or extensive dialysis to separate the labeled protein from the unreacted dye.[4]

    • Over-conjugated Protein: Proteins that are labeled with too many dye molecules can become "sticky" and exhibit non-specific binding. Reduce the molar ratio of EITC to protein in your conjugation reaction.

    • Hydrolyzed EITC: Hydrolyzed EITC can also contribute to background. Ensure you are using fresh EITC and that the purification step is efficient.

Data Presentation

Table 1: Effect of pH on the Relative Efficiency of EITC Conjugation to Primary Amines

pHExpected Relative Conjugation EfficiencyRationale
6.0Very LowThe majority of primary amines (e.g., lysine ε-amino group with a pKa of ~10.5) are protonated (-NH3+) and non-nucleophilic. Reaction with thiols (cysteine) may occur if present.[2][3]
7.0LowA small fraction of amines are deprotonated, but the reaction rate is slow. The N-terminal α-amino group (pKa ~7) may be more reactive at this pH.[1]
8.0ModerateThe concentration of deprotonated amines increases, leading to a significant increase in reaction rate.
9.0 High (Optimal) This pH provides a good balance between a high concentration of reactive deprotonated amines and the stability of the EITC molecule. This is the recommended starting pH for most protein conjugations.[1][6]
9.5HighThe concentration of reactive amines is further increased, potentially leading to faster reaction kinetics.[9] However, the rate of EITC hydrolysis also increases.
10.0Moderate to HighWhile amine reactivity is very high, the rapid hydrolysis of EITC in the aqueous buffer can lead to a lower overall conjugation efficiency. There is also an increased risk of protein denaturation for pH-sensitive proteins.[1]

Experimental Protocols

Detailed Methodology for EITC Conjugation to a Protein (e.g., an Antibody)

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein to be labeled (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

  • This compound (EITC).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Gel filtration column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the Labeling Buffer overnight at 4°C before proceeding.[8]

  • EITC Solution Preparation:

    • Immediately before starting the conjugation, dissolve the EITC in anhydrous DMSO to a concentration of 10 mg/mL. Protect the solution from light.[6]

  • Conjugation Reaction:

    • Calculate the required volume of the EITC solution. A 10- to 20-fold molar excess of EITC to protein is a common starting point.

    • While gently stirring the protein solution, slowly add the calculated amount of the EITC solution.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[7]

  • Purification:

    • Stop the reaction and remove the unreacted EITC by passing the reaction mixture through a gel filtration column pre-equilibrated with the Storage Buffer.[4]

    • The EITC-conjugated protein will elute in the void volume as a colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of EITC (approximately 526 nm).

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Mandatory Visualization

EITC_Conjugation_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Lysine Residue) Conjugate Protein-NH-C(=S)-NH-Erythrosine (Thiourea Linkage) Protein->Conjugate Nucleophilic Attack EITC Erythrosine-N=C=S (EITC) EITC->Conjugate

Caption: Reaction mechanism of EITC with a primary amine on a protein.

pH_Effect_on_Amine_Reactivity cluster_pH_Scale Effect of pH on Amine Group cluster_Conjugation Conjugation Outcome Low_pH Low pH (e.g., < 7) Protonated Protein-NH₃⁺ (Protonated, Non-reactive) Low_pH->Protonated Favors Optimal_pH Optimal pH (8.5-9.5) Deprotonated Protein-NH₂ (Deprotonated, Reactive) Optimal_pH->Deprotonated Favors High_pH High pH (e.g., > 10) High_pH->Deprotonated Strongly Favors Low_Efficiency Low Efficiency Protonated->Low_Efficiency Leads to High_Efficiency High Efficiency Deprotonated->High_Efficiency Leads to

Caption: Influence of pH on the protonation state of primary amines.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Is buffer pH 8.5-9.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., carbonate, borate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 9.0 Check_pH->Adjust_pH No Check_Dye Was EITC solution prepared fresh in DMSO? Check_Buffer->Check_Dye Yes Change_Buffer Dialyze into carbonate or borate buffer Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio of EITC:Protein sufficient (e.g., 10-20x)? Check_Dye->Check_Ratio Yes Prepare_Dye Prepare fresh EITC solution Check_Dye->Prepare_Dye No Success Problem Solved Check_Ratio->Success Yes Increase_Ratio Increase EITC molar excess Check_Ratio->Increase_Ratio No Adjust_pH->Check_pH Change_Buffer->Check_Buffer Prepare_Dye->Check_Dye Increase_Ratio->Check_Ratio

Caption: Troubleshooting workflow for low EITC conjugation efficiency.

References

Minimizing background fluorescence in Erythrosine isothiocyanate staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrosine isothiocyanate (EITC) staining. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on minimizing background fluorescence during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EITC) and how does it work?

This compound (EITC) is a derivative of the xanthene dye, Erythrosine B. The isothiocyanate group (-N=C=S) is a reactive moiety that can form a stable, covalent thiourea (B124793) bond with primary amine groups found on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. This allows for the fluorescent labeling of proteins for various applications. Erythrosine B itself is also known to be a vital dye that is excluded by live cells with intact membranes but can enter and stain dead or membrane-compromised cells.[1][2][3]

Q2: What are the spectral properties of EITC?

Erythrosine B, the core fluorophore of EITC, has an absorption maximum at approximately 526 nm and an emission maximum at around 554 nm in aqueous solutions at neutral pH.[4][5][6] These values can be influenced by the local environment, including the buffer composition and binding to proteins.

Q3: Why am I observing high background fluorescence in my EITC staining?

High background fluorescence with EITC staining can arise from several factors:

  • Non-specific binding: Erythrosine B is known to be a "promiscuous" protein binder, meaning it can bind non-covalently to various proteins with low micromolar affinity at multiple sites on their surface.[4][7] This non-specific binding is a major contributor to background signal.

  • Excess unbound EITC: Insufficient washing after the staining step can leave behind unbound EITC molecules that contribute to background fluorescence.

  • High EITC concentration: Using an excessively high concentration of EITC can lead to increased non-specific binding and self-quenching, where the fluorescence intensity is reduced due to dye aggregation.[5]

  • Autofluorescence: The inherent fluorescence of the biological sample itself can contribute to the background signal.

  • Inappropriate buffer: Buffers containing primary amines (e.g., Tris or glycine) will react with the isothiocyanate group of EITC, reducing its availability for labeling the target protein and potentially creating fluorescent byproducts that increase background.[6][7][8][9][10]

Q4: Can EITC be used to detect hypoxia?

While some fluorescent probes are specifically designed to detect hypoxia by responding to the low oxygen environment or the activity of hypoxia-inducible enzymes[11][12][13], the use of EITC for this purpose is not well-documented in readily available literature. In theory, EITC could be used to label proteins that are overexpressed under hypoxic conditions, thus indirectly indicating hypoxic regions. However, this would require a validated antibody-based approach where EITC is conjugated to a primary or secondary antibody targeting a known hypoxia marker. The phosphorescence of Erythrosine B is sensitive to oxygen quenching, which is a property exploited in some research contexts to measure oxygen concentration[14], but this is distinct from a direct "staining" application for hypoxia in fluorescence microscopy.

Q5: How can I reduce photobleaching of EITC?

Erythrosine B is susceptible to photobleaching, a process that is dependent on oxygen concentration, light intensity, and temperature.[8][15][16] To minimize photobleaching:

  • Reduce the exposure time and intensity of the excitation light.

  • Use an anti-fade mounting medium.

  • Work with freshly prepared solutions and protect them from light.

  • Be aware that the buffer composition can affect the rate of photobleaching; for instance, HEPES buffer has been shown to alter the photobleaching of Erythrosine B compared to phosphate (B84403) or Tris buffers.[8]

Troubleshooting Guides

Problem 1: High Background Fluorescence
Possible Cause Recommended Solution
Non-specific binding of EITC Pre-incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. Optimize washing steps by increasing the number and duration of washes. Consider adding a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce hydrophobic interactions.
Excess unbound EITC Optimize the washing protocol after EITC incubation. Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
EITC concentration too high Perform a titration experiment to determine the optimal EITC concentration that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it.
Sample Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.
Inappropriate buffer for labeling Use a carbonate-bicarbonate buffer (pH 8.5-9.0) for the labeling reaction. Avoid buffers containing primary amines like Tris or glycine.[6][7][9][10]
Problem 2: Weak or No Signal
Possible Cause Recommended Solution
Low EITC concentration Increase the concentration of the EITC working solution. Perform a titration to find the optimal concentration.
Suboptimal pH for labeling The reaction of the isothiocyanate group with primary amines is pH-dependent and is more efficient at a slightly alkaline pH. Ensure the labeling buffer is at pH 8.5-9.0.[17][18]
Short incubation time Increase the incubation time of the EITC with the sample. Typical incubation times for isothiocyanate labeling can range from 1 to 8 hours.[6][7]
Low temperature The labeling reaction can be performed at room temperature or 4°C. While 4°C may be better for protein stability, room temperature incubation for a shorter duration can increase the reaction rate.[6][19]
EITC instability Prepare fresh EITC solutions in an anhydrous solvent like DMSO or DMF immediately before use, as isothiocyanates can be unstable in aqueous solutions.[7][20] Protect the solution from light.
Photobleaching Minimize exposure of the sample to excitation light during imaging. Use an anti-fade mounting medium.

Quantitative Data Summary

The optimal parameters for EITC staining can vary depending on the specific application and sample type. The following tables provide a general starting point for optimization.

Table 1: Recommended Concentration Ranges for Staining Solutions

Parameter Erythrosine B (for viability) EITC (for protein labeling)
Stock Solution 2% (w/v) in 0.1 M Tris-HCl1 mg/mL in anhydrous DMSO or DMF
Working Solution 0.02% - 0.1% (w/v) in PBS or buffer10-100 µg/mL in labeling buffer

Note: The optimal concentration for EITC labeling should be determined by titration.

Table 2: Typical Incubation and Buffer Conditions for EITC Protein Labeling

Parameter Recommended Condition
Labeling Buffer 0.1 M Sodium Carbonate-Bicarbonate Buffer
pH 8.5 - 9.0
Incubation Temperature 4°C or Room Temperature (20-25°C)
Incubation Time 1 - 8 hours (longer for 4°C)

Experimental Protocols

General Protocol for EITC Protein Labeling

This protocol is adapted from general procedures for labeling proteins with isothiocyanate dyes and should be optimized for your specific protein and application.[6][7][9][10]

  • Protein Preparation:

    • Dissolve the protein to be labeled in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris) or sodium azide, dialyze it against the labeling buffer before proceeding.

  • EITC Solution Preparation:

    • Immediately before use, dissolve EITC in anhydrous DMSO or DMF to a concentration of 1 mg/mL.

  • Labeling Reaction:

    • Slowly add the EITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of EITC to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unbound EITC:

    • Separate the labeled protein from the unreacted EITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

  • Determination of Degree of Labeling (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm and ~526 nm.

    • Calculate the protein concentration and the concentration of conjugated EITC to determine the molar ratio of dye to protein.

Visualizations

experimental_workflow EITC Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Labeling Buffer (pH 9.0) mix Mix Protein and EITC protein_prep->mix eitc_prep Prepare Fresh EITC Solution in DMSO eitc_prep->mix incubate Incubate (1-8h) Protected from Light mix->incubate purify Purify via Gel Filtration incubate->purify analyze Analyze Degree of Labeling (Optional) purify->analyze

Caption: Workflow for covalent labeling of proteins with EITC.

troubleshooting_logic Troubleshooting High Background Fluorescence start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence use_quencher Action: Use Autofluorescence Quenching Reagent autofluorescence->use_quencher Yes check_concentration Titrate EITC Concentration autofluorescence->check_concentration No use_quencher->check_concentration high_conc Concentration Too High? check_concentration->high_conc reduce_conc Action: Reduce EITC Concentration high_conc->reduce_conc Yes optimize_wash Optimize Washing Steps high_conc->optimize_wash No reduce_conc->optimize_wash insufficient_wash Washing Insufficient? optimize_wash->insufficient_wash increase_wash Action: Increase Wash Duration and/or Frequency insufficient_wash->increase_wash Yes check_blocking Review Blocking Protocol insufficient_wash->check_blocking No increase_wash->check_blocking inadequate_blocking Blocking Inadequate? check_blocking->inadequate_blocking improve_blocking Action: Optimize Blocking (e.g., use BSA) inadequate_blocking->improve_blocking Yes end Background Minimized inadequate_blocking->end No improve_blocking->end

Caption: Logical workflow for troubleshooting high background fluorescence.

References

How to handle Erythrosine isothiocyanate photostability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrosine Isothiocyanate (EITC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of EITC in experimental settings.

Troubleshooting Guide

Issue: Rapid loss of fluorescent signal during imaging.

Possible Cause 1: Photobleaching

Erythrosine is highly susceptible to photobleaching, a process where the fluorophore is irreversibly damaged by light, leading to a loss of fluorescence. This process is primarily mediated by molecular oxygen.[1]

Solutions:

  • Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of your lamp. Use neutral density (ND) filters to attenuate the excitation light.

  • Minimize Exposure Time: Use the shortest possible exposure times that still provide an adequate signal-to-noise ratio. For time-lapse experiments, increase the interval between image acquisitions.

  • Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent to quench reactive oxygen species.[2] n-Propyl gallate (NPG) is a recommended option.[3][4][5]

  • Optimize Your Imaging Buffer: The composition of the imaging buffer can affect dye stability. Certain buffers, like HEPES, have been shown to influence the photobleaching of Erythrosine B.[6]

Possible Cause 2: Inappropriate Sample Preparation or Storage

Improper handling and storage of EITC-labeled samples can lead to a diminished signal before imaging even begins.

Solutions:

  • Protect from Light: From the moment of labeling, protect your samples from light by using amber tubes, covering with aluminum foil, and storing in the dark.

  • Proper Storage: Store stained slides at 4°C in the dark and image as soon as possible.[7] For long-term storage of the EITC reagent, refer to the manufacturer's instructions, which typically recommend storage at -20°C.

Issue: Weak or no initial fluorescent signal.

Possible Cause 1: Inefficient Labeling

The isothiocyanate group of EITC reacts with primary amine groups on proteins. Inefficient labeling can result in a low density of fluorophores on your target.

Solutions:

  • Optimize Labeling Conditions: Ensure the pH of your labeling buffer is in the optimal range for the isothiocyanate-amine reaction (typically pH 8.5-9.5).

  • Check Antibody/Protein Concentration: Use an appropriate concentration of your primary antibody or protein to be labeled.

  • Verify EITC Reagent Quality: Ensure your EITC reagent has not expired and has been stored correctly.

Possible Cause 2: Incorrect Microscope Filter Sets

If the excitation and emission filters on the microscope are not matched to the spectral properties of EITC, you will not be able to efficiently excite the dye or detect its emission.

Solutions:

  • Verify Filter Specifications: Use a filter set that is appropriate for the excitation and emission maxima of Erythrosine (approximately 526 nm and 548 nm, respectively).

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is Erythrosine so susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Erythrosine, a xanthene dye, has a high quantum yield of intersystem crossing to the triplet state. This long-lived triplet state can react with molecular oxygen to produce highly reactive singlet oxygen, which then attacks and degrades the Erythrosine molecule, rendering it non-fluorescent.[1]

Q2: How does the photostability of Erythrosine compare to other common fluorescent dyes?

A2: Erythrosine is generally considered to be less photostable than modern fluorophores like the Alexa Fluor or DyLight series. While direct quantitative comparisons of photobleaching half-lives under standardized microscopy conditions are limited in the literature, xanthene dyes as a class are known to be more prone to photobleaching.

Q3: Which antifade reagents are most effective for Erythrosine?

A3: Antifade reagents work by scavenging reactive oxygen species that cause photobleaching. For xanthene dyes like Erythrosine, reagents such as n-propyl gallate (NPG) are effective.[3][4][5] p-Phenylenediamine (PPD) is also a potent antifade agent, but it can sometimes reduce the initial fluorescence intensity and may not be compatible with all fluorophores.[2][8]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves n-propyl gallate in a glycerol-based solution. Please refer to the detailed protocol in the "Experimental Protocols" section below.

Q5: What can I do if I have high background fluorescence?

A5: High background can be caused by several factors, including nonspecific antibody binding or autofluorescence of the sample. To reduce nonspecific binding, ensure you have an adequate blocking step in your immunofluorescence protocol. To address autofluorescence, you can use a mounting medium with a low refractive index or perform a pre-bleaching step on your sample before incubation with the labeled antibody.

Data Presentation

Table 1: Photophysical Properties of Erythrosine B

PropertyValueReference
Absorption Maximum (λabs)~526 nm[9]
Emission Maximum (λem)~548 nm
Molar Extinction Coefficient (ε)~8.3 x 10^4 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)~0.02 in water[9]
Singlet Oxygen Quantum Yield (ΦΔ)~0.62 in aqueous media
Photobleaching Quantum Yield (Φpb)~1 x 10⁻³ at 20°C[10]

Table 2: Common Antifade Reagents

ReagentAdvantagesDisadvantages
n-Propyl gallate (NPG) Effective, less toxic.[2][4]Can be difficult to dissolve.[4]
p-Phenylenediamine (PPD) Very effective.[8]Can reduce initial fluorescence, toxic.[2][8]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic, commercially available.Less effective than PPD.[4]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

Procedure:

  • Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO.

  • In a separate container, mix 9 parts glycerol with 1 part 10X PBS.

  • Slowly add 0.1 parts of the 10% n-propyl gallate stock solution to the glycerol/PBS mixture while stirring vigorously.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Immunofluorescence Staining with EITC-conjugated Antibody with Minimized Photobleaching

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • EITC-conjugated primary or secondary antibody

  • NPG antifade mounting medium (from Protocol 1)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize nonspecific antibody binding.

  • Antibody Incubation: Dilute the EITC-conjugated antibody in blocking buffer. From this step onwards, all steps must be performed in the dark to protect the fluorophore. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Carefully place a drop of NPG antifade mounting medium onto a microscope slide. Invert the coverslip with the cells facing down onto the drop of mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging: Image the slides immediately using a fluorescence microscope equipped with the appropriate filter sets. To minimize photobleaching during imaging, use the lowest possible excitation intensity and exposure time. Locate the region of interest using a low magnification objective and brightfield illumination before switching to fluorescence to capture the image.

Visualizations

Photobleaching_Pathway EITC_ground EITC (Ground State) Excitation Light Absorption (Excitation) EITC_ground->Excitation Bleached_EITC Non-fluorescent Degraded EITC EITC_ground->Bleached_EITC EITC_singlet EITC (Excited Singlet State) Excitation->EITC_singlet Fluorescence Fluorescence EITC_singlet->Fluorescence Emitted Photon ISC Intersystem Crossing EITC_singlet->ISC EITC_triplet EITC (Excited Triplet State) ISC->EITC_triplet Oxygen Molecular Oxygen (³O₂) EITC_triplet->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Singlet_Oxygen->EITC_ground Reacts with EITC

Caption: Photobleaching mechanism of this compound (EITC).

Troubleshooting_Workflow Start Start: Dim or Fading Fluorescent Signal Check_Initial_Signal Was the initial signal strong? Start->Check_Initial_Signal Rapid_Fading Signal fades rapidly during observation? Check_Initial_Signal->Rapid_Fading Yes Weak_Initial Weak or no initial signal Check_Initial_Signal->Weak_Initial No Rapid_Fading->Check_Initial_Signal No Photobleaching Issue is likely Photobleaching Rapid_Fading->Photobleaching Yes Check_Labeling Verify labeling efficiency (pH, concentration) Weak_Initial->Check_Labeling Check_Filters Check microscope filter sets Weak_Initial->Check_Filters Check_Storage Review sample handling & storage Weak_Initial->Check_Storage Solution Problem Solved Check_Labeling->Solution Check_Filters->Solution Check_Storage->Solution Reduce_Intensity Reduce excitation intensity/time Photobleaching->Reduce_Intensity Use_Antifade Use antifade mounting medium Photobleaching->Use_Antifade Optimize_Buffer Optimize imaging buffer Photobleaching->Optimize_Buffer Reduce_Intensity->Solution Use_Antifade->Solution Optimize_Buffer->Solution

Caption: Troubleshooting decision tree for EITC signal loss.

Experimental_Workflow Start Start: Sample Preparation Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (if needed) Fixation->Permeabilization Blocking 3. Blocking (e.g., 5% BSA) Permeabilization->Blocking Antibody_Incubation 4. Antibody Incubation (with EITC conjugate) Protect from light Blocking->Antibody_Incubation Washing 5. Washing Steps Protect from light Antibody_Incubation->Washing Mounting 6. Mounting (with antifade medium) Protect from light Washing->Mounting Imaging 7. Imaging - Minimize light exposure - Use correct filters Mounting->Imaging End End: Data Acquisition Imaging->End

Caption: Experimental workflow for immunofluorescence using EITC.

References

Validation & Comparative

A Head-to-Head Battle of the Dyes: Erythrosine Isothiocyanate vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of protein labeling, the choice of fluorescent dye is paramount. This guide provides a comprehensive comparison of two popular amine-reactive fluorescent labels: Erythrosine Isothiocyanate (EITC) and Fluorescein (B123965) Isothiocyanate (FITC). By examining their performance based on available experimental data, this document aims to equip you with the knowledge to select the optimal reagent for your specific research needs.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent label hinges on several key performance indicators. Below is a summary of the quantitative data available for EITC and FITC.

PropertyThis compound (EITC)Fluorescein Isothiocyanate (FITC)
Excitation Maximum (nm) ~535~495[1]
Emission Maximum (nm) Not explicitly found for conjugate~525[1]
Quantum Yield (Φ) Lower than FITC; 0.08 (for Erythrosine B in ethanol)[2][3]~0.50 (for conjugate)[4]
Photostability More favorable fading characteristics than FITC[2]Prone to photobleaching[5]
pH Sensitivity Fluorescence of parent molecule (Eosin Y) increases with basicityFluorescence decreases in acidic environments; pKa ~6.8[1][6]
Molecular Weight ( g/mol ) ~893 (Erythrosin B Isothiocyanate, Isomer II)389.4[1]

Delving Deeper: A Comparative Analysis

Labeling Chemistry and Efficiency:

Both EITC and FITC utilize an isothiocyanate group to form a stable thiourea (B124793) bond with primary amine groups (primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein. This reaction is typically carried out under alkaline conditions (pH 8-10) to ensure the amine groups are deprotonated and thus more nucleophilic.

While direct comparative studies on labeling efficiency are limited, one study reported a degree of labeling of 5.1 for a streptavidin-EITC conjugate and 4.3 for a streptavidin-FITC conjugate under identical molar ratios, suggesting comparable reactivity under those conditions.[7] However, the efficiency of protein labeling can be influenced by factors such as the number of available lysine residues on the protein surface.[8] For FITC, it has been observed that with increasing amounts of the dye in the reaction mixture, there is a less than proportional increase in the degree of conjugation.[5]

Spectral Properties and Brightness:

A key differentiator is the quantum yield, which is a measure of the fluorescence efficiency. FITC boasts a relatively high quantum yield, contributing to its bright signal.[4] In contrast, the quantum yield of Erythrosine B (the parent molecule of EITC) is significantly lower.[2][3] Despite this, one study noted that the measured emission intensities of Avidin-EITC and Avidin-FITC were similar in a specific confocal microscopy setup due to the filter combinations used.[2]

Photostability: A Critical Advantage for EITC:

One of the most significant advantages of EITC over FITC is its superior photostability. FITC is notoriously prone to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light, leading to a diminished signal over time.[5] In contrast, a comparative study using confocal scanning laser microscopy found that Avidin-EITC conjugates had "very favorably" fading characteristics compared to Avidin-FITC conjugates.[2] This enhanced photostability allows for longer observation times and signal averaging without significant loss of brightness, which is particularly beneficial for demanding applications like time-lapse imaging and the detection of low-abundance targets.[2]

pH Sensitivity:

The fluorescence of many fluorophores is sensitive to the pH of their environment. FITC fluorescence is known to decrease significantly in acidic conditions, with a pKa of approximately 6.8.[1][6] This can be a limitation in experiments where the pH may vary or in studies of acidic organelles. The pH sensitivity of EITC is less well-documented. However, studies on the related xanthene dye, Eosin (B541160) Y, show that its fluorescence intensity increases with increasing basicity.[9][10]

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible protein labeling.

This compound (EITC) Protein Labeling Protocol (General)
  • Protein Preparation: Dissolve the protein to be labeled in a 0.1 M carbonate/bicarbonate buffer, pH ~10. Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or preservatives (e.g., sodium azide) that could compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve EITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.

  • Conjugation: Slowly add the desired molar excess of the EITC solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically for each specific protein and application.

  • Incubation: Incubate the reaction mixture in the dark at room temperature or 4°C for 1-2 hours.

  • Purification: Remove unreacted EITC and byproducts by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

Fluorescein Isothiocyanate (FITC) Protein Labeling Protocol

This protocol is a widely used method for labeling proteins with FITC.[6][11]

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL. As with EITC, avoid amine-containing buffers and sodium azide.

  • Dye Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.

  • Conjugation: While gently stirring the protein solution, slowly add 50-100 µL of the FITC solution for every 1 mL of protein solution.

  • Incubation: Incubate the reaction mixture for 8 hours at 4°C in the dark.

  • Purification: Separate the labeled protein from unreacted FITC using a gel filtration column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the FITC-labeled protein.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8-10) conjugation Mix Protein and Dye Solutions (Incubate in Dark) protein_prep->conjugation dye_prep Prepare Fresh Dye Solution (EITC or FITC in DMSO/DMF) dye_prep->conjugation purification Purify Labeled Protein (Gel Filtration/Dialysis) conjugation->purification analysis Characterize Conjugate (Spectroscopy, etc.) purification->analysis

A typical workflow for labeling proteins with isothiocyanate-functionalized dyes.

property_comparison Property Comparison: EITC vs. FITC cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages EITC This compound (EITC) eitc_adv Superior Photostability EITC->eitc_adv excels in eitc_disadv Low Quantum Yield EITC->eitc_disadv limited by FITC Fluorescein Isothiocyanate (FITC) fitc_adv High Quantum Yield FITC->fitc_adv excels in fitc_disadv Poor Photostability pH Sensitive FITC->fitc_disadv limited by

A summary of the key advantages and disadvantages of EITC and FITC.

Conclusion: Making the Right Choice

The decision between EITC and FITC for protein labeling is application-dependent.

Choose this compound (EITC) when:

  • Photostability is critical: For applications requiring long exposure times, such as confocal microscopy and time-lapse imaging, the superior photostability of EITC is a major advantage.[2]

  • A red-shifted fluorophore is needed: EITC provides an alternative to the commonly used green and blue fluorophores.

Choose Fluorescein Isothiocyanate (FITC) when:

  • High brightness is the primary concern: The high quantum yield of FITC makes it an excellent choice for applications where a strong initial signal is required and photobleaching is less of a concern.[4]

  • Working with standard instrumentation: FITC's spectral properties are well-aligned with the most common laser lines and filter sets.[4]

  • Cost is a consideration: FITC is a widely available and cost-effective labeling reagent.

For optimal results, it is always recommended to empirically determine the best dye and labeling conditions for your specific protein and experimental setup. This guide provides a foundation of knowledge to make an informed decision and advance your research with confidence.

References

A Comparative Guide to Erythrosine Isothiocyanate and Alexa Fluor Dyes for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye is a critical decision in immunofluorescence experiments, directly impacting the quality, sensitivity, and reproducibility of results. This guide provides an objective comparison between Erythrosine isothiocyanate (ErITC) and the widely used Alexa Fluor family of dyes. Due to the limited availability of specific data for this compound, this guide will leverage data for the closely related compound, Erythrosine B, as a proxy where necessary, and will focus on providing a clear comparison of their performance characteristics based on available experimental data.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Erythrosine B and a selection of spectrally similar Alexa Fluor dyes. This data is essential for understanding the potential performance of these dyes in immunofluorescence applications.

PropertyErythrosine BAlexa Fluor 546Alexa Fluor 555Alexa Fluor 568
Excitation Maximum (nm) ~524 - 530556555578
Emission Maximum (nm) ~550 - 554573565603
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **≥102,000104,000150,00091,300
Quantum Yield (Φ) 0.08 (in ethanol)0.790.100.69
Photostability LowHighHighHigh
Brightness (ε x Φ) ~8,16082,16015,00062,997

Note on Erythrosine B Data: The quantum yield for Erythrosine B was reported in ethanol (B145695) and may differ in aqueous buffers used for immunofluorescence. Information regarding its photostability is largely qualitative, indicating that it is susceptible to photobleaching, particularly in the presence of oxygen.[1][2][3]

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the available data, Alexa Fluor dyes such as Alexa Fluor 546 and Alexa Fluor 568 are significantly brighter than Erythrosine B.[4] This higher brightness allows for the detection of low-abundance targets and can reduce the required antibody concentrations, potentially lowering background signal.

Photostability: Alexa Fluor dyes are renowned for their high photostability, a critical feature for quantitative and repetitive imaging applications like confocal microscopy.[5][6] In contrast, Erythrosine B is known to be susceptible to photobleaching, which can lead to signal loss during image acquisition.[1][2][3] This can be a significant limitation for experiments requiring long exposure times or repeated imaging of the same field.

pH Sensitivity: The fluorescence of Alexa Fluor dyes is generally stable over a wide pH range (typically pH 4-10), which is advantageous for maintaining consistent signal in various biological samples and buffer conditions.[5] Erythrosine B's fluorescence, however, can be pH-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible immunofluorescence experiments. Below are representative protocols for antibody conjugation and immunofluorescence staining.

Antibody Conjugation Protocol: this compound

This protocol is a general guideline for conjugating an isothiocyanate-functionalized dye to an antibody. Optimization may be required for specific antibodies and applications.

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0). The antibody concentration should ideally be 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.

  • Conjugation Reaction: While gently stirring, add the dissolved this compound to the antibody solution. A typical starting point is a 10:1 molar ratio of dye to antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring.

  • Purification: Remove unconjugated dye by gel filtration using a column packed with a resin appropriate for the size of the antibody (e.g., Sephadex G-25). Elute with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of Erythrosine (~528 nm).

Immunofluorescence Staining Protocol: Alexa Fluor Dyes (Indirect Method)

This is a standard protocol for indirect immunofluorescence staining of cultured cells.

  • Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the Alexa Fluor-conjugated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

Visualizations

Immunofluorescence Experimental Workflow

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_visualization Visualization Cell_Culture Cell Culture/Tissue Section Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization (optional) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Washing Washing Secondary_Ab->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for an indirect immunofluorescence experiment.

Logical Relationship: Dye Selection Considerations

Dye_Selection cluster_dyes Fluorophore Choice cluster_performance Performance Metrics cluster_outcome Experimental Outcome Erythrosine This compound Brightness Brightness Erythrosine->Brightness Lower Photostability Photostability Erythrosine->Photostability Lower pH_Sensitivity pH Sensitivity Erythrosine->pH_Sensitivity Higher AlexaFluor Alexa Fluor Dyes AlexaFluor->Brightness Higher AlexaFluor->Photostability Higher AlexaFluor->pH_Sensitivity Lower Signal_Strength Signal Strength Brightness->Signal_Strength Image_Quality Image Quality & Reproducibility Photostability->Image_Quality Quantitative_Analysis Suitability for Quantitative Analysis Photostability->Quantitative_Analysis pH_Sensitivity->Image_Quality

Caption: Key performance differences influencing dye selection for immunofluorescence.

Conclusion

For demanding immunofluorescence applications requiring high sensitivity, photostability for quantitative analysis, and robust performance across various conditions, the Alexa Fluor family of dyes presents a clear advantage over this compound. The significantly higher brightness and superior photostability of Alexa Fluor dyes contribute to a better signal-to-noise ratio, enabling the detection of less abundant proteins and allowing for more rigorous and reproducible imaging experiments.

While this compound may be a more economical option, its lower quantum yield and susceptibility to photobleaching limit its utility, particularly in quantitative studies or experiments involving prolonged exposure to excitation light. Researchers should carefully consider the specific requirements of their experiments when selecting the appropriate fluorophore to ensure the generation of high-quality, reliable data.

References

Validating Specificity: A Comparative Guide to Erythrosine Isothiocyanate Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of labeled antibodies are paramount for generating reproducible and accurate experimental data. Erythrosine isothiocyanate (EITC) is a derivative of the red food dye Erythrosine B, utilized for labeling antibodies and other proteins for fluorescent applications. This guide provides a comprehensive comparison of the validation methods for EITC-labeled antibodies, outlines their performance characteristics in relation to common alternatives, and presents detailed experimental protocols to ensure specificity.

Performance Characteristics of Fluorescent Labels

The choice of a fluorescent label can significantly impact the outcome of an experiment. While direct comparative studies on EITC-labeled antibodies are not extensively documented in peer-reviewed literature, we can infer its likely performance based on the known properties of Erythrosine B and compare it to well-characterized alternatives like Fluorescein (B123965) isothiocyanate (FITC) and modern Alexa Fluor dyes.

Erythrosine B exhibits a relatively low fluorescence quantum yield, which is a measure of the efficiency of fluorescence, with reported values around 0.08 to 0.095.[1][2] This is considerably lower than that of FITC and many Alexa Fluor dyes, suggesting that EITC conjugates may provide dimmer signals. Furthermore, the photostability of rhodamine dyes, which are structurally related to Erythrosine, has been shown to be superior to that of FITC, which is known to photobleach rapidly under intense illumination.[3] The photostability of EITC itself would require specific experimental determination.

FeatureThis compound (EITC) (Inferred)Fluorescein Isothiocyanate (FITC)Alexa Fluor™ 488 NHS Ester
Excitation Max (nm) ~535~494~495
Emission Max (nm) ~554~518~519
Quantum Yield Low (~0.08)[1]Moderate (~0.92)[4]High (~0.92)[4]
Photostability Moderate (inferred)Low[3]High
pH Sensitivity Less sensitiveSensitive (fluorescence decreases in acidic pH)[4]Insensitive
Reactive Group IsothiocyanateIsothiocyanateNHS Ester
Reaction pH 9.0 - 9.5[4]9.0 - 9.5[5]7.2 - 8.5[4]
Resulting Bond ThioureaThioureaAmide
Bond Stability Generally stableGenerally stableVery stable[4]

Experimental Protocols for Specificity Validation

The validation of any labeled antibody is crucial to ensure it specifically binds to the intended target.[1][2] The following are detailed methodologies for key experiments to assess the specificity of EITC-labeled antibodies.

Antibody Labeling with this compound

Objective: To covalently conjugate EITC to the primary antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (EITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution in the conjugation buffer.

  • Prepare a fresh stock solution of EITC in DMF or DMSO.

  • Slowly add the desired molar excess of EITC to the antibody solution while gently stirring.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quench the reaction by adding the quenching solution and incubate for another 30 minutes.

  • Separate the labeled antibody from unconjugated EITC using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~535 nm (for EITC).

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis antibody Purified Antibody in Amine-Free Buffer mix Mix Antibody and EITC antibody->mix eitc EITC in DMF/DMSO eitc->mix buffer Conjugation Buffer (pH 9.0-9.5) buffer->mix incubate Incubate (2-4h, RT, dark) mix->incubate quench Quench Reaction incubate->quench purify Size-Exclusion Chromatography quench->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Fig 1. Workflow for labeling an antibody with this compound (EITC).
Western Blotting

Objective: To determine if the EITC-labeled antibody recognizes the target protein at the correct molecular weight.

Procedure:

  • Separate cell or tissue lysates (positive and negative controls) by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the EITC-labeled primary antibody at an optimized dilution overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Directly visualize the fluorescent signal using an appropriate imaging system with excitation and emission filters suitable for Erythrosine B (Excitation: ~535 nm, Emission: ~554 nm).

  • A single band at the expected molecular weight in the positive control lane and no band in the negative control lane indicates specificity.

Immunofluorescence (IF) / Immunohistochemistry (IHC)

Objective: To verify that the EITC-labeled antibody stains the correct cellular or tissue structures.

Procedure:

  • Prepare cells (for IF) or tissue sections (for IHC) using standard fixation and permeabilization protocols.

  • Block non-specific binding sites with a blocking solution (e.g., 5% normal serum from the host species of the secondary antibody, if used, or BSA).

  • Incubate with the EITC-labeled primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the samples three times with PBS.

  • Mount the samples with an antifade mounting medium.

  • Visualize the staining pattern using a fluorescence microscope. The observed localization should match the known localization of the target protein.

G cluster_validation Antibody Specificity Validation cluster_wb Western Blot cluster_if Immunofluorescence cluster_fc Flow Cytometry start EITC-Labeled Antibody wb_lysate Positive & Negative Lysates start->wb_lysate if_sample Positive & Negative Cells/Tissues start->if_sample fc_sample Positive & Negative Cell Populations start->fc_sample wb_sds SDS-PAGE & Transfer wb_lysate->wb_sds wb_probe Probe with EITC-Ab wb_sds->wb_probe wb_image Fluorescent Imaging wb_probe->wb_image wb_result Single band at correct MW? wb_image->wb_result end_pass Antibody is Specific wb_result->end_pass Yes end_fail Antibody is Not Specific wb_result->end_fail No if_stain Stain with EITC-Ab if_sample->if_stain if_image Fluorescence Microscopy if_stain->if_image if_result Correct cellular localization? if_image->if_result if_result->end_pass Yes if_result->end_fail No fc_stain Stain with EITC-Ab fc_sample->fc_stain fc_analyze Analyze Signal fc_stain->fc_analyze fc_result Signal shift in positive population? fc_analyze->fc_result fc_result->end_pass Yes fc_result->end_fail No

Fig 2. Logical workflow for validating the specificity of an EITC-labeled antibody.
Flow Cytometry

Objective: To confirm that the EITC-labeled antibody can distinguish between positive and negative cell populations.

Procedure:

  • Prepare a single-cell suspension of a mixed population of cells (known to be positive and negative for the target antigen).

  • Incubate the cells with the EITC-labeled antibody at the predetermined optimal concentration for 30-60 minutes on ice, protected from light.

  • Wash the cells twice with flow cytometry staining buffer.

  • Resuspend the cells in the staining buffer for analysis.

  • Acquire data on a flow cytometer using the appropriate laser and emission filter for Erythrosine B.

  • A clear shift in fluorescence intensity for the positive cell population compared to the negative population indicates specificity.

Conclusion

While this compound may not be as commonly used as other fluorescent dyes for antibody labeling, its validation follows the same rigorous principles required for any affinity reagent. The key to ensuring the specificity of an EITC-labeled antibody lies in a multi-faceted approach, employing techniques like Western blotting, immunofluorescence, and flow cytometry, always including appropriate positive and negative controls. Given its inferred lower quantum yield, optimization of antibody concentration and imaging settings will be critical for achieving a good signal-to-noise ratio. Researchers should carefully consider the photophysical properties of EITC and perform thorough validation to generate reliable and reproducible results.

References

A Comparative Guide to Erythrosine Isothiocyanate (EITC) Conjugates for Cross-Reactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Erythrosine Isothiocyanate (EITC) conjugates with other common fluorescent labels, focusing on their performance in applications where cross-reactivity is a critical consideration. This guide synthesizes available experimental data and provides detailed protocols to aid in the selection and application of these reagents.

Introduction to this compound (EITC)

Erythrosine, a tetraiodofluorescein, is a xanthene dye historically used as a food colorant. Its isothiocyanate derivative, EITC, allows for covalent labeling of proteins, including antibodies, through reaction with primary amines. While less common in immunofluorescence than fluorescein (B123965) isothiocyanate (FITC) or modern Alexa Fluor dyes, its distinct spectral properties and potential for high signal intensity warrant a thorough evaluation. However, the inherent properties of the erythrosine molecule, notably its propensity for non-specific protein interactions, necessitate careful consideration of its suitability for applications demanding high specificity.

Performance Comparison of Fluorescent Conjugates

The performance of a fluorescent conjugate is determined by several key parameters, including its spectral properties, brightness, photostability, and potential for non-specific binding. This section compares EITC with other commonly used fluorophores.

Table 1: Spectral Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
Erythrosine B *527553107,0000.08[1]
FITC 495[2][3]519-525[2][3]~75,0000.5 - 0.9
TRITC 550570~95,0000.2 - 0.4
Alexa Fluor 488 495519~71,0000.92
Alexa Fluor 555 555565~150,0000.1

Note: Data for Erythrosine B is provided as a close approximation for EITC. The conjugation process can slightly alter spectral properties.

Table 2: Performance Characteristics of Fluorescent Conjugates

CharacteristicThis compound (EITC)Fluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)Alexa Fluor Dyes
Brightness Moderate to HighHighModerateVery High
Photostability Moderate to Low[4]Low[5][6][7]ModerateHigh to Very High[7]
pH Sensitivity Less sensitive than FITCHigh (fluorescence decreases at acidic pH)LowLow
Non-Specific Binding High (predicted)[7]Moderate[5]ModerateLow
Cost LowLowLowHigh

Cross-Reactivity and Non-Specific Binding of EITC Conjugates

A significant concern with EITC conjugates is the potential for high non-specific binding and cross-reactivity. The parent molecule, Erythrosine B, is a known promiscuous inhibitor of protein-protein interactions, binding to multiple sites on various proteins[7]. This inherent property suggests that EITC-conjugated antibodies may exhibit a higher propensity for off-target binding compared to other fluorophores.

Studies have shown that even widely used dyes like FITC can contribute to non-specific staining, particularly with cell types rich in charged proteins. However, the poly-iodinated and rigid structure of erythrosine may exacerbate this issue. Researchers should be aware of this potential and incorporate rigorous blocking steps and appropriate controls in their experiments.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of fluorescent conjugates. Below are protocols for antibody conjugation with EITC (adapted from standard isothiocyanate protocols), and a general procedure for immunofluorescence staining and cross-reactivity assessment.

Antibody Conjugation with this compound (EITC)

This protocol is adapted from standard procedures for conjugating isothiocyanate derivatives to antibodies.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound (EITC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Sephadex G-25 desalting column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation. Adjust the antibody concentration to at least 2 mg/mL.

  • Prepare EITC Solution: Immediately before use, dissolve EITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect from light.

  • Conjugation Reaction: While gently stirring the antibody solution, slowly add the desired amount of the EITC solution. A starting point is a 10:1 to 20:1 molar ratio of EITC to antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous stirring. Protect the reaction from light by wrapping the container in aluminum foil.

  • Purification: Separate the EITC-conjugated antibody from unconjugated dye using a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4). The labeled antibody will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~527 nm (for EITC).

Immunofluorescence Staining Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure for evaluating the specificity of an EITC-conjugated antibody.

Materials:

  • Cells or tissue sections fixed appropriately for the target antigen.

  • EITC-conjugated primary antibody.

  • Control unconjugated primary antibody and a secondary antibody conjugated to a different fluorophore (for comparison).

  • Blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.3% Triton X-100).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI).

Procedure:

  • Sample Preparation: Prepare and fix cells or tissue sections according to standard protocols.

  • Permeabilization (if required): For intracellular targets, permeabilize the cells with an appropriate detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Blocking: Block non-specific binding sites by incubating the samples in blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the EITC-conjugated primary antibody to its optimal working concentration in blocking buffer. Incubate the samples with the diluted antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibody.

  • Counterstaining and Mounting: Mount the samples with an antifade mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for EITC and the counterstain.

  • Cross-Reactivity Assessment: To assess cross-reactivity, perform the same staining procedure on a panel of cell lines or tissues known to be negative for the target antigen. High background fluorescence or specific staining in these negative controls would indicate cross-reactivity or non-specific binding.

Visualizations

Experimental Workflow for Antibody Conjugation and Purification

Antibody Conjugation Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_final Final Product antibody Purified Antibody buffer_exchange Buffer Exchange (pH 9.0) antibody->buffer_exchange reaction Conjugation Reaction (RT, 2h or 4°C, o/n) buffer_exchange->reaction eitc EITC in DMSO eitc->reaction desalting Desalting Column (Sephadex G-25) reaction->desalting characterization Spectrophotometry (DOL Calculation) desalting->characterization final_product EITC-Conjugated Antibody characterization->final_product

Caption: Workflow for the conjugation of this compound to an antibody.

Logical Flow for Assessing Cross-Reactivity of a Labeled Antibody

Cross-Reactivity Assessment Logic cluster_testing Experimental Testing cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Labeled Antibody positive_control Stain Antigen-Positive Cells/Tissue start->positive_control negative_control Stain Antigen-Negative Cells/Tissue start->negative_control isotype_control Stain with Labeled Isotype Control start->isotype_control analyze_pos Analyze Signal in Positive Control positive_control->analyze_pos analyze_neg Analyze Signal in Negative Control negative_control->analyze_neg analyze_iso Analyze Signal in Isotype Control isotype_control->analyze_iso specific Specific Binding analyze_pos->specific Strong Signal analyze_neg->specific No/Low Signal nonspecific Non-Specific Binding/ Cross-Reactivity analyze_neg->nonspecific Significant Signal analyze_iso->specific No/Low Signal analyze_iso->nonspecific Significant Signal

Caption: Logical workflow for assessing the cross-reactivity of a fluorescently labeled antibody.

Conclusion and Recommendations

This compound (EITC) presents itself as a potentially bright and cost-effective alternative to more common fluorophores. However, its utility is likely limited by the inherent promiscuous binding nature of the erythrosine molecule, which can lead to significant non-specific binding and cross-reactivity.

Recommendations for researchers considering EITC:

  • Thorough Validation is Essential: Due to the high potential for non-specific binding, EITC-conjugated antibodies require more rigorous validation than those labeled with more inert fluorophores. This should include testing on known negative cell lines or tissues and the use of appropriate isotype controls.

  • Optimize Blocking Conditions: More stringent and optimized blocking protocols may be necessary to minimize background signal when using EITC conjugates.

  • Consider the Application: For applications where high signal-to-noise is critical and the target antigen is well-characterized and highly expressed, EITC might be a viable option. However, for sensitive applications requiring low background and high specificity, especially with low-abundance targets, alternative fluorophores like the Alexa Fluor dyes are likely a more reliable choice.

  • Direct Conjugation vs. Secondary Detection: To mitigate some of the risks of non-specific binding from the fluorophore itself, consider using an unconjugated primary antibody followed by a well-validated secondary antibody conjugated to a brighter and more photostable dye.

References

A Researcher's Guide to Fluorescent Labeling: Erythrosine Isothiocyanate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate fluorescent label is a critical step that dictates the success of downstream applications. This guide provides a comprehensive quantitative analysis of Erythrosine isothiocyanate (EITC) labeling efficiency, offering an objective comparison with two widely used alternatives: Fluorescein (B123965) isothiocyanate (FITC) and Rhodamine B isothiocyanate (RBITC). Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.

This compound, a derivative of the red food dye Erythrosine B, offers a distinct spectral profile in the orange-red region, making it a valuable tool for multicolor fluorescence applications. However, a thorough understanding of its labeling efficiency in comparison to other common fluorophores is essential for optimizing experimental design and ensuring reliable, reproducible results.

Performance Comparison at a Glance: EITC vs. FITC vs. RBITC

The efficiency of a labeling reaction is paramount and is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. The optimal DOL is application-dependent, with a high DOL potentially leading to fluorescence quenching and a low DOL resulting in a weak signal.[1] For many applications, a DOL between 2 and 10 is considered ideal for antibodies.[1][2]

This section summarizes the key physicochemical properties and reported labeling efficiencies of EITC, FITC, and RBITC. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The presented data is a synthesis from various sources and should be used as a guide for initial experimental design.

FeatureThis compound (EITC)Fluorescein Isothiocyanate (FITC)Rhodamine B Isothiocyanate (RBITC)
Excitation Maximum (λex) ~521-529 nm[3][4]~494 nm[5]~555-570 nm
Emission Maximum (λem) ~544-550 nm[3]~516-525 nm[2]~582-595 nm
Molar Extinction Coefficient (ε) ~82,500 - 95,000 M⁻¹cm⁻¹[3]~68,000 - 73,000 M⁻¹cm⁻¹[2][5]~65,000 M⁻¹cm⁻¹[5]
Reactive Group Isothiocyanate (-N=C=S)Isothiocyanate (-N=C=S)Isothiocyanate (-N=C=S)
Target Functional Group Primary amines (e.g., lysine (B10760008) residues)[3][6]Primary amines (e.g., lysine residues)[2][6]Primary amines (e.g., lysine residues)
Bond Formed Thiourea[2]Thiourea[2]Thiourea
Reported Degree of Labeling (DOL) Examples 5.1 (Streptavidin-EITC)[4]2.0-5.0 (Antibody-FITC)[7], 4.3 (Streptavidin-FITC)[4]Data not readily available in comparative studies
Key Advantages Less pH-sensitive fluorescence than FITC, distinct spectral profile for multiplexing.High quantum yield, well-established protocols, widely available.[8]Good photostability, red-shifted spectra reduces cellular autofluorescence.
Key Disadvantages Lower quantum efficiency compared to FITC.[9]pH-sensitive fluorescence, moderate photostability.[10]Can be more prone to aggregation at high DOLs.

Experimental Protocols

Accurate determination of labeling efficiency is crucial for consistent experimental outcomes. The following section provides detailed methodologies for protein labeling with isothiocyanate dyes and the subsequent calculation of the Degree of Labeling (DOL).

General Protocol for Protein Labeling with Isothiocyanate Dyes (EITC, FITC, RBITC)

This protocol provides a general framework for conjugating isothiocyanate-functionalized dyes to proteins. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired DOL.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • This compound (EITC), Fluorescein isothiocyanate (FITC), or Rhodamine B isothiocyanate (RBITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Reaction buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0

  • Storage buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[6] If necessary, dialyze the protein against the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the isothiocyanate dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Labeling Reaction: While gently stirring, slowly add the dissolved dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[6] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: Remove the unreacted dye by size-exclusion chromatography or extensive dialysis against the storage buffer.[5][11] The labeled protein will typically be visible as a colored band that separates from the free dye.[11]

Protocol for Determining the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified labeled protein at two wavelengths: one at the maximum absorbance of the dye (A_max) and the other at 280 nm (A_280), where proteins typically absorb.[1][5]

Materials:

  • Purified, labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (A_max) of the specific dye (see table above).

  • Calculation of Protein Concentration:

    • The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance at that wavelength. A correction factor (CF) is required to account for the dye's contribution. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (CF = A₂₈₀_dye / A_max_dye).[5] This factor should be determined experimentally for the specific dye and buffer conditions. For FITC, a CF of approximately 0.3 is often used.[7]

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculation of Dye Concentration:

    • The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculation of Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quantitative Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (Control Molar Ratio) Protein->Mix Dye Isothiocyanate Dye (EITC, FITC, or RBITC) DissolveDye Dissolve Dye in DMSO/DMF Dye->DissolveDye DissolveDye->Mix Incubate Incubate (Room Temp or 4°C, Dark) Mix->Incubate Purify Remove Unreacted Dye (Size-Exclusion/Dialysis) Incubate->Purify MeasureAbs Measure Absorbance (A₂₈₀ & A_max) Purify->MeasureAbs CalculateDOL Calculate Degree of Labeling (DOL) MeasureAbs->CalculateDOL signaling_pathway Protein Protein (with primary amines, e.g., Lysine) Thiourea_Bond Thiourea Bond Formation (Nucleophilic Attack) Protein->Thiourea_Bond Isothiocyanate Isothiocyanate Dye (-N=C=S) Isothiocyanate->Thiourea_Bond Labeled_Protein Fluorescently Labeled Protein Thiourea_Bond->Labeled_Protein logical_relationship Start Start: Choose a Fluorescent Label Question1 Need multicolor imaging? Start->Question1 Question2 Is pH stability critical? Question1->Question2 No EITC Consider EITC (Orange-Red Emission) Question1->EITC Yes Question2->EITC Yes FITC Consider FITC (Green Emission) Question2->FITC No Question3 Is photostability paramount? Question3->Question2 No RBITC Consider RBITC (Red Emission) Question3->RBITC Yes End Proceed with Labeling & DOL Determination EITC->End FITC->End RBITC->End

References

A Head-to-Head Battle of Viability Dyes: Erythrosine B vs. Trypan Blue

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and drug development research, accurate assessment of cell viability is paramount. For decades, Trypan Blue has been the go-to dye for this purpose, but a safer and potentially more accurate alternative, Erythrosine B, has emerged. This guide provides a comprehensive side-by-side comparison of these two viability stains, supported by experimental data, to aid researchers in making an informed choice for their specific applications.

At their core, both Erythrosine B and Trypan Blue are dye exclusion stains. Their mechanism of action hinges on the integrity of the cell membrane. Live, healthy cells possess an intact membrane that acts as a barrier, preventing the dyes from entering. In contrast, dead or dying cells have compromised membranes that allow the dye to penetrate and stain the intracellular components, rendering them visually distinct.[1][2]

Key Differences at a Glance

While the fundamental principle is the same, the practical application and performance of Erythrosine B and Trypan Blue differ significantly. Erythrosine B, a cherry-pink food additive, is generally considered non-toxic to both cells and researchers.[1] Conversely, Trypan Blue is a known carcinogen and can be toxic to cells, impacting the accuracy of viability counts over time.[3][4]

Quantitative Performance Comparison

The following table summarizes the key performance differences between Erythrosine B and Trypan Blue based on available data.

FeatureErythrosine BTrypan Blue
Staining Color Cherry Pink[5]Blue[5]
Toxicity to Cells Non-toxic for extended periods (over 2 hours)[5]Toxic with short exposure (as little as 5 minutes)[4]
Time to Effective Staining ~1 minute[2]>50 minutes for optimal staining[5]
Interference with Serum Proteins Minimal[1]Binds to serum proteins, potentially causing inaccuracies[1]
Safety Profile Generally recognized as safe (food additive)[1]Carcinogenic, mutagenic, and teratogenic[4]
Staining Efficiency of Dead Cells Stains all monolayer cells after lethal treatment[3]Optimally stains only about 60% of monolayer cells[3]

Experimental Data Highlights

A study directly comparing the performance of Erythrosine B and Trypan Blue for counting CHO (Chinese Hamster Ovary) and Jurkat cells demonstrated a high degree of concordance between the two dyes and a fluorescent-based method (Acridine Orange/Propidium Iodide). The results indicated that Erythrosine B is as effective as Trypan Blue in determining cell viability across different cell lines and viability percentages.[6]

Another study focusing on yeast cells also found no significant difference in the viability measurements obtained with Erythrosine B and Trypan Blue, further validating Erythrosine B as a reliable alternative.[2]

Experimental Protocols

Below are detailed protocols for performing cell viability assays using Erythrosine B and Trypan Blue.

Erythrosine B Staining Protocol

Materials:

  • Erythrosine B solution (e.g., 0.1% w/v in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a single-cell suspension of your cells in PBS.

  • Mix the cell suspension with the Erythrosine B solution at a 1:1 ratio. No incubation period is required.[7]

  • Immediately load the mixture into a hemocytometer or automated cell counter.

  • Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Trypan Blue Staining Protocol

Materials:

  • Trypan Blue solution (e.g., 0.4% w/v)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or serum-free medium

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a single-cell suspension of your cells in PBS or serum-free medium. It is crucial to avoid serum as it can interfere with the staining.

  • Mix the cell suspension with the Trypan Blue solution, typically at a 1:1 ratio.

  • Incubate the mixture for 3-5 minutes at room temperature. It is critical to count the cells within this timeframe as longer exposure can lead to the death of viable cells and inaccurate counts.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of blue (non-viable) and clear (viable) cells.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of clear cells / Total number of cells) x 100

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a dye exclusion-based cell viability assay.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Cell Culture B Harvest Cells A->B C Create Single-Cell Suspension B->C D Mix Cells with Viability Dye (Erythrosine B or Trypan Blue) C->D E Load onto Hemocytometer or Automated Counter D->E F Count Stained (Dead) & Unstained (Live) Cells E->F G Calculate % Viability F->G

Cell Viability Assay Workflow

Signaling Pathway of Dye Exclusion

The underlying principle of these viability assays is not a signaling pathway in the biological sense, but rather a physical process of membrane exclusion. The following diagram illustrates this logical relationship.

G cluster_cell_states Cell States cluster_membrane Membrane Integrity cluster_outcome Staining Outcome LiveCell Live Cell IntactMembrane Intact Membrane LiveCell->IntactMembrane DeadCell Dead Cell CompromisedMembrane Compromised Membrane DeadCell->CompromisedMembrane DyeExcluded Dye Excluded (Unstained) IntactMembrane->DyeExcluded DyeEnters Dye Enters (Stained) CompromisedMembrane->DyeEnters

Principle of Dye Exclusion

Conclusion

Erythrosine B presents a compelling alternative to the traditional Trypan Blue for cell viability assessment. Its superior safety profile, coupled with its non-toxic nature to cells and reduced interference from serum proteins, makes it a more reliable and user-friendly option for a wide range of applications in research and drug development.[1][5] The experimental data indicates that the accuracy of Erythrosine B is comparable to that of Trypan Blue, suggesting that a transition to this safer dye does not compromise data quality.[2][6] Given its advantages, researchers are encouraged to consider Erythrosine B for their future cell viability assays.

References

A Comparative Guide to Erythrosine Isothiocyanate in Multiplex Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and tissue analysis, multiplex fluorescence imaging stands as a powerful technique, allowing for the simultaneous visualization of multiple targets within a single sample. The choice of fluorophores is paramount to the success of these experiments, directly impacting data quality and the biological insights that can be gleaned. This guide provides an objective comparison of Erythrosine isothiocyanate (EITC) with other commonly used fluorescent dyes in the orange-red spectrum, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate reagents for your research needs.

Quantitative Comparison of Fluorophore Performance

The selection of a fluorophore for multiplex imaging hinges on several key photophysical properties that dictate its performance. These include its absorption and emission spectra, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Below is a summary of these properties for EITC and its common alternatives.

It is important to note that comprehensive, directly comparable photophysical data for this compound (EITC) is limited in the scientific literature. The data presented here for EITC is largely based on its parent compound, Erythrosine B, and for Eosin-5-isothiocyanate, a structurally similar xanthene dye. Researchers should consider these values as estimates and are encouraged to perform their own characterizations for their specific experimental conditions.

PropertyErythrosine B (as a proxy for EITC)Alexa Fluor 555Cy3TRITC (Tetramethylrhodamine isothiocyanate)
Excitation Max (λex) ~526-535 nm[1][2]~553-555 nm[3]~550-554 nm~544-557 nm[4]
Emission Max (λem) ~544-550 nm~565-568 nm[3]~570 nm~570-576 nm[4]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~82,500 - 107,000[5]~155,000~150,000~85,000[6]
Quantum Yield (Φ) ~0.02 - 0.08[1][7]~0.1~0.15-0.20 (can increase upon conjugation)~0.2-0.4[6]
Brightness (ε x Φ) ~1,650 - 8,560~15,500~22,500 - 30,000~17,000 - 34,000
Relative Photostability Low to Moderate[8]High[9]ModerateModerate[10]

Note on Brightness: Brightness is a critical parameter for detecting low-abundance targets and achieving a high signal-to-noise ratio. Based on the available data, Alexa Fluor 555, Cy3, and TRITC generally exhibit higher brightness compared to Erythrosine B.

Note on Photostability: High photostability is crucial for imaging modalities that require prolonged or repeated exposure to excitation light, such as confocal microscopy and time-lapse imaging. Alexa Fluor dyes are well-regarded for their superior photostability compared to traditional dyes like FITC and rhodamine derivatives.[9][11]

Experimental Protocols

To facilitate a direct and objective comparison of fluorophores in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Fluorophore Photostability

This protocol outlines a method to quantify and compare the photostability of different fluorophores under identical imaging conditions.

Objective: To determine the photobleaching rate of EITC and alternative fluorophores.

Materials:

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium

  • Antibodies conjugated with EITC, Alexa Fluor 555, Cy3, and TRITC

  • Cells or tissue sections with the target antigen

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare identical samples (e.g., cells or tissue sections) stained with each of the fluorophore-conjugated antibodies according to a standard immunofluorescence protocol. Mount the samples using an antifade mounting medium.

  • Image Acquisition:

    • Place a slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Adjust the illumination intensity and exposure time to obtain a strong, non-saturating signal. Crucially, use the exact same acquisition settings for all fluorophores being compared.

    • Acquire an initial image (time = 0).

    • Continuously illuminate a defined region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI within the bleached area and another ROI in a background region.

    • Measure the mean fluorescence intensity of the signal and background ROIs for each time point.

    • Correct for background by subtracting the mean background intensity from the mean signal intensity at each time point.

    • Normalize the background-corrected intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • The resulting curves will provide a direct comparison of the photobleaching rates. A slower decay indicates higher photostability.[12]

Protocol 2: Assessment of Spectral Bleed-through

This protocol describes how to measure the degree of spectral bleed-through between different fluorophores in a multiplex imaging setup.

Objective: To quantify the percentage of signal from one fluorophore that is detected in another fluorophore's channel.

Materials:

  • Samples stained with only a single fluorophore-conjugated antibody for each dye in the multiplex panel (e.g., one sample with only EITC, one with only Alexa Fluor 555, etc.).

  • Multiplex-stained sample with all fluorophores.

  • Fluorescence microscope with filter sets for each fluorophore.

  • Image analysis software.

Procedure:

  • Image Acquisition of Single-Stained Samples:

    • For each single-stained sample, acquire an image in its designated channel (the "primary" channel) using optimal settings.

    • Without changing the acquisition settings, acquire images of the same field of view in the channels designated for the other fluorophores in your multiplex panel (the "secondary" channels).[4]

  • Image Acquisition of Multiplex-Stained Sample:

    • Acquire images of the multiplex-stained sample in all channels.

  • Data Analysis:

    • For each single-stained sample, measure the mean fluorescence intensity in a region of positive staining in both the primary and secondary channels.

    • Calculate the spectral bleed-through percentage for each dye into each of the other channels using the following formula:

      • Bleed-through (%) = (Mean Intensity in Secondary Channel / Mean Intensity in Primary Channel) x 100

    • This will generate a matrix of bleed-through values, allowing you to identify problematic spectral overlaps in your multiplex panel.[13]

Mandatory Visualization

To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Comparative Experimental Workflow cluster_photostability Photostability Assay cluster_bleedthrough Spectral Bleed-through Assay prep Sample Preparation (Identical for all dyes) stain_eitc Stain with EITC Conjugate prep->stain_eitc stain_af555 Stain with Alexa Fluor 555 Conjugate prep->stain_af555 stain_cy3 Stain with Cy3 Conjugate prep->stain_cy3 img_eitc Time-lapse Imaging (EITC) stain_eitc->img_eitc img_multi Multiplex Imaging stain_eitc->img_multi img_af555 Time-lapse Imaging (AF555) stain_af555->img_af555 stain_af555->img_multi img_cy3 Time-lapse Imaging (Cy3) stain_cy3->img_cy3 stain_cy3->img_multi analysis Quantitative Image Analysis - Photobleaching Rate - Spectral Crosstalk img_eitc->analysis img_af555->analysis img_cy3->analysis img_multi->analysis comparison Performance Comparison analysis->comparison

Caption: Experimental workflow for comparing fluorescent dyes.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation Regulates Gene Expression for

Caption: Simplified MAPK/ERK signaling pathway.

Application Example: Multiplex Imaging of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[14] Its dysregulation is a hallmark of many cancers, making it a key area of research in drug development. Multiplex immunofluorescence can be employed to simultaneously visualize the activation state and localization of key proteins within this pathway.

For instance, a 3-plex panel could be designed to investigate the relationship between an upstream receptor, the activated kinase, and a downstream nuclear target:

  • Channel 1 (e.g., Alexa Fluor 488, green): An antibody against a total receptor tyrosine kinase (e.g., EGFR) to identify cells expressing the receptor.

  • Channel 2 (e.g., EITC or Alexa Fluor 555, orange-red): A phospho-specific antibody against phosphorylated ERK (p-ERK) to identify cells with an active signaling cascade.

  • Channel 3 (e.g., Alexa Fluor 647, far-red): An antibody against a downstream transcription factor, such as c-Fos, which is induced by ERK signaling.

  • Nuclear Counterstain (e.g., DAPI, blue): To visualize the cell nuclei.

By analyzing the co-localization and intensity of these signals on a single-cell level, researchers can gain valuable insights into the spatial and functional dynamics of the MAPK/ERK pathway in response to various stimuli or therapeutic interventions.

Conclusion

While this compound (EITC) offers a cost-effective option for fluorescence imaging, its performance in demanding multiplex applications may be limited by its lower brightness and photostability compared to more modern dyes like the Alexa Fluor and Cy series. For experiments requiring high sensitivity and the ability to withstand prolonged illumination, alternatives such as Alexa Fluor 555 or Cy3 are likely to provide superior results. However, for less demanding applications or when cost is a primary consideration, EITC can still be a viable choice. The experimental protocols provided in this guide offer a framework for researchers to make an informed, data-driven decision on the most suitable fluorophore for their specific multiplex imaging needs.

References

Erythrosine Isothiocyanate: A Comparative Guide for Red Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of the appropriate dye is paramount to experimental success. For researchers requiring a red fluorophore, a multitude of options exist, each with a distinct profile of strengths and weaknesses. This guide provides a detailed comparison of Erythrosine Isothiocyanate (EITC) against other popular red fluorescent dyes, offering objective performance data and experimental protocols to aid researchers, scientists, and drug development professionals in making an informed choice.

Erythrosine, a xanthene dye, is a versatile molecule known for its applications as both a biological stain and a photosensitizer. Its isothiocyanate derivative, EITC, allows for covalent labeling of proteins and other biomolecules through the formation of a stable thiourea (B124793) bond with primary amine groups.

Comparative Analysis of Photophysical Properties

The efficacy of a fluorescent dye is primarily determined by its photophysical characteristics. The following table summarizes key performance metrics for EITC (using data from the closely related Erythrosine B as a proxy) and other commonly used red fluorescent dyes.

ParameterErythrosine B (EITC proxy)Alexa Fluor 594Texas Red-XCyanine 5 (Cy5)
Excitation Max (nm) ~526-530~590~595~649
Emission Max (nm) ~550~617~613-615~666-670
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~75,000 - 107,000~90,000~85,000~250,000
Fluorescence Quantum Yield (Φ) 0.08 (in ethanol) to very low in aqueous solution~0.66~0.93~0.20 - 0.28
Reactive Group IsothiocyanateSuccinimidyl EsterSuccinimidyl EsterSuccinimidyl Ester
Key Features Versatile (colorimetric & fluorescent), effective vital dye.[1]High photostability, pH insensitive.[2]Bright signal, good photostability.[3]Very high extinction coefficient, ideal for far-red detection.[4][5]

Note: Photophysical data for Erythrosine B is used as a close approximation for EITC. Quantum yield is highly solvent-dependent. Data is compiled from multiple sources and may vary based on experimental conditions.

Key Advantages of this compound

While modern dyes like the Alexa Fluor series often boast superior brightness and photostability, EITC maintains several key advantages that make it a valuable tool in specific applications:

  • Versatility: Erythrosine B functions as both a colorimetric and a fluorescent dye.[1] This dual nature allows for both visual and fluorescence-based detection, which can be advantageous in various assays, including microscopy and flow cytometry.

  • Vital Dye Capabilities: Erythrosine B has been demonstrated to be an effective vital exclusion dye for mammalian and bacterial cells, marking cells that have lost membrane integrity.[1] This makes EITC a cost-effective option for cell viability assays.

  • High Sensitivity in Specific Applications: Despite a lower quantum yield in aqueous solutions, the high fluorescence of Erythrosine B has been leveraged for highly sensitive detection in techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF).

  • Cost-Effectiveness: As a long-established dye, erythrosine and its derivatives are often a more economical choice compared to newer, proprietary fluorophores, making it suitable for high-throughput screening or large-scale applications.

However, researchers should also consider its limitations, primarily its lower fluorescence quantum yield in aqueous buffers and susceptibility to photobleaching compared to dyes like Alexa Fluor 594.[6]

Experimental Protocols

To ensure objective comparison and successful application, detailed and standardized protocols are essential.

Protocol 1: General Antibody Conjugation with Isothiocyanate Dyes

This protocol describes the covalent labeling of an antibody with an isothiocyanate-functionalized dye like EITC. The isothiocyanate group reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable thiourea linkage.[7][8][9]

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.

  • This compound (EITC).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against the labeling buffer overnight at 4°C to exchange the buffer and ensure the optimal pH for the reaction. Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve EITC in DMSO to a concentration of 5-10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the calculated volume of the EITC solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the mixture from light by wrapping the container in aluminum foil.

  • Purification: Separate the labeled antibody from unconjugated dye using a gel filtration column. The larger antibody-dye conjugate will elute first.

  • Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~530 nm (for erythrosine).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield, a measure of fluorescence efficiency, can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][11][12]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Test dye (e.g., EITC-conjugated antibody) and a suitable standard (e.g., Rhodamine B in ethanol, Φ ≈ 0.65).[13]

  • Spectroscopic grade solvent.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.

    • Calculate the quantum yield (Φₓ) of the test sample using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where: Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and standard, respectively.

Protocol 3: Assessment of Photostability

Photostability is a critical parameter, especially for imaging applications. It can be quantified by measuring the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[14][15][16]

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Fluorescently labeled sample (e.g., on a microscope slide).

  • Image analysis software.

Procedure:

  • Sample Preparation: Mount the sample on the microscope stage.

  • Microscope Setup: Select the appropriate filter set and adjust the illumination intensity. It is crucial to use the same intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence has significantly faded.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the series.

    • Correct for background fluorescence.

    • Normalize the intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized intensity (I/I₀) versus time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k).

    • Calculate the half-life: t₁/₂ = ln(2) / k.

Visualized Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dye Select Dyes (EITC, Alexa 594, etc.) Conjugation Dye Conjugation & Purification Dye->Conjugation Sample Prepare Samples (e.g., Antibodies) Sample->Conjugation Spectroscopy Spectroscopic Analysis (Absorbance & Emission) Conjugation->Spectroscopy Photostability Photostability Assay (Continuous Illumination) Conjugation->Photostability QY Calculate Quantum Yield Spectroscopy->QY HalfLife Calculate Photobleaching Half-Life Photostability->HalfLife Comparison Comparative Analysis QY->Comparison HalfLife->Comparison

Caption: Workflow for the comparative evaluation of fluorescent dyes.

EITC Erythrosine Isothiocyanate Advantage Advantages EITC->Advantage has Disadvantage Disadvantages EITC->Disadvantage has Versatility Versatile: Colorimetric & Fluorescent Advantage->Versatility VitalDye Effective Vital Dye Advantage->VitalDye Cost Cost-Effective Advantage->Cost LowQY Lower Quantum Yield (in aqueous buffer) Disadvantage->LowQY Photobleaching Moderate Photostability Disadvantage->Photobleaching Antibody Antibody-NH₂ (Primary Amine) Conditions pH 9.0-9.5 Room Temp Antibody->Conditions EITC Erythrosine-N=C=S (Isothiocyanate) EITC->Conditions Conjugate Antibody-NH-C(S)-NH-Erythrosine (Stable Thiourea Linkage) Conditions->Conjugate

References

A Comparative Guide to the Brightness and Photostability of Erythrosine Isothiocyanate and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides an objective comparison of the brightness and photostability of Erythrosine isothiocyanate (EITC) against other widely used fluorophores, including Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and selected Alexa Fluor dyes. The comparisons are supported by experimental data from various sources, and detailed protocols for key experiments are provided to enable researchers to conduct their own assessments.

Data Presentation: A Comparative Overview of Fluorophore Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The photostability is a measure of a fluorophore's resistance to photochemical destruction upon exposure to light. The following table summarizes these key photophysical properties for Erythrosine B (the parent compound of EITC), FITC, TRITC, and two popular Alexa Fluor dyes.

Disclaimer: The data presented below is compiled from various sources and may have been measured under different experimental conditions (e.g., solvent, pH, illumination intensity). Direct comparison of photostability, in particular, can be challenging as it is highly dependent on the experimental setup. For the most accurate comparison for a specific application, it is recommended to perform a side-by-side evaluation under identical conditions.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
Erythrosine B 107,000 (in ethanol)[1]0.08 (in ethanol)[1]8,560Low (Photobleaching Quantum Yield ≈ 1 x 10⁻³)
FITC 73,000 - 75,0000.5 - 0.9236,500 - 67,160Low
TRITC 85,000 - 100,000~0.1 - 0.25 (in aqueous buffer)8,500 - 25,000Moderate
Alexa Fluor 488 73,000[2]0.92[3][4]67,160Very High
Alexa Fluor 568 88,000 - 91,000[2][5]0.69[3][5]60,720 - 62,790Very High

Experimental Protocols

To facilitate independent verification and direct comparison under specific experimental conditions, detailed methodologies for assessing fluorophore brightness and photostability are provided below.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)

  • Appropriate solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, with excitation at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    • Where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 2: Assessment of Photostability (Photobleaching Half-Life)

This protocol measures the time it takes for a fluorophore's fluorescence intensity to decrease by half under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Microscope slides and coverslips

  • Fluorophore-conjugated molecules (e.g., antibodies)

  • Mounting medium (with or without antifade reagents for comparison)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare samples by mounting the fluorescently labeled specimens on microscope slides.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select an area of interest and adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all samples being compared.

  • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent.

  • Measure the mean fluorescence intensity of the region of interest in each image of the time series using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plot the normalized fluorescence intensity as a function of time .

  • Determine the photobleaching half-life (t½) , which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflows described above.

ExperimentalWorkflow_QuantumYield cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Dilutions_Sample Prepare Sample Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions_Sample->Absorbance Dilutions_Standard Prepare Standard Dilutions Dilutions_Standard->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Plotting Plot Intensity vs. Absorbance Fluorescence->Plotting Calculation Calculate Quantum Yield Plotting->Calculation

Caption: Workflow for determining fluorescence quantum yield.

ExperimentalWorkflow_Photostability cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample_Mounting Mount Labeled Specimen Microscope_Setup Focus and Set Illumination Sample_Mounting->Microscope_Setup Time_Lapse Acquire Time-Lapse Images Microscope_Setup->Time_Lapse Intensity_Measurement Measure Mean Intensity Time_Lapse->Intensity_Measurement Normalization Normalize Intensity Data Intensity_Measurement->Normalization Plotting Plot Intensity vs. Time Normalization->Plotting Half_Life Determine t½ Plotting->Half_Life

Caption: Workflow for assessing photostability.

Conclusion

Based on the available data, this compound is a moderately bright fluorophore but exhibits low photostability, which can be a significant limitation for applications requiring long or intense light exposure. In comparison, FITC offers higher initial brightness but is also known for its poor photostability.[4][6][7] TRITC provides moderate brightness and photostability. For demanding imaging applications where high brightness and photostability are paramount, Alexa Fluor dyes, such as Alexa Fluor 488 and Alexa Fluor 568, represent superior alternatives.[4][6][7] The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the duration of imaging, and the need for quantitative analysis. The provided protocols offer a framework for researchers to make informed decisions by directly comparing the performance of different fluorophores in their own experimental context.

References

A Comparative Guide to Isothiocyanate-Based Dyes: Erythrosine Isothiocyanate vs. FITC and TRITC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. Isothiocyanate-based dyes have long been a cornerstone for labeling proteins and other biomolecules due to their ability to form stable covalent bonds with primary amines. This guide provides an objective comparison of Erythrosine isothiocyanate (EITC) with two of the most widely used isothiocyanate dyes, Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), supported by experimental data and detailed protocols.

Performance Characteristics: A Quantitative Comparison

The choice of a fluorescent dye is often dictated by its photophysical properties. Here, we summarize the key performance indicators for EITC, FITC, and TRITC in a comparative table. It is important to note that comprehensive data for EITC is less abundant in the literature compared to the more established FITC and TRITC. Data for Eosin-5-isothiocyanate, a closely related xanthene dye, is included to provide additional context for the expected performance of EITC.

PropertyThis compound (EITC) / Eosin-5-isothiocyanateFluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)
Excitation Maximum (nm) ~521 (Eosin-5-isothiocyanate, pH 9)[1][2][3][4]~495[5]~557
Emission Maximum (nm) ~544 (Eosin-5-isothiocyanate, pH 9)[1][2][3][4]~525[5]~576
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~95,000 (Eosin-5-isothiocyanate)[1][2][3][4]~75,000[5]~100,000 (in methanol)
Fluorescence Quantum Yield (Φ) 0.08 (Erythrosine B in ethanol)[6]~0.92[5]Data not consistently available; generally lower than FITC
Singlet Oxygen Quantum Yield 0.57 (Eosin-5-isothiocyanate)[1][2][3][4]Not typically reported as a primary featureNot typically reported as a primary feature
Photostability Generally considered to be more photostable than FITC.[7]Prone to photobleaching.[3]Generally more photostable than FITC.
pH Sensitivity Fluorescence of the parent molecule, Erythrosin B, is affected by pH, with decreased intensity in acidic conditions.[8] Eosin (B541160) fluorescence is also pH-dependent, with stable high intensity above pH 5.58.[9]Fluorescence is pH-sensitive and decreases significantly in acidic environments.[10]More stable across a wider pH range compared to FITC.
Solubility Soluble in DMSO and DMF.[1][2][3][4]Good water solubility.Requires DMSO for initial dissolving.

Experimental Protocols

General Protocol for Protein Labeling with Isothiocyanate Dyes

The following is a general procedure for the covalent labeling of proteins with isothiocyanate-based dyes. Specific optimization of the dye-to-protein ratio may be required for optimal labeling of a particular protein.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)

  • Isothiocyanate dye (EITC, FITC, or TRITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles, as they will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer overnight at 4°C.

  • Dye Preparation: Immediately before use, dissolve the isothiocyanate dye in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column pre-equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental processes and biological contexts, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution Dissolve Isothiocyanate Dye in DMSO/DMF Dye_Solution->Mixing Incubation Incubate (1-2h RT or O/N 4°C) Protected from Light Mixing->Incubation Gel_Filtration Gel Filtration Chromatography Incubation->Gel_Filtration Labeled_Protein Collect Labeled Protein Fraction Gel_Filtration->Labeled_Protein Analysis Determine Degree of Labeling (DOL) Labeled_Protein->Analysis

A generalized workflow for labeling proteins with isothiocyanate dyes.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation

A simplified receptor-mediated signaling pathway leading to gene expression.

Discussion and Recommendations

FITC remains a popular choice for single-labeling experiments due to its high fluorescence quantum yield, resulting in bright signals.[5] However, its susceptibility to photobleaching and pH sensitivity are significant drawbacks that researchers must consider.[3][10]

TRITC offers a red-orange fluorescence that provides a good spectral separation from FITC, making it a common partner in dual-labeling studies. Its greater photostability compared to FITC is a key advantage for applications requiring longer imaging times.

EITC , and its close analog Eosin-5-isothiocyanate, present an interesting alternative. While the fluorescence quantum yield of its parent molecule, Erythrosine B, is lower than that of FITC, its notable feature is a high singlet oxygen quantum yield.[1][2][3][4][6] This property makes EITC a potential candidate for applications in photodynamic therapy and as a photosensitizer. Furthermore, studies have suggested that eosin-based conjugates can exhibit favorable fading characteristics compared to FITC, allowing for longer observation times in microscopy.[7] The pH sensitivity of erythrosine and eosin dyes is a factor to consider, with optimal fluorescence generally observed in neutral to alkaline conditions.[8][9]

The selection between EITC, FITC, and TRITC depends heavily on the specific experimental requirements.

  • For applications requiring high brightness and where photobleaching and pH can be controlled, FITC is a cost-effective option.

  • For dual-labeling with a green fluorophore or when enhanced photostability is needed, TRITC is a reliable choice.

  • EITC emerges as a specialized dye with potential advantages in applications that can leverage its photosensitizing properties or where its specific spectral characteristics and potentially greater photostability are beneficial.

Researchers are encouraged to consider the specific demands of their assays, including the abundance of the target molecule, the required imaging duration, and the pH of the experimental environment, when selecting the most appropriate isothiocyanate-based dye. For novel applications, a preliminary comparison of the performance of these dyes with the specific protein of interest is recommended.

References

Safety Operating Guide

Navigating the Safe Disposal of Erythrosine Isothiocyanate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. Erythrosine isothiocyanate, a reactive derivative of the fluorescent dye Erythrosine B, requires careful handling and specific disposal procedures due to the combined hazards of its parent molecule and the isothiocyanate functional group. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.

Immediate Safety and Hazard Information

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Sensitization: May cause allergic skin reactions, or asthma-like symptoms if inhaled.[2][3]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[5]

  • Reactivity: Isothiocyanates are reactive compounds.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of immediately after use.

  • Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes the known hazards based on Erythrosine B and the general properties of isothiocyanates.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[1][6]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Eye Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction or respiratory sensitization.[2][3]Inhalation, Dermal Contact
Hazardous to the Aquatic Environment May cause long-lasting harmful effects to aquatic life.[1]Environmental Release

Step-by-Step Disposal Protocol

The proper disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be collected in a dedicated, properly labeled hazardous waste container.[2]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • The label should clearly state "Hazardous Waste," "this compound," and display the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environmental hazard).

2. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[2]

  • Don Appropriate PPE: Wear the full personal protective equipment as described above.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container.[6] For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels for containment.

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into the labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

3. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3]

Experimental Protocol: Neutralization for Disposal (for equipped laboratories)

For laboratories with the appropriate engineering controls and trained personnel, a neutralization step to convert the reactive isothiocyanate to a more stable thiourea (B124793) derivative can be considered before final disposal. This procedure must be performed in a chemical fume hood.

Materials:

  • This compound waste

  • A primary amine (e.g., a dilute solution of ethylamine (B1201723) or another suitable amine)

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Hazardous waste container

Methodology:

  • In a suitable reaction vessel within a chemical fume hood, slowly add a dilute solution of a primary amine to the this compound waste with stirring. The amine will react with the isothiocyanate group to form a more stable thiourea.

  • Allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[2]

  • Transfer the resulting thiourea solution to a properly labeled hazardous waste container.

  • Arrange for the collection and disposal of the neutralized waste through your institution's EHS office.

Important Safety Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Erythrosine_Isothiocyanate_Disposal This compound Disposal Workflow Start This compound Waste Generated Assess_Waste Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess_Waste Spill Spill Occurs Start->Spill Collect_Waste Collect in Labeled Hazardous Waste Container Assess_Waste->Collect_Waste Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Spill_Procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate Spill->Spill_Procedure Spill_Procedure->Collect_Waste Neutralization_Decision Lab Equipped for Neutralization? Neutralization_Protocol Perform Neutralization Protocol (Convert to Thiourea) Neutralization_Decision->Neutralization_Protocol Yes EHS_Contact Contact Environmental Health & Safety (EHS) Neutralization_Decision->EHS_Contact No Neutralization_Protocol->Store_Waste Store_Waste->Neutralization_Decision Store_Waste->EHS_Contact Professional_Disposal Arrange for Professional Waste Disposal EHS_Contact->Professional_Disposal End Disposal Complete Professional_Disposal->End

Caption: Disposal workflow for this compound.

References

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